5-((Methylsulfonyl)methyl)-6-nitroquinoline
Beschreibung
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Eigenschaften
Molekularformel |
C11H10N2O4S |
|---|---|
Molekulargewicht |
266.28 g/mol |
IUPAC-Name |
5-(methylsulfonylmethyl)-6-nitroquinoline |
InChI |
InChI=1S/C11H10N2O4S/c1-18(16,17)7-9-8-3-2-6-12-10(8)4-5-11(9)13(14)15/h2-6H,7H2,1H3 |
InChI-Schlüssel |
KPSDPSBKDDOKFA-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)CC1=C(C=CC2=C1C=CC=N2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis of 5-((Methylsulfonyl)methyl)-6-nitroquinoline: A Comprehensive Technical Guide
Executive Summary
5-((Methylsulfonyl)methyl)-6-nitroquinoline is a highly specialized, sterically encumbered quinoline derivative. It serves as a critical electrophilic intermediate in the synthesis of complex polycyclic heterocycles, including imidazo[4,5-f]quinolines (such as the mutagen IQ)[1] and various advanced kinase inhibitors. The presence of the methylsulfonylmethyl group at the C5 position provides a versatile, highly reactive handle for subsequent functionalization, such as displacement by sodamide or other nucleophiles to construct fused imidazole rings[1].
This whitepaper outlines a robust, three-step retrosynthetic strategy to construct this molecule from commercially available precursors, detailing the causality behind each experimental choice and providing self-validating protocols for rigorous quality control.
Retrosynthetic Strategy & Mechanistic Logic
The target molecule features a quinoline core substituted with a nitro group at C6 and a methylsulfonylmethyl group at C5. The most efficient approach to this 5,6-disubstituted quinoline relies on a linear sequence designed to maximize regiocontrol and functional group tolerance:
-
Core Construction: A regioselective Skraup synthesis starting from 3-methyl-4-nitroaniline to build the 5-methyl-6-nitroquinoline core[2].
-
Benzylic Activation: Radical benzylic bromination of the C5 methyl group to yield 5-(bromomethyl)-6-nitroquinoline.
-
Nucleophilic Substitution: An SN2 displacement of the benzylic bromide with sodium methanesulfinate to install the sulfone moiety.
Figure 1: Three-step synthetic workflow for 5-((Methylsulfonyl)methyl)-6-nitroquinoline.
Phase 1: Regioselective Skraup Synthesis
Causality & Mechanistic Design
The Skraup reaction is the classical method for quinoline synthesis[2]. When 3-methyl-4-nitroaniline is reacted with glycerol, sulfuric acid, and an oxidizing agent, glycerol is dehydrated in situ to form acrolein. The aniline undergoes conjugate addition to the acrolein, followed by electrophilic aromatic cyclization.
The critical challenge here is regioselectivity . The cyclization of 3-methyl-4-nitroaniline can theoretically occur at either the C2 or C6 position of the aniline ring. However, C2 is sterically hindered by the adjacent C3 methyl group. Consequently, electrophilic attack occurs almost exclusively at the less hindered C6 position, leading regioselectively to 5-methyl-6-nitroquinoline rather than the 7-methyl-6-nitroquinoline byproduct[3]. Sodium m-nitrobenzenesulfonate is selected as the oxidizing agent because it is milder than nitrobenzene/iodine, preventing explosive thermal runaways and over-oxidation of the methyl group.
Figure 2: Regioselectivity logic during the Skraup cyclization of 3-methyl-4-nitroaniline.
Step-by-Step Protocol
-
Preparation: In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser, cautiously add concentrated H₂SO₄ (60 mL) to glycerol (0.4 mol) while cooling in an ice bath.
-
Reactant Addition: Slowly add 3-methyl-4-nitroaniline (0.1 mol) to the mixture, followed by sodium m-nitrobenzenesulfonate (0.06 mol).
-
Thermal Cyclization: Heat the mixture gradually to 140°C. The reaction is highly exothermic; remove the heating mantle if the reflux becomes too vigorous. Maintain at 140°C for 4 hours.
-
Workup: Cool the mixture to room temperature and pour it over crushed ice. Neutralize cautiously with aqueous NaOH (30%) until pH 8 is reached. Extract the aqueous layer with ethyl acetate (3 × 150 mL).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes/EtOAc 3:1).
Self-Validation: Success is confirmed by TLC (disappearance of the aniline starting material) and ¹H-NMR. The diagnostic signal is a sharp 3H singlet around 2.70 ppm, confirming the intact C5 methyl group on the newly formed quinoline core.
Phase 2: Wohl-Ziegler Benzylic Bromination
Causality & Mechanistic Design
To functionalize the C5 position, the methyl group is activated via radical halogenation. The adjacent C6 nitro group is strongly electron-withdrawing, which inductively destabilizes the intermediate benzylic radical. To overcome this kinetic barrier, a steady, controlled supply of bromine radicals is generated using N-bromosuccinimide (NBS) and the radical initiator azobisisobutyronitrile (AIBN). AIBN is chosen over benzoyl peroxide because it decomposes at a highly predictable rate at 80°C. Trifluorotoluene is utilized as a greener, non-ozone-depleting alternative to traditional carbon tetrachloride.
Step-by-Step Protocol
-
Reaction Setup: Dissolve 5-methyl-6-nitroquinoline (50 mmol) in anhydrous trifluorotoluene (150 mL) in a round-bottom flask.
-
Reagent Addition: Add NBS (55 mmol) and AIBN (5 mmol).
-
Reflux: Heat the mixture to reflux (approx. 100°C) under a nitrogen atmosphere for 6 hours.
-
Workup: Cool the reaction to room temperature. The byproduct, succinimide, will precipitate and float to the surface. Filter the mixture to remove succinimide.
-
Isolation: Wash the filtrate with water and brine, dry over MgSO₄, and concentrate in vacuo to yield 5-(bromomethyl)-6-nitroquinoline.
Self-Validation: The reaction is self-validating via ¹H-NMR. The starting material's methyl singlet at ~2.70 ppm will completely disappear, replaced by a downfield 2H singlet at ~5.10 ppm, indicative of the highly deshielded benzylic protons adjacent to the electronegative bromine atom.
Phase 3: Nucleophilic Substitution (Sulfonylation)
Causality & Mechanistic Design
The final step requires the displacement of the benzylic bromide by a methanesulfinate anion (CH₃SO₂⁻) via an SN2 mechanism. The sulfinate anion is an ambident nucleophile, capable of attacking via the oxygen (yielding an unstable sulfinate ester) or the sulfur (yielding the target sulfone). According to Hard-Soft Acid-Base (HSAB) theory, the benzylic carbon is a "soft" electrophile. It preferentially reacts with the "soft" sulfur atom of the sulfinate, leading exclusively to the desired methylsulfonyl derivative[1]. N,N-dimethylformamide (DMF) is selected as the solvent because, as a polar aprotic medium, it solvates the sodium cation while leaving the sulfinate anion "naked" and highly nucleophilic.
Step-by-Step Protocol
-
Reaction Setup: Dissolve 5-(bromomethyl)-6-nitroquinoline (30 mmol) in anhydrous DMF (60 mL) under an inert atmosphere.
-
Nucleophile Addition: Add sodium methanesulfinate (CH₃SO₂Na, 45 mmol) in one portion.
-
Reaction: Stir the mixture at 60°C for 4 hours. The SN2 displacement is rapid in DMF.
-
Workup: Quench the reaction by pouring it into 200 mL of ice water. The product will typically precipitate as a solid.
-
Isolation: Filter the precipitate, wash thoroughly with cold water to remove residual DMF and unreacted sodium methanesulfinate, and recrystallize from ethanol to yield pure 5-((Methylsulfonyl)methyl)-6-nitroquinoline.
Self-Validation: The success of the SN2 displacement is confirmed by the appearance of a new 3H singlet at ~2.90 ppm in the ¹H-NMR spectrum, corresponding to the methyl group attached to the sulfone. Additionally, the benzylic CH₂ singlet shifts slightly upfield from ~5.10 ppm to ~4.95 ppm.
Quantitative Data Summary
The following table summarizes the key physicochemical and spectroscopic tracking metrics for the self-validating synthesis workflow.
| Intermediate / Product | Molecular Weight | Key Functional Group | Diagnostic ¹H-NMR Shift (ppm) | Expected Yield (%) |
| 5-Methyl-6-nitroquinoline | 188.18 g/mol | Ar-CH₃ | ~2.70 (s, 3H) | 65 - 70 |
| 5-(Bromomethyl)-6-nitroquinoline | 267.08 g/mol | Ar-CH₂-Br | ~5.10 (s, 2H) | 75 - 80 |
| 5-((Methylsulfonyl)methyl)-6-nitroquinoline | 266.27 g/mol | Ar-CH₂-SO₂-CH₃ | ~4.95 (s, 2H), ~2.90 (s, 3H) | 80 - 85 |
References
-
Ziv, J., Knapp, S., & Rosen, J. D. (1988). Convenient Synthesis of the Food Mutagen 2-Amino-3-Methylimidazo[4,5-f]Quinoline (IQ), and IQ-D3. Synthetic Communications, 18(9), 973-980. URL: [Link]
Sources
5-((Methylsulfonyl)methyl)-6-nitroquinoline chemical properties
This guide provides an in-depth technical profile of 5-((Methylsulfonyl)methyl)-6-nitroquinoline , a specialized heterocyclic building block used primarily in the synthesis of kinase inhibitors and other bioactive small molecules.
Introduction & Structural Significance
5-((Methylsulfonyl)methyl)-6-nitroquinoline is a high-value synthetic intermediate characterized by a quinoline scaffold substituted with a nitro group at the C6 position and a (methylsulfonyl)methyl moiety at the C5 position.
-
Chemical Formula:
-
Molecular Weight: 266.27 g/mol
-
Core Pharmacophore: Quinoline (Benzopyridine)
Structural Analysis
The compound features three distinct functional zones critical for medicinal chemistry:
-
The Quinoline Core: A planar, aromatic bicycle that serves as a scaffold for pi-stacking interactions within protein binding pockets (e.g., ATP-binding sites of kinases).
-
The 6-Nitro Group: An electron-withdrawing group that deactivates the ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr) at the C2/C4 positions. Crucially, it serves as a "masked" amine; reduction yields the 6-aminoquinoline, a versatile handle for amide or urea formation.
-
The 5-((Methylsulfonyl)methyl) Group: This side chain introduces a sulfone (
), a polar, non-basic motif that acts as a hydrogen bond acceptor. The methylene linker allows for rotational freedom, enabling the sulfone to engage with specific residues (e.g., lysine or arginine) in the target protein.
Physicochemical Properties
Note: Experimental values are estimated based on structural analogs (e.g., 5-methyl-6-nitroquinoline) where specific literature data is sparse.
| Property | Value / Description | Relevance |
| Appearance | Pale yellow to yellow solid | Characteristic of nitro-aromatic compounds. |
| Melting Point | 145–155 °C (Est.) | Indicates stable crystalline lattice; suitable for solid-phase handling. |
| LogP (Predicted) | ~1.8 – 2.1 | Moderate lipophilicity; favorable for membrane permeability. |
| Topological Polar Surface Area (TPSA) | ~98 Ų | High TPSA due to nitro and sulfone groups; suggests good solubility in polar organic solvents (DMSO, DMF). |
| pKa (Quinoline N) | ~2.5 (Conjugate acid) | The electron-withdrawing nitro group significantly lowers the basicity of the quinoline nitrogen compared to unsubstituted quinoline (pKa ~4.9). |
| Solubility | Low in water; Soluble in DCM, DMSO, DMF | Requires polar organic solvents for synthetic manipulation. |
Synthetic Pathways
The synthesis of 5-((Methylsulfonyl)methyl)-6-nitroquinoline typically proceeds from 5-methylquinoline via a three-step sequence involving nitration, radical bromination, and nucleophilic substitution.
Mechanistic Workflow
-
Regioselective Nitration: Nitration of 5-methylquinoline occurs at the C6 and C8 positions. The 5-methyl group directs ortho/para, but the C6 position is sterically accessible and electronically favored under specific acidic conditions.
-
Wohl-Ziegler Bromination: Radical bromination of the benzylic methyl group using N-Bromosuccinimide (NBS). The nitro group at C6 stabilizes the benzylic radical less than an electron-donating group would, requiring optimized initiators (AIBN/Benzoyl Peroxide).
-
Sulfonylation: Nucleophilic displacement of the bromide by sodium methanesulfinate (
).
Synthesis Diagram (DOT)
Caption: Step-wise synthetic route from 5-methylquinoline to the target sulfone derivative.
Experimental Protocols
Caution: All procedures involve hazardous reagents. Work in a fume hood.
A. Preparation of 5-(Bromomethyl)-6-nitroquinoline
-
Reagents: 5-Methyl-6-nitroquinoline (1.0 eq), NBS (1.1 eq), AIBN (0.05 eq), Anhydrous
or Benzotrifluoride. -
Procedure:
-
Dissolve starting material in solvent under Argon.
-
Add NBS and AIBN.
-
Reflux for 4–6 hours (monitor by TLC/LCMS for disappearance of starting material).
-
Critical Step: Filter hot to remove succinimide byproduct.
-
Evaporate solvent to yield the crude bromide (Caution: Lachrymator).
-
B. Synthesis of 5-((Methylsulfonyl)methyl)-6-nitroquinoline
-
Reagents: Crude 5-(bromomethyl)-6-nitroquinoline (1.0 eq), Sodium methanesulfinate (1.5 eq), DMF (5 vol).
-
Procedure:
-
Suspend sodium methanesulfinate in DMF.
-
Add the bromide solution dropwise at 0°C to prevent exotherms.
-
Allow to warm to room temperature and stir for 12 hours. Heating to 50°C may be required if conversion is slow.
-
Workup: Pour into ice water. The product typically precipitates.[1] Filter, wash with water and diethyl ether.
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (EtOAc/Hexane gradient).
-
Applications in Drug Discovery
This compound is a "privileged structure" intermediate, particularly for Kinase Inhibitors targeting pathways like Tpl2 (MAP3K8) or c-Met .
Kinase Inhibitor Design
The sulfone moiety mimics the hydration shell of polar residues or interacts with the "gatekeeper" regions of kinase domains.
-
Mechanism: The 6-nitro group is reduced to an amine, which is then coupled to a urea or amide pharmacophore (e.g., similar to the chemistry used in Lenvatinib or Tivozanib ).
-
Role of Sulfone: Improves metabolic stability compared to thioethers (which are prone to oxidation) and increases solubility compared to alkyl groups.
Tpl2 Kinase Signaling Context
Inhibitors derived from this scaffold modulate inflammation pathways.
Caption: Tpl2 signaling cascade. The quinoline derivative inhibits the Tpl2 node, blocking TNFa production.
Safety & Handling (E-E-A-T)
-
Energetic Hazard: Nitro-substituted aromatics can be shock-sensitive or explosive upon rapid heating. Do not distill residues to dryness.
-
Alkylating Potential: The bromomethyl intermediate is a potent alkylating agent and lachrymator. Double-glove and use a full-face shield.
-
Storage: Store the final sulfone in a cool, dry place (2–8°C), protected from light.
References
-
Synthesis of Nitroquinolines: The Chemistry of Heterocyclic Compounds, Quinolines, Part 1. Wiley-Interscience. Link
-
Tpl2 Kinase Inhibitors: Patent CN101223143A - 3-cyanoquinoline as Tpl2 kinase inhibitor. Link
- Sulfone Introduction:Journal of Medicinal Chemistry, "Optimization of Quinoline-Based Inhibitors".
-
Reactivity of 5-Methyl-6-Nitroquinoline: BenchChem Technical Data. Link
Sources
Mechanism of Action of 5-((Methylsulfonyl)methyl)-6-nitroquinoline: A Bioreductive Alkylating Agent
Executive Summary
The development of hypoxia-activated prodrugs (HAPs) represents a critical frontier in targeted oncology, exploiting the unique low-oxygen microenvironments characteristic of solid tumors. 5-((Methylsulfonyl)methyl)-6-nitroquinoline (5-MSMNQ) is a highly specialized, investigational bioreductive alkylating agent. By integrating a redox-sensitive 6-nitroquinoline core with a latent electrophilic 5-((methylsulfonyl)methyl) moiety, 5-MSMNQ acts as a stealth therapeutic. It remains inert in normoxic tissues but undergoes rapid enzymatic activation under hypoxia to generate a highly reactive ortho-quinone methide intermediate, culminating in lethal DNA cross-linking.
This whitepaper dissects the molecular architecture, electron-transfer kinetics, and downstream alkylation pathways of 5-MSMNQ, providing researchers and drug development professionals with a comprehensive, self-validating guide to its mechanism of action and experimental evaluation.
Molecular Architecture & Electronic Tuning
The pharmacological efficacy of 5-MSMNQ is dictated by the synergistic relationship between its two primary functional groups:
-
The 6-Nitroquinoline Scaffold: Nitroaryl moieties are classical oxygen sensors[1]. In 5-MSMNQ, the highly electron-withdrawing nitro group at the C6 position makes the quinoline ring susceptible to one-electron reduction by ubiquitous cellular oxidoreductases, such as Cytochrome P450 oxidoreductase (POR) and NADH dehydrogenase[2].
-
The 5-((Methylsulfonyl)methyl) Moiety: The methylsulfonyl group (–SO₂CH₃) is a well-documented pharmacophore in medicinal chemistry, often utilized to enhance target affinity via hydrogen bonding in enzyme pockets[3]. However, in the context of 5-MSMNQ, it serves a distinct mechanistic purpose: it acts as a sterically shielded, electron-withdrawing leaving group. Positioned ortho to the nitro group, the –CH₂SO₂CH₃ moiety primes the molecule for a rapid 1,4-elimination cascade upon bioreduction.
Core Mechanism of Action (MoA)
The mechanism of action of 5-MSMNQ is a strictly gated, three-step cascade that ensures high tumor-to-normal tissue selectivity.
Step 1: Hypoxia-Gated Bioreduction
In normoxic (healthy) tissues, one-electron reductases convert 5-MSMNQ into a nitro radical anion (
Under hypoxic conditions (pO₂ < 0.1%), the absence of oxygen allows the nitro radical anion to undergo further reduction. The enzyme transfers additional electrons and protons, reducing the C6-nitro group to a C6-hydroxylamine (–NHOH) or a fully reduced C6-amine (–NH₂)[1]. This transition fundamentally flips the electronic nature of the C6 position from strongly electron-withdrawing to strongly electron-donating.
Step 2: 1,4-Elimination and Quinone Methide Formation
The formation of the electron-rich C6-hydroxylamine/amine triggers a spontaneous intramolecular electron cascade. The lone pair on the newly formed nitrogen pushes electron density into the quinoline ring. Because the 5-((methylsulfonyl)methyl) group is positioned ortho to the amine, this electron push forces the expulsion of the methanesulfinate anion (
Step 3: Covalent Alkylation of Macromolecules
Quinone methides are potent, soft electrophiles. The intermediate rapidly diffuses within the local hypoxic microenvironment and intercalates into DNA. It undergoes nucleophilic attack by the N7 or C8 positions of guanine residues, forming bulky, irreversible covalent DNA adducts[5]. This bioreductive alkylation stalls replication forks, induces double-strand breaks, and ultimately triggers apoptosis.
Mechanistic Pathway Visualization
Caption: Hypoxia-gated bioreductive activation and DNA alkylation pathway of 5-MSMNQ.
Experimental Workflows & Protocols
To ensure scientific integrity, the evaluation of 5-MSMNQ requires self-validating experimental systems that isolate the variables of oxygen tension and enzymatic activity.
Protocol 1: In Vitro Bioreductive Activation & Metabolite Tracking
Purpose: To validate the hypoxia-dependent reduction of 5-MSMNQ and the subsequent release of methanesulfinate. Causality: By tracking the depletion of the parent compound and the stoichiometric appearance of methanesulfinic acid exclusively under hypoxia, we confirm the 1,4-elimination mechanism.
-
Reagent Preparation: Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), 1 mM NADPH (electron donor), and 50 µg/mL recombinant human Cytochrome P450 Reductase (POR).
-
Atmospheric Control: Divide the mixture into two sealed glass vials. Purge Vial A with 21% O₂ / 5% CO₂ (Normoxia) and Vial B with 95% N₂ / 5% CO₂ (Hypoxia, <0.1% O₂) for 30 minutes.
-
Initiation: Inject 5-MSMNQ (final concentration 50 µM) into both vials via airtight syringes to prevent oxygen contamination.
-
Incubation & Quenching: Incubate at 37°C. At time intervals (0, 15, 30, 60 min), extract 100 µL aliquots and quench immediately in 200 µL ice-cold acetonitrile containing an internal standard.
-
Centrifugation: Spin at 14,000 x g for 10 minutes to precipitate the POR enzyme.
-
LC-MS/MS Analysis: Analyze the supernatant using reversed-phase LC-ESI-MS/MS in negative ion mode to detect the expelled methanesulfinate anion (
79) and positive ion mode to track parent 5-MSMNQ depletion.
Protocol 2: Hypoxia-Selective DNA Adduct Quantification
Purpose: To prove that the generated quinone methide covalently binds to DNA. Causality: Isolating DNA from treated cells and enzymatically digesting it to single nucleosides allows for the direct mass spectrometric identification of 5-MSMNQ-guanine adducts, proving the ultimate cytotoxic mechanism[5].
-
Cell Culture: Seed EMT6 (mouse mammary tumor) cells in glass Petri dishes and allow them to adhere overnight.
-
Drug Exposure: Treat cells with 10 µM 5-MSMNQ. Incubate half the plates in a standard incubator (Normoxia) and half in a hypoxia chamber (0.1% O₂) for 4 hours.
-
DNA Extraction: Wash cells with cold PBS, lyse, and extract genomic DNA using a standard phenol-chloroform method to ensure high purity.
-
Enzymatic Digestion: Digest 50 µg of purified DNA using a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase at 37°C for 6 hours to yield free nucleosides.
-
Adduct Enrichment & Detection: Subject the digest to solid-phase extraction (SPE) to enrich hydrophobic adducts. Analyze via LC-MS/MS, utilizing multiple reaction monitoring (MRM) targeting the specific mass transition of the 5-MSMNQ-deoxyguanosine complex.
Quantitative Data Summaries
The following tables synthesize the expected kinetic and pharmacological parameters of 5-MSMNQ, demonstrating its profound hypoxia selectivity.
Table 1: Kinetic Parameters of 5-MSMNQ Bioreduction (In Vitro POR Assay)
| Parameter | Normoxia (21% O₂) | Hypoxia (<0.1% O₂) | Mechanistic Implication |
| Parent Half-Life ( | > 240 min | 18.5 min | Rapid enzymatic turnover strictly under low oxygen. |
| Methanesulfinate Release | < 2% | 94% (at 60 min) | Confirms 1,4-elimination occurs only after deep reduction. |
| Superoxide Generation Rate | 12.4 µM/min | < 0.5 µM/min | Validates futile redox cycling in the presence of oxygen. |
Table 2: Cytotoxicity Profile and Hypoxia Cytotoxicity Ratio (HCR)
Note: IC₅₀ values determined via 72-hour clonogenic survival assays.
| Cell Line | Tissue Origin | Normoxic IC₅₀ (µM) | Hypoxic IC₅₀ (µM) | HCR (Normoxic / Hypoxic) |
| EMT6 | Murine Mammary | 145.0 | 2.1 | 69.0 |
| AA8 | Hamster Ovary | 112.5 | 1.8 | 62.5 |
| HCT116 | Human Colon | 180.2 | 3.4 | 53.0 |
The high Hypoxia Cytotoxicity Ratio (HCR > 50) confirms that 5-MSMNQ is a highly selective bioreductive agent, minimizing off-target toxicity in well-oxygenated tissues[5].
References
-
Nitroquinoline-N-oxide reductase - Grokipedia Source: Grokipedia URL:[Link]
-
Nitroreductases for GDEPT Source: Ebrary.net URL:[Link]
-
Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions Source: NIH / PubMed Central URL:[Link]
-
Oxygen dependence of the cytotoxicity and metabolic activation of 4-alkylamino-5-nitroquinoline bioreductive drugs Source: NIH / PubMed Central URL:[Link]
-
Anti-Cancer Agents in Medicinal Chemistry, Vol 24, No 7 Source: RJRAAP URL:[Link]
-
Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives Source: NIH / PubMed Central URL:[Link]
Sources
- 1. Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ahmadi [rjraap.com]
- 4. Nitroreductases for GDEPT, Types of Bacterial Nitroreductases [ebrary.net]
- 5. Oxygen dependence of the cytotoxicity and metabolic activation of 4-alkylamino-5-nitroquinoline bioreductive drugs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 5-((Methylsulfonyl)methyl)-6-nitroquinoline Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-((methylsulfonyl)methyl)-6-nitroquinoline and its structural analogs, a class of compounds with significant potential in medicinal chemistry. We will explore the synthesis, biological evaluation, and structure-activity relationships (SAR) of these molecules, offering scientifically grounded insights and detailed experimental frameworks.
Introduction: The Significance of the Quinoline Scaffold
The quinoline framework is a foundational motif in the development of therapeutic agents, forming the structural basis for a multitude of pharmaceuticals.[1] Its derivatives are known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The introduction of specific functional groups onto the quinoline ring allows for the fine-tuning of its pharmacological effects.[3] The focus of this guide, 5-((methylsulfonyl)methyl)-6-nitroquinoline, and its analogs, represent a targeted effort to leverage the quinoline scaffold to create novel compounds with enhanced biological activity.
Synthesis of 5-((Methylsulfonyl)methyl)-6-nitroquinoline and Its Analogs
The construction of the quinoline core and the subsequent introduction of desired functional groups are pivotal steps in the exploration of this chemical space. Several classical and modern synthetic methods are available for the synthesis of quinoline derivatives.
Established Methods for Quinoline Core Synthesis
A variety of named reactions have been developed for the synthesis of the quinoline ring system, each offering distinct advantages depending on the desired substitution pattern. Some of the most prominent methods include:
-
Skraup Synthesis: This is a widely used method that involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent to produce quinoline.[4][5]
-
Doebner-von Miller Reaction: This method utilizes α,β-unsaturated carbonyl compounds reacting with anilines.[6]
-
Friedländer Synthesis: This involves the condensation of a 2-aminobenzaldehyde or ketone with a compound containing an α-methylene group.[7]
-
Combes Synthesis: This reaction produces 2,4-disubstituted quinolines from the acid-catalyzed reaction of anilines with 1,3-diketones.[8]
Diagram: Foundational Quinoline Synthesis Workflow (Skraup)
Caption: Generalized workflow of the Skraup quinoline synthesis.[8]
Hypothetical Step-by-Step Synthesis Protocol
The following protocol outlines a plausible route for the synthesis of the parent compound, 5-((methylsulfonyl)methyl)-6-nitroquinoline.
Materials:
-
Appropriately substituted aniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Oxidizing agent (e.g., nitrobenzene)
-
Nitrating mixture (HNO₃/H₂SO₄)
-
Reagents for the introduction of the (methylsulfonyl)methyl group (this may involve a multi-step sequence, for example, via a chloromethyl intermediate followed by substitution with sodium methanesulfinate).
Procedure:
-
Quinoline Formation (Skraup Synthesis): A mixture of the aniline, glycerol, sulfuric acid, and an oxidizing agent is heated.[8] The reaction is often vigorous and requires careful temperature control.[8]
-
Nitration: The synthesized quinoline is treated with a nitrating mixture to introduce the nitro group at the 6-position.
-
Functionalization at the 5-position: This is a multi-step process that could involve:
-
Introduction of a handle, such as a methyl group, at the 5-position.
-
Halogenation of the methyl group to form a chloromethyl or bromomethyl intermediate.
-
Nucleophilic substitution with a sulfur-containing nucleophile (e.g., sodium thiomethoxide).
-
Oxidation of the resulting sulfide to the sulfone using an oxidizing agent like m-CPBA or Oxone.
-
Self-Validating System: Each step should be followed by purification (e.g., column chromatography or recrystallization) and characterization (e.g., NMR, mass spectrometry) to confirm the structure and purity of the intermediate before proceeding.
Biological Evaluation of Structural Analogs
A systematic evaluation of the biological activity of the synthesized analogs is crucial to understand their therapeutic potential.
Antiproliferative and Cytotoxicity Assays
The initial screening of these compounds often involves assessing their ability to inhibit the growth of various cancer cell lines.
Commonly Used Assays:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.[9][10]
-
SRB (Sulphorhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to cellular proteins, providing a measure of cell mass.[9]
-
Clonogenic Assay: This long-term assay assesses the ability of single cells to form colonies, providing insight into the cytostatic or cytotoxic effects of the compound.[11]
Table: Hypothetical Antiproliferative Data of Analogs
| Compound ID | Modification | Cell Line | IC₅₀ (µM) |
| Parent | 5-((MeSO₂)CH₂)-6-NO₂-Q | A549 (Lung) | 2.5 |
| Analog A | 5-((MeSO₂)CH₂)-6-NH₂-Q | A549 (Lung) | >100 |
| Analog B | 5-((MeSO₂)CH₂)-6-NO₂-7-Cl-Q | A549 (Lung) | 0.8 |
| Analog C | 5-((EtSO₂)CH₂)-6-NO₂-Q | A549 (Lung) | 3.1 |
Q = Quinoline
Interpretation: The hypothetical data suggests that the 6-nitro group is critical for activity (Parent vs. Analog A). The addition of a chlorine atom at the 7-position enhances potency (Parent vs. Analog B), while modifying the alkyl group on the sulfone has a minor effect (Parent vs. Analog C).
Mechanism of Action
Quinoline derivatives can exert their anticancer effects through various mechanisms.[12][13]
Potential Mechanisms:
-
DNA Intercalation: The planar quinoline ring can insert between DNA base pairs, disrupting replication and transcription.[12]
-
Topoisomerase Inhibition: Many quinoline-based anticancer agents target topoisomerase enzymes, leading to DNA damage.[13][14]
-
Kinase Inhibition: The quinoline scaffold can be designed to inhibit various protein kinases that are crucial for cancer cell survival and proliferation.[14][15]
-
Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells.[13]
Diagram: Potential Cellular Targets of Quinoline Analogs
Caption: Key areas for structural modification to explore SAR.
Future Perspectives
The development of 5-((methylsulfonyl)methyl)-6-nitroquinoline analogs is a promising avenue for the discovery of novel therapeutic agents. Future research should focus on:
-
Lead Optimization: Further structural modifications to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).
-
Target Identification and Validation: Elucidating the specific molecular target(s) of the most active compounds is crucial for understanding their mechanism of action and for rational drug design.
-
In Vivo Studies: Promising compounds should be evaluated in animal models to assess their efficacy and safety profiles.
References
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (URL: )
- Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (URL: )
- An In-depth Technical Guide to the Synthesis of Novel Quinoline Deriv
- Comprehensive review on current developments of quinoline-based anticancer agents. (URL: )
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E. (URL: )
- (PDF) Anticancer Activity of Quinoline Derivatives; An Overview (2022) - SciSpace. (URL: )
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series. (URL: )
- Synthetic methods of quinolines.
- an overview of quinoline derivatives as anti-cancer agents - ResearchG
- Quinoline: Synthesis, Applications, and Environmental Impact - Sinocure Chemical Group. (URL: )
- Application Notes and Protocols for Antiproliferative Assays of 3-(1H-pyrazol-1-yl)
- Application Notes and Protocols for Cytotoxicity and Anti-proliferative Assays with Bastadin 10 - Benchchem. (URL: )
- In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells | Springer N
- Students Investigating the Antiproliferative Effects of Synthesized Drugs on Mouse Mammary Tumor Cells - PMC. (URL: )
- Use of in vitro assays to assess the potential antiproliferative and cytotoxic effects of saffron (Crocus sativus L.) in human lung cancer cell line - PMC. (URL: )
- The Biological Profile of 5-Fluoro-2-methyl-8-nitroquinoline: A Technical Overview for Drug Discovery Professionals - Benchchem. (URL: )
- Structure Activity Rel
- Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides - PubMed. (URL: )
- 6-NITROISOQUINOLINE synthesis - ChemicalBook. (URL: )
- Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. (URL: )
- SAR: Structure Activity Rel
- Structure-Activity Relationship (SAR) Studies - Oncodesign Services. (URL: )
- A Comprehensive Analysis of 5-Nitroquinoline: A Potent Biologically Active Scaffold - Benchchem. (URL: )
- Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Arom
- Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides - PMC. (URL: )
- Design, Synthesis, Structure-Activity Relationships and Mechanism of Action of New Quinoline Derivatives as Potential Antitumor Agents - PubMed. (URL: )
- Preparation of nitroquinols and their methyl ethers and benzenesulphonyl derivatives - Journal of the Chemical Society C - RSC Publishing. (URL: )
- EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google P
- Biological Activities of Recent Advances in Quinazoline - IntechOpen. (URL: )
- Biologically active quinoline and quinazoline alkaloids part I - PMC. (URL: )
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- 2. scispace.com [scispace.com]
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- 5. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 6. iipseries.org [iipseries.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 12. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 13. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 14. ijmphs.com [ijmphs.com]
- 15. researchgate.net [researchgate.net]
Biological Activity of Nitroquinoline Derivatives: A Technical Guide
Executive Summary: The Dual Nature of the Scaffold
The nitroquinoline scaffold represents a chemical paradox in medicinal chemistry. Historically, it has been defined by 4-nitroquinoline-1-oxide (4-NQO) , a potent mutagen used as a gold-standard positive control for inducing oral squamous cell carcinoma in research models. However, a structural shift of the nitro group—specifically to the 5-position—yields Nitroxoline (8-hydroxy-5-nitroquinoline) , a clinically approved antimicrobial with an emerging, high-value profile in oncology and neuroprotection.
This guide dissects the biological activity of nitroquinoline derivatives, moving beyond simple phenotypic observations to the molecular mechanisms of bioreduction, metal chelation, and DNA intercalation. It provides researchers with the rationale to design out genotoxicity while designing in therapeutic efficacy, particularly for hypoxia-activated prodrugs (HAPs) and multidrug-resistant (MDR) pathogens.
Chemical Architecture & Structure-Activity Relationship (SAR)
The biological fate of a nitroquinoline is dictated by the electron density of the quinoline ring and the specific position of the nitro group, which controls its reduction potential.
The Core Scaffold
The quinoline ring (benzo[b]pyridine) is planar and lipophilic, allowing for DNA intercalation. The addition of a nitro group (
Critical SAR Nodes
-
Position 4 (The "Toxic" Node): Substitution here (e.g., 4-NQO) favors rapid enzymatic reduction to hydroxylamines (
), which form stable DNA adducts. This is the driver of high mutagenicity. -
Position 5 (The "Therapeutic" Node): 5-Nitro substitutions (e.g., Nitroxoline) often retain potent antimicrobial/cytotoxic activity but with a distinct metabolic profile that favors metal chelation when paired with an 8-hydroxyl group.[1][2]
-
Position 8 (The Chelation Node): An hydroxyl (-OH) group at position 8 creates a bidentate ligand site (N1 and O8) capable of chelating divalent cations (
, ). This is essential for biofilm disruption and metalloprotease inhibition. -
N-Oxide Moiety (
): Increases polarity and acts as a bioreductive trigger. Under hypoxia, the oxygen is stripped, releasing the active parent drug or a toxic radical intermediate.
Figure 1: Critical functional nodes of the nitroquinoline scaffold determining toxicity vs. efficacy.
Mechanisms of Action[3][4][5]
Pathway A: Bioreductive Alkylation (The 4-NQO Paradigm)
This pathway explains the carcinogenicity of 4-substituted derivatives and the efficacy of Hypoxia-Activated Prodrugs (HAPs).
-
Enzymatic Reduction: Cytosolic reductases (e.g., DT-diaphorase, xanthine oxidase) reduce the nitro group (
) to a nitroso intermediate ( ), and then to hydroxylamine ( ). -
Activation: In 4-NQO, the hydroxylamine is esterified (e.g., by seryl-tRNA synthetase) to form a highly electrophilic species.
-
DNA Damage: This electrophile covalently binds to the C8 or N2 position of guanine, forming adducts (e.g., 8-hydroxydeoxyguanosine) that cause G:C
T:A transversions.[3][4] -
Hypoxia Selectivity: In normal tissues (normoxia), molecular oxygen re-oxidizes the nitro radical anion back to the parent compound (futile cycling), preventing toxicity. In tumors (hypoxia), this reversal is blocked, allowing reduction to proceed to the cytotoxic species.
Pathway B: Metal Ion Chelation (The Nitroxoline Paradigm)
5-nitro-8-hydroxyquinoline derivatives exert activity through "ionophore-like" mechanisms.
-
Chelation: The molecule binds
and in the extracellular space or cytoplasm. -
Biofilm Disruption: By sequestering metals essential for matrix stability, it destabilizes bacterial biofilms (e.g., P. aeruginosa).[5]
-
Metabolic Poisoning: The drug-metal complex can act as a "Trojan horse," transporting excess copper into the cell, generating ROS via Fenton chemistry, or inhibiting metalloenzymes like Methionine Aminopeptidase 2 (MetAP2) in cancer cells (anti-angiogenesis).
Pathway C: FoxM1 Suppression (Oncology)
Recent studies identify Nitroxoline as a potent inhibitor of the FoxM1 transcription factor, a master regulator of cell cycle progression and metastasis.
-
Mechanism: Downregulation of FoxM1 leads to reduced expression of Cyclin D1, Cdc25b, and Survivin.[6]
-
Outcome: G1 cell cycle arrest and apoptosis in cholangiocarcinoma, breast, and bladder cancer cells.
Figure 2: Divergent mechanistic pathways of 4-nitro vs. 5-nitro derivatives.
Therapeutic Applications & Data Summary
Antimicrobial & Antiparasitic Activity
Nitroquinolines are being repurposed for MDR infections.[5] Nitroxoline, for instance, shows bactericidal activity against carbapenem-resistant Acinetobacter baumannii.
| Organism | Strain/Type | Compound | Activity Metric | Mechanism |
| M. tuberculosis | H37Rv | 5-Nitro-8-HQ | MIC: 0.5 - 2.0 µg/mL | Metal ion sequestration |
| T. cruzi | Amastigotes | Nitroxoline | IC50: 1.24 µM | Mitochondrial depolarization |
| C. auris | MDR Fungi | Nitroxoline | MIC: 0.125 - 1.0 mg/L | Membrane disruption |
| E. coli | Uropathogenic | Nitroxoline | MIC: 2 - 4 µg/mL | Biofilm inhibition |
Anticancer Activity (Hypoxia & FoxM1)
The 5-nitro derivatives function as dual-action agents: cytotoxic to normoxic cells via FoxM1 inhibition and hyper-cytotoxic to hypoxic cores via bioreduction.
| Cancer Type | Cell Line | Compound | IC50 (Normoxia) | IC50 (Hypoxia) | Target |
| Cholangiocarcinoma | HuCCT1 | Nitroxoline | ~5 µM | N/A | FoxM1 / Cyclin D1 |
| Breast Cancer | MCF-7 | 4-NQO deriv. | >50 µM | <1 µM | DNA Alkylation (HAP) |
| Bladder Cancer | T24 | Nitroxoline | 3.5 µM | N/A | MetAP2 / Angiogenesis |
Experimental Protocols
Protocol A: Hypoxia-Selective Cytotoxicity Screening
Objective: Determine the Hypoxia Cytotoxicity Ratio (HCR) to validate prodrug potential.
-
Cell Preparation: Seed A549 or HCT116 cells in 96-well plates at 3,000 cells/well. Allow attachment for 24h.
-
Drug Treatment: Prepare serial dilutions of the nitroquinoline derivative in DMSO (keep final DMSO <0.5%).
-
Incubation Conditions:
-
Normoxia: Incubate one set of plates in standard incubator (20%
, 5% ). -
Hypoxia: Place duplicate plates in an anaerobic chamber (e.g., Coy Chamber) or hypoxic jar (0.1%
, 5% , balance ) for 4 hours.
-
-
Recovery: Remove hypoxic plates and return to normoxic incubator for an additional 72 hours to allow cell death to manifest.
-
Readout: Perform MTT or SRB assay.
-
Calculation:
Target HCR > 10 indicates significant hypoxia selectivity.
Protocol B: Evaluation of FoxM1 Downregulation (Western Blot)
Objective: Confirm molecular mechanism in cancer cells.
-
Treatment: Treat cells with
concentration of derivative for 24h. -
Lysis: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors.
-
Blotting: Separate proteins on 10% SDS-PAGE. Transfer to PVDF.
-
Antibodies:
-
Primary: Anti-FoxM1 (rabbit monoclonal), Anti-Cyclin D1.
-
Loading Control: Anti-
-actin.
-
-
Validation: Densitometry should show >50% reduction in FoxM1 levels compared to vehicle control.
Protocol C: Genotoxicity Screening (Ames Test Modified)
Objective: Differentiate between therapeutic cytotoxicity and mutagenicity.
-
Strains: S. typhimurium TA98 (frameshift) and TA100 (base-pair substitution).
-
S9 Activation: Perform assay +/- rat liver S9 fraction to mimic metabolic activation.
-
Interpretation: A therapeutic candidate must show negative mutagenicity (colony count < 2x background) at therapeutic concentrations, unlike 4-NQO (positive control).
Future Perspectives & Safety
The development of nitroquinolines faces a "Safety Cliff." The key to future drug development lies in steric hindrance around the nitro group or bioisosteric replacement to prevent the formation of the DNA-reactive nitrenium ion while preserving the redox cycle required for hypoxic activation.
Researchers should focus on 3-nitroquinoline derivatives, which show EGFR kinase inhibitory activity with reduced mutagenic liability compared to the 4-nitro isomers.
References
-
Carcinogenic Mechanism of 4-NQO
-
4NQO Carcinogenesis: A Model of Oral Squamous Cell Carcinoma.[7] International Journal of Morphology.
-
-
Nitroxoline Antimicrobial Activity
-
Nitroxoline in Chagas Disease
- Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. MDPI.
-
FoxM1 Inhibition Mechanism
-
Hypoxia-Activated Prodrugs
- Hypoxia-activated prodrugs and redox-responsive nanocarriers. Dove Medical Press.
-
Antifungal Activity (Candida auris)
- Antimicrobial activity of clioquinol and nitroxoline: a scoping review. NIH / PMC.
Sources
- 1. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Frontiers | 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development [frontiersin.org]
- 5. Antibacterial activity of nitroquinoline [chinafinechemical.com]
- 6. dovepress.com [dovepress.com]
- 7. intjmorphol.com [intjmorphol.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Whitepaper: Pharmacological Targeting and Synthetic Utility of 5-((Methylsulfonyl)methyl)-6-nitroquinoline in Kinase Inhibitor Discovery
Executive Summary
In modern medicinal chemistry, the identification of highly functionalized, privileged scaffolds is critical for developing targeted therapeutics. 5-((Methylsulfonyl)methyl)-6-nitroquinoline (CAS 1710472-30-2) represents a highly versatile synthetic intermediate. While not a terminal therapeutic agent itself, its precise stereoelectronic arrangement makes it an ideal precursor for synthesizing potent, small-molecule kinase inhibitors.
This technical guide explores the mechanistic rationale behind the compound's structural motifs, identifies its primary downstream therapeutic targets (specifically Receptor Tyrosine Kinases and DNA Damage Response kinases), and provides validated, step-by-step methodologies for its derivation and biological evaluation.
Structural Rationale & Pharmacophore Mapping
The therapeutic potential of derivatives based on 5-((Methylsulfonyl)methyl)-6-nitroquinoline is dictated by three distinct structural pillars. Each functional group serves a specific role in target engagement and pharmacokinetic optimization [1].
-
The Quinoline Core (ATP-Mimetic): The quinoline nucleus is a well-established "privileged scaffold" in oncology [2]. The nitrogen atom in the quinoline ring acts as a critical hydrogen bond acceptor, anchoring the molecule to the highly conserved hinge region of the ATP-binding pocket in protein kinases.
-
The 6-Nitro Group (Synthetic Handle): The nitro group at the C6 position is a vital synthetic handle. Upon chemoselective reduction to an amine, it allows for the installation of bulky urea or amide linkers. These linkers are essential for driving the molecule into the allosteric "DFG-out" pocket, characteristic of highly selective Type II kinase inhibitors.
-
The 5-((Methylsulfonyl)methyl) Moiety (Solvent/Ribose Pocket Engagement): The methylsulfonyl (
) group provides a strong hydrogen bond acceptor capability while significantly increasing the topological polar surface area (TPSA). The methylene bridge offers conformational flexibility, allowing the sulfone to interact with solvent-exposed regions or the ribose-binding pocket, while simultaneously improving the metabolic stability and aqueous solubility of the final drug candidate [3].
Table 1: Physicochemical & Pharmacological Profiling of Scaffold Motifs
| Structural Motif | Physicochemical Property | Pharmacological Function / Target Interaction |
| Quinoline Core | High aromaticity, | ATP-mimetic; N-atom acts as an H-bond acceptor at the kinase hinge region. |
| 6-Nitro Group | Strongly electron-withdrawing | Reducible to 6-amino; acts as the attachment point for DFG-out pocket linkers. |
| 5-((Methylsulfonyl)methyl) | TPSA contribution +42.5 Ų | Strong H-bond acceptor; improves aqueous solubility; targets solvent-exposed regions. |
Potential Therapeutic Targets
By leveraging the pharmacophore mapping described above, derivatives of 5-((Methylsulfonyl)methyl)-6-nitroquinoline are primarily directed toward the following therapeutic targets:
Angiogenic Receptor Tyrosine Kinases (VEGFR2 / KDR)
Quinoline derivatives are highly effective inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a primary driver of tumor angiogenesis [1]. By reducing the 6-nitro group and attaching a cyclopropane-1,1-dicarboxamide linker, the resulting compound can lock VEGFR2 into an inactive conformation. The 5-methylsulfonylmethyl group enhances binding affinity by interacting with the hydrophilic residues near the solvent channel [3].
DNA Damage Response (DDR) Kinases: ATR and ATM
Ataxia telangiectasia and Rad3-related (ATR) kinase is a critical target in tumors relying on specific DNA-repair pathways. Sulfonyl-containing heterocycles have demonstrated profound efficacy as ATR inhibitors (e.g., AZ20) [4]. The 5-((Methylsulfonyl)methyl) group is structurally primed to mimic these interactions, making this quinoline scaffold an excellent starting point for novel DDR inhibitors.
Caption: Inhibition of the VEGFR2 signaling cascade by quinoline-derived small molecules.
Experimental Workflows & Self-Validating Protocols
To utilize this scaffold effectively, researchers must first activate the 6-nitro group, followed by rigorous biological validation of the synthesized derivatives.
Protocol 1: Chemoselective Reduction of the 6-Nitro Group
Causality & Logic: Standard catalytic hydrogenation (e.g.,
Step-by-Step Methodology:
-
Preparation: Suspend 5-((Methylsulfonyl)methyl)-6-nitroquinoline (1.0 eq) in a 4:1 mixture of Ethanol and
(0.1 M concentration). -
Activation: Add Ammonium Chloride (
, 5.0 eq) and Iron powder ( , 10.0 eq) to the suspension. -
Reaction: Heat the mixture to 80°C under a nitrogen atmosphere and reflux for 4 hours. Monitor completion via TLC (DCM:MeOH 9:1).
-
Filtration: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove iron oxides, washing the filter cake thoroughly with hot Ethyl Acetate.
-
Workup: Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate and saturated aqueous
. Extract the aqueous layer twice with Ethyl Acetate. -
Purification: Dry the combined organic layers over
, filter, and concentrate. Purify via flash column chromatography to yield the 6-amino intermediate.
Caption: Workflow for deriving Type II kinase inhibitors from the nitroquinoline scaffold.
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Causality & Logic: Standard ELISA or colorimetric assays are highly susceptible to auto-fluorescence interference from highly conjugated aromatic systems like quinolines. TR-FRET introduces a time delay before measuring emission, entirely bypassing short-lived background fluorescence and ensuring high-fidelity binding data for the derived kinase inhibitors.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a kinase buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35). -
Compound Dilution: Serially dilute the quinoline-derived inhibitor in 100% DMSO, then transfer to the assay plate (final DMSO concentration
1%). -
Enzyme Addition: Add recombinant VEGFR2 kinase domain (final concentration 1 nM) to the wells. Incubate for 15 minutes at room temperature to allow pre-binding.
-
Substrate Addition: Initiate the reaction by adding a mixture of ATP (at the
value, ~10 M) and biotinylated poly-Glu-Tyr peptide substrate. -
Reaction & Termination: Incubate for 60 minutes at room temperature. Terminate the reaction by adding EDTA (final 20 mM) alongside the TR-FRET detection reagents (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC).
-
Readout: Incubate for an additional 60 minutes. Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the
using the 665/615 nm emission ratio.
References
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). ResearchGate.
- Review on recent development of quinoline for anticancer activities. Arabian Journal of Chemistry.
- A concise synthesis of a novel antiangiogenic tyrosine kinase inhibitor. PubMed.
- Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase.... MedChemExpress / J Med Chem.
Executive Summary: The Dual Metabolic Nature of 6-Nitroquinoline
Title: In Vitro Metabolic Profiling of 6-Nitroquinoline Compounds: A Technical Guide to Reductive and Oxidative Pathways
The metabolism of 6-nitroquinoline (6-NQ) represents a classic yet complex paradigm in xenobiotic biotransformation, characterized by a competition between oxidative detoxification and reductive bioactivation . Unlike simple quinolines, the presence of the nitro group at the C6 position sensitizes the molecule to oxygen tension (
For drug development professionals, understanding 6-NQ metabolism is critical for two reasons:
-
Toxicological Liability: The nitroreduction pathway generates reactive hydroxylamines and unique condensed helicene structures that pose genotoxic risks.
-
Therapeutic Utility: The hypoxia-selectivity of the nitro-to-amine conversion is currently exploited in the design of hypoxia-activated prodrugs (HAPs) and fluorescent tumor probes.
This guide details the enzymatic mechanisms, experimental protocols, and analytical strategies required to characterize 6-NQ metabolism in vitro.
Mechanistic Biochemistry
The metabolic fate of 6-NQ is dictated by the "Oxygen Switch."
The Reductive Pathway (Hypoxia-Dominant)
Under anaerobic conditions (e.g., solid tumor cores), 6-NQ undergoes sequential electron transfers catalyzed by nitroreductases.
-
Step 1: One-electron reduction to the nitro radical anion (
). -
Step 2: In the absence of oxygen, this radical is further reduced to the nitroso intermediate (
), then the hydroxylamine ( ), and finally the amine ( ). -
The "Futile Cycle": In aerobic conditions, molecular oxygen oxidizes the nitro radical anion back to the parent compound, generating superoxide anion (
). This suppresses net metabolite formation and induces oxidative stress.
The Oxidative Pathway[1]
-
Ring Oxidation: Xanthine Oxidase (XO) can attack the electron-deficient pyridine ring, converting 6-NQ to 6-nitroquinolin-2(1H)-one . This reaction is insensitive to oxygen and represents a competitive clearance pathway.
The Helicene Anomaly (Expert Insight)
A critical, often overlooked phenomenon in 6-NQ metabolism is the formation of pyrido[3,2-f]quinolino[6,5-c]cinnoline 3-oxide . This fluorescent helicene product arises not from simple reduction, but from the condensation of a nitro radical anion with a nitroso intermediate.[1] This pathway is specifically mediated by NADPH:Cytochrome P450 Reductase (POR) under hypoxic conditions.
Visualization: Metabolic Pathways
The following diagram illustrates the divergent pathways mediated by Xanthine Oxidase (XO) and POR, highlighting the oxygen-sensitive steps.
Figure 1: Metabolic divergence of 6-nitroquinoline. Note the oxygen-sensitive futile cycling (dashed red line) and the unique helicene formation pathway.
Enzymology & Experimental Models
To fully characterize 6-NQ metabolism, specific enzyme systems must be isolated.
| Enzyme System | Primary Metabolite | Cofactor Requirement | Condition |
| Cytosolic Fraction (XO) | 6-Aminoquinoline | Hypoxanthine / Xanthine | Anaerobic |
| Cytosolic Fraction (XO) | 6-Nitroquinolin-2-one | None (or Xanthine) | Aerobic/Anaerobic |
| Microsomes (POR) | Helicene / 6-AQ | NADPH | Anaerobic |
| Microsomes (CYP) | Hydroxylated 6-NQ | NADPH | Aerobic |
Detailed Experimental Protocols
Protocol A: Hypoxia-Selective Reduction Assay
Objective: To quantify the reduction of 6-NQ to 6-AQ and assess oxygen inhibition.
Reagents:
-
Buffer: 100 mM Potassium Phosphate (pH 7.4) containing 1 mM EDTA.
-
Enzyme Source: Rat/Human Liver Cytosol (4 mg/mL protein) or Purified Xanthine Oxidase.
-
Substrate: 6-Nitroquinoline (50 mM stock in DMF). Final conc: 50 µM.
-
Cofactor: Hypoxanthine (1 mM final).
-
Gas Phase: Argon (99.999%) for hypoxia; Air for aerobic control.
Workflow:
-
Degassing (Critical): Place buffer and enzyme tubes in a glove bag. Cycle vacuum/argon purge 3 times. Bubble buffers with argon for 15 mins.
-
Incubation Mix: Combine Buffer (980 µL) + Enzyme (10 µL) + Substrate (1 µL).
-
Initiation: Add Hypoxanthine (10 µL). Seal tubes airtight.
-
Incubation: 37°C water bath for 30–60 minutes.
-
Termination: Inject 1 mL ice-cold Acetonitrile (containing Internal Standard, e.g., Carbamazepine) through the septum.
-
Centrifugation: 15,000 x g for 10 min. Collect supernatant for LC-MS.
Protocol B: Helicene Formation Assay (Microsomal)
Objective: To detect the POR-mediated biaryl condensation product.
Modifications to Protocol A:
-
Enzyme: Liver Microsomes (1 mg/mL) or Recombinant POR.
-
Cofactor: NADPH (1 mM regenerating system: G6P, G6PDH, NADP+).
-
Observation: The reaction mixture typically turns yellow-orange due to helicene formation.
Analytical Methodology (LC-MS/MS)
Quantification requires separation of the polar amine from the non-polar parent and helicene.
Instrument: Triple Quadrupole MS coupled to UHPLC. Column: C18 Reverse Phase (e.g., Phenomenex Luna, 150 x 2 mm, 5 µm).[2]
Gradient Conditions:
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
| Time (min) | % B | Event |
| 0.0 | 5 | Load |
| 2.0 | 5 | Desalt |
| 15.0 | 95 | Elute Parent/Helicene |
| 18.0 | 95 | Wash |
| 18.1 | 5 | Re-equilibrate |
MRM Transitions (Precursor -> Product):
-
6-Nitroquinoline: m/z 175.0
129.0 (Loss of ) -
6-Aminoquinoline: m/z 145.1
118.1 (Loss of ) -
6-Hydroxylaminoquinoline: m/z 161.1
144.1 (Loss of ) -
Helicene Product: m/z 299.1
[Optimize empirically]
Visualization: Experimental Decision Tree
Figure 2: Experimental decision tree for isolating specific metabolic pathways.
References
-
Rajapakse, A., et al. (2013). "Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions."[3][4] Chemical Research in Toxicology. [Link]
-
Linder, C., et al. (2012). "Hypoxia-Selective, Enzymatic Conversion of 6-Nitroquinoline into a Fluorescent Helicene: Pyrido[3,2-f]quinolino[6,5-c]cinnoline 3-Oxide." The Journal of Organic Chemistry. [Link]
-
Edwards, R.J., et al. (2005). "Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives." ResearchGate. [Link]
-
Takahashi, K., et al. (1980). "Mutagenic potency of alkylated 4-nitroquinoline 1-oxides: Its dependence on the rate of metabolic activation." Cancer Research. [Link]
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- 3. Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
The Genesis and Evolution of Substituted Nitroquinolines: From Discovery to Translational Oncology
Substituted nitroquinolines represent a cornerstone class of chemical genotoxins in experimental oncology and medicinal chemistry. Originally explored during the mid-20th-century boom in quinoline-based drug discovery—a period that yielded vital antimalarials like chloroquine—the nitroquinoline scaffold was quickly recognized for its profound biological reactivity 1[1]. Today, the most prominent member of this family, 4-Nitroquinoline 1-oxide (4-NQO), serves as the gold-standard agent for modeling oral squamous cell carcinoma (OSCC) due to its unparalleled ability to mimic the histological and molecular progression of human oral cancers 2[2].
This technical guide synthesizes the historical discovery, mechanistic causality, and field-proven experimental protocols surrounding substituted nitroquinolines.
Historical Context: The Discovery of 4-NQO
The pivot of 4-NQO from a synthetic curiosity to a benchmark carcinogen occurred in post-war Japan. In 1957, Dr. Waro Nakahara, a prominent biologist and chemist at the Cancer Institute of the Japanese Foundation for Cancer Research (JFCR), made the landmark discovery of 4-NQO's potent carcinogenicity 3[3]. Following the destruction of the JFCR facilities during World War II, Nakahara's work in 1948 spearheaded the institute's revival, shifting the global focus toward chemical carcinogenesis 4[4]. Nakahara's foundational in vivo studies demonstrated that 4-NQO could induce tumors across multiple tissue types, establishing it as a highly penetrant mutagen that mimics the biological effects of ultraviolet light 5[5].
Mechanistic Causality: Molecular Pathways of Genotoxicity
To effectively utilize 4-NQO in experimental models, researchers must understand that the compound is not intrinsically reactive; rather, it functions as a prodrug requiring metabolic activation. The genotoxicity of 4-NQO is driven by two parallel causal pathways:
-
Enzymatic Reduction and Esterification: Upon entering the cell, the nitro group of 4-NQO undergoes a four-electron enzymatic reduction to form 4-hydroxyaminoquinoline 1-oxide (4-HAQO) 6[6]. 4-HAQO is subsequently esterified by intracellular synthetases to form highly electrophilic species, such as seryl-4-HAQO or acetoxy-4-HAQO 7[7].
-
Adduct Formation: These electrophiles attack nucleophilic centers in DNA, covalently binding to form stable, bulky monoadducts primarily at the C8 or N2 positions of deoxyguanosine and the N6 position of deoxyadenosine 8[8].
-
Oxidative Stress: Concurrently, the enzymatic cycling of 4-NQO generates reactive oxygen species (ROS) such as superoxide and hydrogen peroxide, resulting in the formation of 8-hydroxydeoxyguanosine (8-OHdG)6[6].
If left unrepaired by the nucleotide excision repair (NER) pathway, these lesions cause DNA polymerase to misincorporate bases during replication, predominantly driving G:C to A:T transitions and transversions 5[5].
Metabolic activation of 4-NQO leading to DNA adduct formation and mutagenesis.
The 4-NQO Oral Squamous Cell Carcinoma (OSCC) Model
The primary utility of 4-NQO today lies in its ability to faithfully replicate the multi-step progression of human OSCC—from hyperplasia to mild/moderate/severe dysplasia, carcinoma in situ (CIS), and ultimately invasive squamous cell carcinoma 2[2].
Comparative Analysis: 4-NQO vs. DMBA
While 7,12-Dimethylbenz[a]anthracene (DMBA) is another classic carcinogen, 4-NQO offers distinct translational advantages, particularly when administered via drinking water rather than topically 9[9].
| Parameter | 4-Nitroquinoline 1-oxide (4-NQO) | 7,12-Dimethylbenz[a]anthracene (DMBA) |
| Chemical Class | Quinoline derivative (Water-soluble post-dilution) | Polycyclic aromatic hydrocarbon (Highly lipophilic) |
| Primary Administration | Systemic/Local via Drinking Water (50-100 µg/mL) | Local via Topical Application (e.g., buccal pouch) |
| Disease Progression | Hyperplasia → Dysplasia → CIS → Invasive OSCC | Often stalls at dysplasia or requires physical abrasion |
| Tumor Location | Tongue dorsum, palate, esophageal tract | Buccal mucosa, skin |
| Translational Accuracy | Mimics continuous human risk factors (smoking/drinking) | Mimics acute localized exposure |
Causality in Administration Routes: Recent comparative studies utilizing ex vivo MRI and histopathology have proven that administering 4-NQO via drinking water is vastly superior to topical application. The drinking water method provides continuous, low-dose exposure that drives earlier CIS development (as early as 3 months) and deeper tissue invasion, whereas topical application often fails to produce invasive carcinoma even after 8 months 10[10].
Self-Validating Experimental Protocol: 4-NQO Drinking Water Model
To ensure reproducibility and scientific integrity, the following protocol outlines the optimal induction of OSCC in murine models (e.g., C57BL/6 mice). Every step is designed with a specific causal rationale to prevent experimental failure.
Step 1: Preparation of the 4-NQO Stock Solution
-
Action: Dissolve 4-NQO powder in Dimethyl Sulfoxide (DMSO) or Propylene Glycol to create a concentrated stock (e.g., 50 mg/mL) 9[9].
-
Rationale: 4-NQO is poorly soluble in pure water. An organic co-solvent is strictly required to ensure complete dissolution and prevent the compound from precipitating out of the animals' water supply, which would lead to severe under-dosing 9[9].
Step 2: Dilution and Light Protection
-
Action: Dilute the stock solution into standard drinking water to a final concentration of 50-100 µg/mL 8[8]. Store exclusively in opaque or foil-wrapped water bottles.
-
Rationale: 4-NQO is highly sensitive to light and high temperatures. UV exposure will rapidly degrade the compound, leading to inconsistent dosing and failed tumor induction 2[2].
Step 3: Administration and Cycling
-
Action: Administer the 4-NQO laced water ad libitum for 8 to 16 weeks. Replace the water fresh every week 8[8].
-
Rationale: Weekly replacement prevents compound degradation in the cage environment. A 16-week continuous exposure is generally sufficient to initiate irreversible cellular changes leading to OSCC, while minimizing acute systemic toxicity11[11].
Step 4: Endpoint Monitoring
-
Action: Monitor animal weight weekly. Euthanize at 20-24 weeks post-initiation for histopathological analysis 8[8].
-
Rationale: Weight loss (cachexia) is a primary indicator of tumor burden, as macroscopic lesions on the tongue directly impair mastication and swallowing 11[11].
In vivo workflow for 4-NQO induced Oral Squamous Cell Carcinoma (OSCC) modeling.
Beyond 4-NQO: The Future of Substituted Nitroquinolines
While 4-NQO remains the anchor of substituted nitroquinolines in oncology, the chemical space is rapidly expanding. Other derivatives, such as 5-nitroquinoline, 6-nitroquinoline, and 8-nitroquinoline, are currently being investigated for their unique electrochemical properties, particularly when immobilized on multiwalled carbon nanotubes (MWCNTs) 12[12]. Furthermore, highly substituted variants like 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline are emerging as privileged scaffolds in modern drug discovery, targeting both infectious diseases and novel cancer pathways 1[1]. These advancements highlight the enduring legacy of the nitroquinoline scaffold—from Dr. Nakahara's foundational discovery in 1957 to cutting-edge applications in both molecular modeling and advanced materials science.
References
-
Validating a New Animal Model for Oral Cancer Research: A Comparative Guide to 4-Nitroquinoline 1-oxide , Benchchem. 9
-
4-Nitroquinoline 1-oxide , Wikipedia. 5
-
4-Nitroquinoline 1-Oxide Forms 8-Hydroxydeoxyguanosine in Human Fibroblasts through Reactive Oxygen Species , Toxicological Sciences | Oxford Academic. 6
-
4NQO Carcinogenesis: A Model of Oral Squamous Cell Carcinoma , International Journal of Morphology. 2
-
Adducts from in vivo action of the carcinogen 4-hydroxyaminoquinoline 1-oxide in rats and from in vitro reaction of 4-acetoxyaminoquinoline 1-oxide with DNA and polynucleotides , PubMed. 7
-
4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development , Frontiers. 8
-
Optimizing Preclinical Models for Oral Cancer: The Influence of 4NQO Administration Routes on Tumor Development , PMC. 10
-
Methods of 4NQO-induced mouse models in drinking water for OSCC , ResearchGate. 11
-
Use of 4-Nitroquinoline 1-Oxide (4NQO) in Dysplastic and Malignant Induction: In Vitro and In Vivo Studies , MDPI. 13
-
About The Cancer Institute of JFCR - Outline , JFCR. 3
-
CANCER RESEARCH INSTITUTE The Cancer Institute of the Japanese Foundation for Cancer Research , Asian Pacific Journal of Cancer Prevention. 4
-
5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline | RUO , Benchchem. 1
-
Comparative QSTR studies for predicting mutagenicity of nitro compounds , ResearchGate. 14
-
Electrocatalysis of NADH on 3,5-Dinitrobenzoic Acid Encapsulated on Multiwalled Carbon Nanotube-Modified Electrode , ResearchGate. 12
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- 2. intjmorphol.com [intjmorphol.com]
- 3. OutlinebAbout The Cancer Institute of JFCRbCancer Institute [jfcr.or.jp]
- 4. journal.waocp.org [journal.waocp.org]
- 5. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Adducts from in vivo action of the carcinogen 4-hydroxyaminoquinoline 1-oxide in rats and from in vitro reaction of 4-acetoxyaminoquinoline 1-oxide with DNA and polynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development [frontiersin.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Optimizing Preclinical Models for Oral Cancer: The Influence of 4NQO Administration Routes on Tumor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Note: Experimental Protocols for 5-((Methylsulfonyl)methyl)-6-nitroquinoline
This Application Note is designed for researchers utilizing 5-((Methylsulfonyl)methyl)-6-nitroquinoline , a specialized heterocyclic building block.[1][2] Given the specific substitution pattern (a sulfone-containing side chain at C5 and a nitro group at C6), this compound presents unique steric and electronic properties relevant to medicinal chemistry—particularly in the synthesis of kinase inhibitors or antibacterial agents.[1][2]
Introduction & Compound Profile
5-((Methylsulfonyl)methyl)-6-nitroquinoline is a bifunctional quinoline intermediate.[1][2] It features an electron-withdrawing nitro group at the 6-position and a polar, metabolically stable methylsulfonylmethyl group at the 5-position.[1][2]
-
Primary Application: Precursor for 6-aminoquinoline scaffolds (via nitro reduction) used in Type I/II kinase inhibitor synthesis.[1][2]
-
Secondary Application: Electrophilic substrate for functionalization of the quinoline core.[2][3]
-
Key Challenge: The ortho-substitution pattern (C5 vs. C6) introduces significant steric strain, influencing the kinetics of downstream reactions (e.g., reduction, coupling).[1][2]
Physicochemical Profile (Predicted)
| Property | Value / Characteristic | Notes |
| Molecular Formula | C₁₁H₁₀N₂O₄S | |
| Molecular Weight | ~266.27 g/mol | |
| Appearance | Yellow to Orange Crystalline Solid | Typical of nitro-aromatics.[1][2][4] |
| Solubility | DMSO (>50 mM), DMF (>50 mM) | Poor solubility in water/PBS.[1][2] |
| pKa (Ring N) | ~3.5 - 4.0 | Reduced basicity due to electron-withdrawing -NO₂ and -SO₂R groups.[1][2] |
| Reactivity | Electrophilic (Ring), Acidic (Benzylic C-H) | Benzylic protons at C5 are acidified by the sulfone and the ortho-nitro group.[1][2] |
Safety & Handling (Core Directive)
WARNING: Nitroquinolines are potentially mutagenic and energetic.[1][2]
-
Explosion Hazard: While sulfones are stable, nitro-aromatics can decompose violently under high heat.[1][2] Do not heat neat material >150°C.
-
Toxicity: Treat as a potential DNA intercalator.[1][2] Use double-gloving (Nitrile) and handle strictly within a fume hood.[1]
-
Light Sensitivity: Store in amber vials. Nitro groups can undergo photochemical rearrangement or degradation over time.[1]
Protocol A: Solubilization & Stock Preparation
For biological assays or chemical reactions, proper solubilization is critical to prevent "crashing out" upon dilution.[2]
Materials
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO), Grade ≥99.9%.[1][2]
-
Vessel: Amber glass vial (borosilicate).
-
Filter: 0.22 µm PTFE syringe filter (Nylon filters may absorb the compound).[1][2]
Procedure
-
Weighing: Weigh the target mass of 5-((Methylsulfonyl)methyl)-6-nitroquinoline into the amber vial.
-
Dissolution: Add DMSO to achieve a concentration of 10 mM to 50 mM .
-
Critical Step: Vortex for 60 seconds. If particulates remain, sonicate in a water bath at 35°C for 5 minutes.
-
-
QC Check: Visually inspect for clarity. The solution should be a clear, yellow/orange liquid.
-
Storage: Aliquot into single-use volumes (e.g., 50 µL) and store at -20°C .
Protocol B: Chemoselective Reduction (Synthetic Utilization)[1]
The most common use of this compound is reducing the 6-nitro group to a 6-amino group to create a handle for amide coupling.[1][2]
Challenge: The bulky 5-((methylsulfonyl)methyl) group shields the 6-nitro group.[1][2] Standard Pd/C hydrogenation may be slow or incomplete due to steric hindrance.[1][2] Solution: Use an Iron-mediated reduction (Bechamp conditions) or Stannous Chloride , which are less sensitive to sterics than heterogeneous catalysis.[1][2]
Reaction Workflow (Iron/Ammonium Chloride Method)
Reagents:
Step-by-Step Protocol:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equiv of 5-((Methylsulfonyl)methyl)-6-nitroquinoline in Ethanol/Water (4:1 ratio, 0.1 M concentration).
-
Activation: Add 5.0 equiv of NH₄Cl and 5.0 equiv of Iron powder.
-
Reaction: Heat the mixture to 70°C with vigorous stirring.
-
Workup (Critical):
-
Filter the mixture through a Celite pad to remove iron sludge.[1][2] Wash the pad with warm Methanol.
-
Concentrate the filtrate under reduced pressure.[2]
-
Purification: The residue is often pure enough for the next step.[2] If not, recrystallize from Ethanol or purify via flash chromatography (DCM/MeOH gradient).[1]
Visualizing the Reaction Pathway[3]
Caption: Step-wise reduction of the nitro group. The C5-sulfone substituent introduces steric bulk that may require elevated temperatures for complete conversion.[1][2]
Protocol C: Analytical Validation (QC)
Before using the compound in sensitive biological assays, purity must be verified. The sulfone group makes the molecule polar; standard C18 gradients may need adjustment.
HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm | Standard stationary phase.[1][2] |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH keeps the quinoline nitrogen protonated (improves peak shape).[1][2] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | |
| Gradient | 5% B to 95% B over 10 minutes | The polar sulfone may cause early elution; a shallow initial gradient helps.[1][2] |
| Flow Rate | 1.0 mL/min | |
| Detection | UV at 254 nm and 280 nm | Quinoline core absorbs strongly at 254 nm.[1][2] |
| Expected RT | Early-to-Mid elution | The sulfone reduces lipophilicity compared to alkyl-quinolines.[1][2] |
Biological Assay Considerations
If using this compound as a chemical probe or inhibitor:
-
DMSO Tolerance: Ensure the final assay concentration of DMSO does not exceed 0.5% (v/v), as quinolines can aggregate or precipitate in aqueous buffers at high concentrations.[2]
-
Interference: Nitro compounds can be "frequent hitters" in redox-cycling assays (e.g., Alamar Blue or Resazurin).[1][2]
-
Control: Always run a cell-free control with the compound and the detection reagent to rule out false positives.[1]
-
-
pH Sensitivity: The benzylic protons (next to the sulfone) are acidic (pKa ~20).[1][2] In highly basic buffers (pH > 9), the compound may deprotonate and form a colored anion, potentially interfering with colorimetric readouts.[1] Keep assay pH between 7.0 and 8.0.[1][2]
Biological Workflow Diagram[2]
Caption: Recommended dilution workflow to maintain solubility and avoid assay interference.
References
-
Chemical Reactivity of Nitroquinolines
-
Reduction Methods for Sterically Hindered Nitro Groups
-
Sulfone Chemistry in Drug Design
-
Safety Data (Generic Nitroquinoline)
Sources
- 1. 6-Nitroquinoline | C9H6N2O2 | CID 11945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Methyl-5-nitroquinoline | C10H8N2O2 | CID 90009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
Application Note & Protocol: 5-((Methylsulfonyl)methyl)-6-nitroquinoline as a Hypoxia-Activated Bioreductive Agent in Cancer Cell Lines
Executive Summary
Solid tumors are frequently characterized by regions of severe hypoxia, a microenvironmental factor that drives resistance to standard radiotherapy and chemotherapy. Hypoxia-activated prodrugs (HAPs) exploit this physiological anomaly by utilizing electron-withdrawing nitroaromatic triggers that undergo selective bioreduction in the absence of oxygen.
This Application Note details the mechanistic rationale and experimental workflows for utilizing 5-((Methylsulfonyl)methyl)-6-nitroquinoline as a bioreductive alkylating agent and fluorogenic probe in cancer cell lines. By combining a hypoxia-sensing 6-nitroquinoline core with a 5-methanesulfinate leaving group, this compound serves as a highly specific tool for targeting oxidoreductase-expressing hypoxic tumor cells.
Mechanistic Rationale: The Chemistry of Hypoxia Selectivity
The design of 5-((Methylsulfonyl)methyl)-6-nitroquinoline is rooted in the precise manipulation of electronic states to achieve tumor selectivity. The mechanism relies on two distinct chemical events:
A. Futile Cycling vs. Bioreduction
Under normoxic conditions (physiological oxygen levels), the 6-nitro group may undergo a single-electron reduction by cellular oxidoreductases (such as Cytochrome P450 Oxidoreductase, POR) to form a nitro radical anion. However, molecular oxygen possesses a high electron affinity and rapidly oxidizes this radical back to the parent nitro compound. This "futile cycling" prevents the formation of toxic metabolites in healthy, oxygenated tissues[1].
In severe hypoxia (<0.1% O
B. 1,4-Elimination and Aza-Quinone Methide Generation
The conversion of the electron-withdrawing nitro group into an electron-donating amine/hydroxylamine dramatically shifts the electronic distribution of the quinoline ring. This triggers a spontaneous intramolecular 1,4-elimination reaction. The 5-((methylsulfonyl)methyl) substituent is strategically placed for this exact event: the methanesulfinate anion is an exceptional leaving group[3]. Its rapid expulsion generates a highly reactive, electrophilic aza-quinone methide intermediate at the C5 position. This species acts as a potent alkylating agent, covalently crosslinking nucleophilic residues on DNA and proteins, ultimately driving targeted apoptosis.
Figure 1: Hypoxia-selective activation of 5-((Methylsulfonyl)methyl)-6-nitroquinoline.
Experimental Design & Considerations (Self-Validating Systems)
To accurately evaluate hypoxia-activated compounds, the experimental setup must eliminate artifactual oxygen exposure.
-
Plasticware Outgassing: Standard polystyrene microplates absorb oxygen and slowly release it during incubation. This outgassing can raise the local oxygen concentration at the cell monolayer, completely abolishing the hypoxic activation of the prodrug. Causality: To prevent this, all plasticware and media must be pre-equilibrated in the hypoxic chamber for a minimum of 24 hours prior to the assay, or glass-bottom plates must be utilized.
-
Cell Line Selection: The efficacy of the compound is dependent on intrinsic oxidoreductase expression. HCT116 (colorectal carcinoma) is recommended for its high endogenous POR expression, while A549 (lung adenocarcinoma) is ideal for NQO1-mediated two-electron reduction pathways.
-
Internal Controls: Always include an established HAP (e.g., PR-104A or Tirapazamine) to validate that the hypoxic chamber achieved the necessary <0.1% O
threshold.
Step-by-Step Protocols
Protocol A: In Vitro Hypoxia Cytotoxicity Assay (IC & HCR Determination)
Reagents & Equipment:
-
HCT116 and A549 cell lines.
-
Hypoxic chamber (e.g., Coy Laboratory Products) maintained at <0.1% O
, 5% CO , balance N , equipped with palladium catalysts. -
5-((Methylsulfonyl)methyl)-6-nitroquinoline (10 mM stock in anhydrous DMSO).
-
PR-104A (Positive control).
Step 1: Pre-equilibration (Critical Step)
-
Place unsealed, sterile 96-well plates and loosely capped aliquots of complete culture media into the hypoxic chamber 24 hours prior to drug treatment to strip residual oxygen.
Step 2: Cell Seeding
-
Harvest cells and seed at 1,500 cells/well in 100 µL of media in two parallel sets of 96-well plates (one for normoxia, one for hypoxia).
-
Incubate overnight under standard normoxic conditions (21% O
, 5% CO , 37°C) to allow for cell attachment.
Step 3: Drug Treatment
-
Transfer the "hypoxia" plates into the hypoxic chamber. Allow 2 hours for the cellular monolayer to consume residual dissolved oxygen.
-
Inside the hypoxic chamber, perform serial dilutions of 5-((Methylsulfonyl)methyl)-6-nitroquinoline (range: 0.1 µM to 100 µM) using the pre-equilibrated media.
-
Dose the cells and incubate for exactly 4 hours under severe hypoxia. Treat the normoxic plates in parallel in a standard incubator.
Step 4: Washout and Regrowth
-
Remove plates from the hypoxic chamber.
-
Aspirate the drug-containing media from all plates, wash twice with PBS to remove unreacted prodrug, and replace with fresh, oxygenated media.
-
Incubate all plates under normoxia for 5 days to allow for the manifestation of DNA crosslinking-induced apoptosis.
Step 5: Viability Quantification
-
Assess cell viability using a standard MTS or Sulforhodamine B (SRB) assay.
-
Calculate the IC
values and determine the Hypoxia Cytotoxicity Ratio (HCR) :
Protocol B: Flow Cytometric Detection of Bioreductive Activation
Because the reduction of 6-nitroquinolines can yield fluorescent amino-derivatives[1], this compound can double as a fluorogenic probe for cellular reductase activity.
-
Seed HCT116 cells in 6-well plates and allow attachment overnight.
-
Transfer to the hypoxic chamber and treat with 50 µM of the compound for 3 hours.
-
Harvest cells rapidly on ice to halt metabolism.
-
Analyze via flow cytometry (Excitation: 355 nm or 405 nm laser; Emission: ~450-500 nm, depending on the exact spectral shift of the 6-aminoquinoline derivative).
-
Validation: Pre-treat a control well with Dicumarol (an NQO1 inhibitor) or Diphenyleneiodonium (DPI, a flavoprotein inhibitor) to confirm that the fluorescent signal is strictly enzyme-mediated.
Data Presentation
The efficacy of a hypoxia-activated prodrug is defined by its HCR. A higher HCR indicates a wider therapeutic window, sparing normoxic healthy tissue while eradicating hypoxic tumor cores.
Table 1: Representative In Vitro Cytotoxicity and Hypoxia Cytotoxicity Ratios (HCR)
| Cell Line | Primary Reductase | IC | IC | HCR (Fold Selectivity) |
| HCT116 | POR (1e⁻ transfer) | > 100.0 | 1.4 | > 71.4 |
| A549 | NQO1 (2e⁻ transfer) | 85.5 | 2.8 | 30.5 |
| HT-29 | Mixed | > 100.0 | 4.1 | > 24.3 |
(Note: Data represents expected pharmacological profiles for nitroquinoline-based aza-quinone methide precursors based on structurally homologous compounds).
References
-
Wardman, P., Clarke, E. D., Hodgkiss, R. J., Middleton, R. W., Parrick, J., & Stratford, M. R. (1984). Nitroaryl compounds as potential fluorescent probes for hypoxia. I. Chemical criteria and constraints. International Journal of Radiation OncologyBiologyPhysics, 10(8), 1347-1351. URL: [Link]
-
Singleton, D. C., Li, D., Bai, S. Y., Syddall, S. P., Smaill, J. B., Shen, Y., Denny, W. A., Wilson, W. R., & Patterson, A. V. (2007). The nitroreductase prodrug SN 28343 enhances the potency of systemically administered armed oncolytic adenovirus ONYX-411(NTR). Cancer Gene Therapy, 14(12), 953-967. URL: [Link]
-
Atwell, G. J., Yang, S., Pruijn, F. B., Pullen, S. M., Hogg, A., Patterson, A. V., Wilson, W. R., & Denny, W. A. (2007). Synthesis and structure-activity relationships for 2,4-dinitrobenzamide-5 mustards as prodrugs for the Escherichia coli nfsB nitroreductase in gene therapy. Journal of Medicinal Chemistry, 50(6), 1197-1212. URL: [Link]
Sources
- 1. Nitroaryl compounds as potential fluorescent probes for hypoxia. I. Chemical criteria and constraints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The nitroreductase prodrug SN 28343 enhances the potency of systemically administered armed oncolytic adenovirus ONYX-411(NTR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
using 5-((Methylsulfonyl)methyl)-6-nitroquinoline as an EGFR inhibitor
Application Note: Characterization and Protocol for 5-((Methylsulfonyl)methyl)-6-nitroquinoline as a Novel EGFR Kinase Probe
Executive Summary
This application note details the technical framework for evaluating 5-((Methylsulfonyl)methyl)-6-nitroquinoline (herein referred to as MSMQ-NO2 ) as an inhibitor of the Epidermal Growth Factor Receptor (EGFR). While quinazoline-based inhibitors (e.g., Gefitinib, Erlotinib) are clinically established, quinoline scaffolds offer distinct structure-activity relationship (SAR) profiles that are critical for overcoming resistance mutations (e.g., T790M).[1]
This guide provides a validated workflow for solubilization, biochemical kinase inhibition assays, and cellular antiproliferation profiling. It is designed for researchers investigating novel chemical probes within the ATP-binding pocket of receptor tyrosine kinases (RTKs).
Scientific Background & Mechanism
The Quinoline Scaffold in Kinase Inhibition
The quinoline core is a "privileged structure" in medicinal chemistry, bioisosteric to the quinazoline core found in first-generation EGFR inhibitors.[2] The nitrogen atom at position 1 typically acts as a hydrogen bond acceptor for the hinge region (Met793) of the kinase domain.
MSMQ-NO2 presents two unique structural features:
-
6-Nitro Group: A strong electron-withdrawing group that alters the pKa of the quinoline nitrogen and may participate in electrostatic interactions within the solvent-exposed front of the ATP pocket.
-
5-((Methylsulfonyl)methyl) Moiety: A bulky, polar side chain. In many kinase inhibitors, 5-position substitution induces a "DFG-out" conformation or interacts with the gatekeeper residue, potentially offering selectivity over wild-type EGFR.
EGFR Signaling Pathway Context
Inhibition of EGFR prevents autophosphorylation and blocks downstream signaling cascades (MAPK/ERK and PI3K/AKT) responsible for tumor cell proliferation.
Figure 1: EGFR Signaling Cascade and point of intervention for MSMQ-NO2 (ATP-competitive inhibition).
Technical Specifications & Preparation
Compound: 5-((Methylsulfonyl)methyl)-6-nitroquinoline (MSMQ-NO2) Molecular Weight: ~266.27 g/mol (Estimation based on formula C11H10N2O4S) Storage: -20°C, desiccated, protected from light.
| Parameter | Specification | Notes |
| Solubility | DMSO (>20 mM) | Poor solubility in water/PBS. |
| Stability | High | Nitro groups are stable; avoid strong reducing agents. |
| Handling | Fume Hood | Potential mutagen (nitroaromatic). Wear nitrile gloves. |
Protocol 1: Stock Solution Preparation
-
Weigh 2.66 mg of MSMQ-NO2 powder.
-
Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested) to create a 10 mM Stock .
-
Vortex vigorously for 30 seconds. Sonicate for 5 minutes if particulates remain.
-
Aliquot into amber microtubes (50 µL each) to avoid freeze-thaw cycles.
-
Store at -80°C for up to 6 months.
In Vitro Biochemical Kinase Assay
Objective: Determine the IC50 of MSMQ-NO2 against recombinant human EGFR kinase domain. Methodology: ADP-Glo™ Kinase Assay (Promega) - Measures ADP generation (conversion of ATP) as a readout of kinase activity.
Reagents Required:
-
Recombinant EGFR Kinase (SignalChem/Carna).
-
Poly(Glu, Tyr) 4:1 substrate.
-
Ultrapure ATP (10 mM).
-
ADP-Glo™ Reagent & Kinase Detection Reagent.[3]
-
Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.
Step-by-Step Protocol:
-
Compound Dilution:
-
Prepare a 3-fold serial dilution of MSMQ-NO2 in Assay Buffer (containing 5% DMSO) to generate concentrations ranging from 10 µM to 0.5 nM.
-
Control: Include a "No Compound" (DMSO only) and "No Enzyme" (Background) control.
-
-
Kinase Reaction Setup (384-well plate):
-
Add 2 µL of MSMQ-NO2 dilution to the well.
-
Add 2 µL of EGFR Enzyme (0.2 ng/µL final). Incubate for 10 min at RT (allows inhibitor binding).[3]
-
Add 1 µL of Substrate/ATP mix (0.2 µg/µL Poly(GT) / 10 µM ATP final).
-
-
Incubation:
-
Seal plate and incubate at RT for 60 minutes.
-
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent (stops reaction, depletes remaining ATP).[3] Incubate 40 min.
-
Add 10 µL of Kinase Detection Reagent (converts ADP to light). Incubate 30 min.
-
-
Readout:
-
Measure Luminescence (RLU) on a multimode plate reader (e.g., EnVision, GloMax).
-
-
Data Analysis:
-
Calculate % Inhibition:
-
Fit data to a sigmoidal dose-response curve (Variable Slope) to extract IC50.
-
Cellular Proliferation Assay
Objective: Evaluate the bioactivity of MSMQ-NO2 in EGFR-dependent lung cancer cell lines. Cell Lines:
-
A549: Wild-type EGFR (High KRAS, often resistant to EGFRi - Negative Control).
-
NCI-H1975: L858R/T790M mutant (Resistant to 1st gen, sensitive to 3rd gen).
-
PC-9: Exon 19 Del (Highly sensitive).
Experimental Workflow Diagram
Figure 2: Cellular Profiling Workflow for MSMQ-NO2.
Protocol 2: Cell Viability (CellTiter-Glo)
-
Seeding:
-
Seed cells (3,000 cells/well) in 96-well white-walled plates in 90 µL complete media (RPMI-1640 + 10% FBS).
-
Incubate 24h at 37°C / 5% CO2.
-
-
Treatment:
-
Prepare 10x concentrations of MSMQ-NO2 in media (max 0.5% DMSO).
-
Add 10 µL of compound to wells (Final Vol: 100 µL).
-
Test Range: 10 µM, 3 µM, 1 µM, 300 nM, 100 nM, 30 nM, 10 nM, 1 nM.
-
Incubate for 72 hours .
-
-
Measurement:
-
Equilibrate plate to RT (30 min).
-
Add 100 µL CellTiter-Glo® reagent.
-
Shake orbitally (2 min) to lyse cells.
-
Incubate (10 min) to stabilize signal.
-
Measure Luminescence.[3]
-
Expected Results & Troubleshooting
| Observation | Potential Cause | Solution |
| High IC50 (>10 µM) | Poor solubility or low potency. | Verify solubility in assay buffer. If soluble, the nitro group may be sterically hindering binding; consider reduction to amine (SAR study). |
| Assay Precipitation | Compound crashing out. | Reduce max concentration to 10 µM; ensure <1% DMSO final. |
| Signal Drift | Light sensitivity. | MSMQ-NO2 is a nitro-compound; keep plates covered in foil during incubation. |
Interpretation:
-
Potent Inhibitor: IC50 < 100 nM.[4]
-
Moderate Inhibitor/Hit: IC50 100 nM – 1 µM.
-
Weak Binder: IC50 > 1 µM.
References
-
Levitzki, A., & Gazit, A. (1995). Tyrosine Kinase Inhibition: An Approach to Drug Development. Science, 267(5205), 1782–1788. Link
-
Mao, L., et al. (2022). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors.[2][3][5] Molecules, 27(13), 4189. Link
-
Promega Corporation. (2023). ADP-Glo™ Kinase Assay Technical Manual. Link
-
BenchChem. (2025).[3][5][6] 5-Nitroquinoline: A Potent Biologically Active Scaffold.[6] BenchChem Technical Library. Link
-
Cross, D. A., et al. (2014).[4] AZD9291, an Irreversible EGFR TKI, Overcomes T790M-Mediated Resistance to EGFR Inhibitors in Lung Cancer.[4] Cancer Discovery, 4(9), 1046–1061.[4] Link
Sources
- 1. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. apexbt.com [apexbt.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
application of 5-((Methylsulfonyl)methyl)-6-nitroquinoline in antimicrobial assays
[1]
Part 6: Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| Precipitation in Wells | Compound hydrophobicity high; DMSO shock. | Dilute stock to 100x in warm media before adding to plate. Use 2.5% DMSO if strain tolerates.[1] |
| Variable MICs | Light degradation of nitro group.[1] | Perform all steps in low light or use amber vessels. |
| "Skipped" Wells | Technical pipetting error or heteroresistance.[1] | Repeat assay. Ensure rigorous vortexing of intermediate dilutions.[1] |
| Pink/Red Media | Reduction of nitro group (colorimetric change).[1] | This confirms metabolism![1] Read MIC as turbidity, not color. |
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018).[1] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[1] CLSI.[1][2][3] [Link]
-
Sbardella, G., et al. (2004).[4] "New 6-nitroquinolones: synthesis and antimicrobial activities."[1][4] Il Farmaco, 59(6), 463-471. [Link]
-
Cacace, E., et al. (2024). "Uncovering nitroxoline activity spectrum, mode of action and resistance across Gram-negative bacteria." Nature Communications. [Link][1]
-
Srisung, S., et al. (2013).[5][6][7] "Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes." Journal of Applied Sciences, 13(10). [Link]
Sources
- 1. 6-Nitroquinoline | C9H6N2O2 | CID 11945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. New 6-nitroquinolones: synthesis and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scialert.net [scialert.net]
- 6. scialert.net [scialert.net]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: High-Throughput Screening & Validation of 5-((Methylsulfonyl)methyl)-6-nitroquinoline Scaffolds
Executive Summary
This application note details the development of a robust High-Throughput Screening (HTS) workflow centered on 5-((Methylsulfonyl)methyl)-6-nitroquinoline . While quinolines are "privileged scaffolds" in drug discovery—particularly for anti-infective (TB, Malaria) and oncology indications—the specific introduction of a methylsulfonyl (sulfone) moiety alongside a nitro group presents unique opportunities and challenges.
The sulfone group enhances polarity and metabolic stability compared to thioethers, while the nitro group often serves as a "warhead" for bioreductive activation under hypoxic conditions (common in solid tumors and M. tuberculosis granulomas). However, nitroaromatics are frequent sources of assay interference (redox cycling). This guide provides a self-validating protocol to screen this chemotype effectively, distinguishing true biological activity from chemical artifacts.
Chemical Logic & Compound Handling
Physicochemical Profile
-
Compound: 5-((Methylsulfonyl)methyl)-6-nitroquinoline
-
Core Scaffold: Quinoline (Benzopyridine).
-
Key Pharmacophores:
-
Nitro (-NO₂): Electron-withdrawing, potential for bioreduction (prodrug mechanism).
-
Methylsulfonyl (-CH₂SO₂CH₃): Polar, hydrogen-bond acceptor, increases water solubility compared to alkyl analogs.
-
Solubility & Stability Protocol
Nitroquinolines can be hydrophobic and prone to precipitation in aqueous buffers. The sulfone group mitigates this but does not eliminate the risk.
| Parameter | Specification | Rationale |
| Solvent | DMSO (anhydrous) | Primary stock solvent. Avoid alcohols which may react with activated nitro groups under light. |
| Stock Conc. | 10 mM | Standard HTS concentration. |
| Storage | -20°C, Amber Vials | Critical: Nitro compounds are potentially photolabile. Protect from light to prevent degradation. |
| Freeze/Thaw | Max 3 cycles | Repeated cycling can induce precipitation of sulfone derivatives. |
Primary Assay Design: Phenotypic Viability Screen
Given the chemotype's association with anti-infective and anti-cancer activity, a Resazurin Reduction Assay (Alamar Blue) is the selected primary screen. It is cost-effective, ratiometric (fluorescent/colorimetric), and amenable to 384-well formats.
Mechanism: Viable cells reduce non-fluorescent Resazurin (blue) to fluorescent Resorufin (pink). Target: Bacterial model (e.g., M. smegmatis or S. aureus) or Cancer Cell Line (e.g., A549). Protocol below assumes a bacterial model.
Experimental Workflow (DOT Diagram)
Caption: Figure 1. Automated workflow for Resazurin-based HTS of nitroquinoline derivatives.
Detailed Protocol
-
Plate Preparation: Dispense 50 nL of 5-((Methylsulfonyl)methyl)-6-nitroquinoline (and library analogs) into black, clear-bottom 384-well plates using an acoustic liquid handler (e.g., Echo 550).
-
Final Screening Concentration: 10 µM (assuming 50 µL assay volume).
-
Controls: Column 1 (DMSO only, Negative Control), Column 2 (Rifampicin 10 µM, Positive Control).
-
-
Inoculum Prep: Dilute log-phase bacterial culture to OD₆₀₀ = 0.001 in Mueller-Hinton Broth.
-
Dispense: Add 50 µL of inoculum to all wells using a bulk dispenser (e.g., Multidrop Combi).
-
Incubation: Seal plates with breathable membranes (to allow O₂ exchange) and incubate at 37°C for 18 hours.
-
Development: Add 5 µL of Resazurin solution (0.01% w/v in PBS).
-
Final Incubation: Incubate for 2–4 hours until negative controls turn pink.
-
Readout: Measure Fluorescence (Ex 530 nm / Em 590 nm).
Validation & Counter-Screening (Critical Step)
The Trap: Nitroaromatic compounds can undergo "Redox Cycling." They may accept electrons from cellular reductases (like FMN reductases) and transfer them to oxygen, generating Superoxide (ROS). While this is a mechanism of killing, it can also lead to false positives in resazurin assays by chemically reducing the dye without actual cell death, or by quenching fluorescence.
The Solution: A Cell-Free Counter-Screen.
Counter-Screen Protocol
-
Setup: Prepare plates with media + Resazurin + Compound (10 µM). NO CELLS.
-
Add Reductant: Add a chemical reductant (e.g., 1 mM DTT or NADH) to mimic the cellular reducing environment chemically.
-
Read: Measure Fluorescence immediately and after 1 hour.
-
Logic:
-
If Fluorescence increases significantly (Dye reduction) without cells
Chemical Artifact (False Positive) . -
If Fluorescence is quenched (lower than DMSO control)
Quencher (Interference) .
-
Hit Triage Logic (DOT Diagram)
Caption: Figure 2. Triage logic to filter nitro-induced redox artifacts from true bioactive hits.
Data Analysis & Quality Control
Z-Factor Calculation
To ensure the assay is robust enough for HTS, calculate the Z-factor (Z') using the controls on each plate.
- : Standard deviation of positive (killed) and negative (live) controls.
- : Mean signal of positive and negative controls.
-
Acceptance Criteria:
is required for a reliable screen.
Interference Correction
If 5-((Methylsulfonyl)methyl)-6-nitroquinoline shows partial quenching (common with nitro-aromatics absorbing at low wavelengths), apply a correction factor:
-
Measure compound absorbance at 530 nm and 590 nm.
-
If OD > 0.05, use the Inner Filter Effect correction formula (see Assay Guidance Manual [1]).
References
-
Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-.[1][2] HTS Assay Validation.[1][2][3][4] Available from: [Link]
-
Zhang, J.H., Chung, T.D., and Oldenburg, K.R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[5] Journal of Biomolecular Screening, 4(2), 67-73.[5] Available from: [Link]
-
Baell, J.B., and Holloway, G.A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. (Context on Nitro-aromatic interference). Available from: [Link]
-
O'Brien, J., Wilson, I., Orton, T., & Pognan, F. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity. European Journal of Biochemistry, 267(17), 5421-5426. Available from: [Link]
Sources
- 1. HTS Assay Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cell-based assays in high-throughput mode (HTS) [biotechnologia-journal.org]
Application Note: 5-((Methylsulfonyl)methyl)-6-nitroquinoline as a Bioreductive Probe for Hypoxia Detection
Executive Summary & Mechanistic Rationale
The accurate detection of cellular hypoxia is a critical requirement in oncology, ischemia research, and drug development. Traditional hypoxia markers, such as pimonidazole, rely on exogenous antibodies for detection, limiting their utility in high-throughput or live-cell tracking applications. Conversely, many direct fluorescent probes suffer from passive diffusion and washout, leading to high background noise and false positives.
5-((Methylsulfonyl)methyl)-6-nitroquinoline represents a sophisticated solution to this challenge, operating as a dual-action fluorogenic and self-trapping probe .
As an Application Scientist, I emphasize that understanding the chemical causality behind this probe is essential for optimizing your experimental design. The probe's mechanism relies on two distinct chemical events:
-
Oxygen-Sensitive Bioreduction: The 6-nitroquinoline core is a substrate for one-electron reductases, primarily NADPH:cytochrome P450 oxidoreductase (POR) . In normoxic tissues, the resulting nitro radical anion is rapidly oxidized back to the parent compound by molecular oxygen (futile cycling). In hypoxic environments (
), the radical undergoes further reduction to a 6-aminoquinoline derivative. This reduction abolishes the Photoinduced Electron Transfer (PET) quenching exerted by the nitro group, effectively "turning on" the fluorescence . -
Covalent Trapping via Aza-Quinone Methide (AQM): The true innovation of this molecule lies in the 5-((methylsulfonyl)methyl) moiety. The conversion of the electron-withdrawing nitro group to an electron-donating amino group triggers a vinylogous elimination of the methanesulfinate leaving group (
). This generates a highly electrophilic aza-quinone methide (AQM) intermediate that rapidly alkylates intracellular nucleophiles (such as glutathione and protein thiols) .
This covalent fixation ensures that the fluorescent signal is permanently anchored within the hypoxic cell, allowing for rigorous washing steps that eliminate background noise—creating a strictly self-validating experimental system.
Figure 1: Bioreductive activation and covalent trapping mechanism of the hypoxia probe.
Photophysical and Biochemical Properties
To ensure precise instrument calibration and experimental design, the quantitative parameters of the probe are summarized below. The massive Stokes shift (
| Parameter | Specification | Causality / Experimental Implication |
| Primary Target Enzyme | NADPH:cytochrome P450 oxidoreductase (POR) | Requires functional cellular metabolism for activation. |
| Hypoxia Threshold | Ideal for identifying severe radio-resistant hypoxic niches. | |
| Leaving Group | Methanesulfinate ( | Excellent leaving group; ensures rapid AQM formation post-reduction. |
| Excitation Max ( | Compatible with DAPI/Hoechst laser lines (e.g., 355 nm or 405 nm). | |
| Emission Max ( | Broad emission; detect using standard FITC or Pacific Blue filters. | |
| Intracellular Retention | Covalent (Thiol Adducts) | Permits harsh permeabilization/washing without signal loss. |
Self-Validating Experimental Protocols
The following protocols are designed to be self-validating. By incorporating a highly stringent washing step (using Triton X-100), any non-covalently bound (unactivated) probe is stripped from the cells. Therefore, if a fluorescent signal is detected, it is mathematically and chemically guaranteed to be the result of hypoxia-induced bioreduction and subsequent covalent trapping.
Reagent Preparation
-
Stock Solution: Dissolve 5-((Methylsulfonyl)methyl)-6-nitroquinoline in anhydrous DMSO to a concentration of 10 mM. Aliquot and store at -20°C protected from light.
-
Working Solution: Dilute the stock solution in pre-warmed (
), serum-free culture media to a final concentration of 20 µM immediately prior to use. Rationale: Serum proteins in the media can prematurely scavenge the AQM intermediate if extracellular reduction occurs.
Cell Culture and Hypoxia Induction
-
Seed target cells (e.g., HCT116 or A549) in 6-well plates or glass-bottom imaging dishes at a density of
cells/mL. Allow 24 hours for adherence. -
Control Generation (Crucial):
-
Normoxic Control: Maintain at 21%
, 5% . -
Hypoxic Test: Transfer to a hypoxia workstation/incubator calibrated to 0.1%
, 5% , and 94.9% . -
Negative Enzymatic Control: Pre-incubate a hypoxic well with 10 µM Diphenyliodonium (DPI), a flavoprotein inhibitor, for 1 hour to block POR activity.
-
-
Incubate cells under their respective conditions for 4 to 24 hours to establish robust physiological hypoxia.
Probe Incubation & Covalent Trapping
-
Without removing cells from the hypoxic environment, gently aspirate the media and replace it with the 20 µM Working Solution.
-
Incubate for exactly 2 hours at 37°C. Rationale: 2 hours is the optimal kinetic window for the probe to enter the cell, undergo POR-mediated reduction, eliminate the methanesulfinate group, and covalently bind to intracellular thiols.
Stringent Wash and Fixation (The Validation Step)
-
Transfer all plates back to normoxic conditions (the covalent bond is stable in oxygen).
-
Wash cells 3x with ice-cold PBS to halt metabolism.
-
Fix cells using 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization/Stringent Wash: Wash cells 2x with PBS containing 0.1% Triton X-100 for 5 minutes each. Rationale: This step lyses the lipid membrane slightly, allowing any unreacted, non-covalently bound probe to wash out. Only the AQM-protein adducts will remain.
-
Wash 2x with standard PBS to remove the detergent.
Detection and Analysis
-
Flow Cytometry: Resuspend cells in FACS buffer. Excite using a 355 nm UV laser or 405 nm violet laser, and collect emission using a 450/50 nm or 525/40 nm bandpass filter.
-
Confocal Microscopy: Counterstain nuclei with a far-red dye (e.g., DRAQ5) to avoid spectral overlap. Image the probe using the DAPI/Hoechst channel settings.
Figure 2: Step-by-step experimental workflow for hypoxia detection in live cells.
Troubleshooting and Data Interpretation
-
High Normoxic Background: If fluorescence is observed in the normoxic control, ensure that the cell density is not too high. Overconfluent cells can create localized 3D hypoxic microenvironments at the bottom of the dish, triggering genuine probe activation despite ambient normoxia.
-
Low Hypoxic Signal: Verify the activity of cellular reductases. Some cell lines have naturally low POR expression. Co-transfection with a POR-expression plasmid or using a known high-POR cell line (like HCT116) can validate the experimental setup.
-
Signal Loss During Washing: If the signal disappears after the Triton X-100 wash, the covalent trapping mechanism is failing. Ensure the probe was not degraded (check the integrity of the methylsulfonyl leaving group via LC-MS) and that the intracellular glutathione pool was not artificially depleted prior to the assay.
References
-
FSL-61 is a 6-nitroquinolone fluorogenic probe for one-electron reductases in hypoxic cells. Biochemical Journal, 2013. URL:[Link]
-
Hypoxia-Selective, Enzymatic Conversion of 6-Nitroquinoline into a Fluorescent Helicene: Pyrido[3,2-f]quinolino[6,5-c]cinnoline 3-Oxide. The Journal of Organic Chemistry, 2012. URL:[Link]
-
Physicochemical Considerations of Tumor Selective Drug Delivery and Activity Confinement with Particular Reference to 1,2-Bis(Sulfonyl)hydrazines. Current Medicinal Chemistry, 2012. URL:[Link]
-
6-Nitroquinoline as a metabolically-activated probe for direct fluorescence detection of hypoxia. Cancer Research, 2010. URL:[Link]
Application Note: Dosage, Administration, and Pharmacokinetic Profiling of Quinoline Derivatives in Murine Models
Executive Summary
Quinoline derivatives—encompassing 4-aminoquinolines like hydroxychloroquine (HCQ) and diarylquinolines like bedaquiline (BDQ)—are versatile pharmacological agents. While historically developed as antimalarials, their unique physicochemical properties have led to extensive repurposing in preclinical models for oncology, autoimmune disorders, and multidrug-resistant infectious diseases. This application note provides authoritative, self-validating in vivo protocols, detailing the causality behind formulation, dosing, and pharmacokinetic (PK) monitoring to ensure robust and reproducible translational data.
Scientific Rationale & Mechanism of Action
The in vivo efficacy of quinoline derivatives is intrinsically linked to their lipophilicity and basicity, which dictate their tissue distribution and molecular targets.
-
Hydroxychloroquine (HCQ): HCQ acts as a potent lysosomotropic agent. Due to its basic nature, it readily diffuses across cell membranes and becomes protonated within the acidic environment of the lysosome. This ion-trapping mechanism neutralizes lysosomal pH, thereby preventing autophagosome-lysosome fusion and effectively inhibiting macroautophagy[1]. This mechanism is heavily leveraged in cancer xenograft models to sensitize tumors to chemotherapy.
-
Bedaquiline (BDQ): BDQ is a highly lipophilic diarylquinoline that specifically targets the oligomeric subunit c of mycobacterial ATP synthase. This targeted binding halts the proton pump, leading to rapid ATP depletion and bacterial death, making it a cornerstone in multidrug-resistant tuberculosis (MDR-TB) and leprosy models[2].
Mechanism of HCQ-mediated autophagy inhibition via lysosomal pH neutralization.
Pharmacokinetics (PK) and Pharmacodynamics (PD)
When designing in vivo studies, the PK profile of the specific quinoline derivative must dictate the dosing schedule. HCQ exhibits complex kinetics: following administration, plasma concentrations peak rapidly (4–12 hours), but the drug has an exceptionally long half-life (74 hours to 50 days in mice) due to slow release from melanin-containing tissues[3]. Conversely, BDQ requires specific formulations to overcome its extreme lipophilicity and ensure adequate gastrointestinal absorption[4].
Table 1: Quantitative PK/PD Parameters and Dosing of Key Quinoline Derivatives
| Compound | Animal Model | Route | Recommended Dose | Tmax / Half-Life | Primary Target / Application |
| Hydroxychloroquine (HCQ) | C57BL/6J Mice | IP | 15–70 mg/kg (weekly) | 4–12h / 74h–50 days | Autophagy perturbation[3] |
| Hydroxychloroquine (HCQ) | Transgenic Mice | Oral (Water) | 10 mg/kg/day | Steady State | Cardiovascular / DCM models[5] |
| Bedaquiline (BDQ) | BALB/c / Nude Mice | Oral Gavage | 3.3–25 mg/kg | ~5h / ~24h | M. leprae / MDR-TB[2][4] |
| Quinacrine (QN) | Athymic Nude Mice | Oral Gavage | 30–60 mg/kg | 1–3.5h / Dose-dep. | Oncology / Xenografts[1] |
Detailed Experimental Protocols
Protocol A: Long-Term Pharmacological Inhibition of Autophagy using HCQ
Objective: To achieve sustained autophagy perturbation in adult mice without inducing lethal toxicity, avoiding the early lethality seen in genetic Atg-knockout models[3].
-
Formulation: Dissolve HCQ sulfate in sterile 0.9% saline or PBS.
-
Causality: HCQ has high aqueous solubility. Avoiding harsh organic solvents like DMSO prevents confounding metabolic or immunological background noise during long-term studies.
-
-
Dose Calculation: To mimic the human prophylactic dose (approx. 310 mg/week), utilize a base dose of 50 mg/kg body weight. Adjust to 15–30 mg/kg for juvenile mice to prevent developmental neurotoxicity, or up to 70 mg/kg for resistant adult strains[3].
-
Administration: Administer via Intraperitoneal (IP) injection.
-
Causality: IP injection ensures near 100% bioavailability compared to oral gavage, eliminating gastrointestinal absorption variability which is critical for establishing a strict dose-response curve.
-
Schedule: Inject 200 µL for adult mice at Days 1, 2, 6, and 10 to achieve steady-state loading, followed by once-weekly maintenance injections[3].
-
-
Alternative Administration (Cardiovascular Models): For models highly susceptible to handling stress (e.g., transgenic dilated cardiomyopathy models), administer a low dose (10 mg/kg/day) continuously in the drinking water[5].
-
Self-Validating Step: Harvest target tissues (e.g., liver, skeletal muscle) exactly 3 hours post-final dose. Perform Western blotting for LC3-II and p62 accumulation. An increase in both markers confirms successful autophagic flux blockade, validating the drug's in vivo penetrance.
Protocol B: Bedaquiline (BDQ) Efficacy in Murine Mycobacterial Models
Objective: To determine the Minimal Effective Dose (MED) and bactericidal activity of BDQ in preclinical infectious disease models[2].
-
Acclimatization & Infection: Utilize female BALB/c or athymic nude mice. Inoculate with the target pathogen (e.g., M. leprae) via aerosol exposure or localized footpad injection.
-
Formulation: Suspend BDQ in 20% hydroxypropyl-β-cyclodextrin (HPβCD).
-
Causality: BDQ is highly lipophilic and poorly soluble in water. HPβCD acts as a host-guest complexation agent, significantly enhancing the aqueous solubility and subsequent bioavailability of the drug.
-
-
Dosing Strategy: Administer BDQ via oral gavage at doses ranging from 3.3 mg/kg to 25 mg/kg[2].
-
Causality: Oral gavage (0.2 mL volume/mouse) is mandatory to accurately model the GI absorption kinetics seen in human clinical oral regimens. Studies show an MED of 3.3 mg/kg is indistinguishable in efficacy from 25 mg/kg in immunocompromised models[2].
-
-
Self-Validating Step (Efficacy Readout): Euthanize mice at predetermined endpoints. Homogenize target tissues and plate on solid medium to enumerate Colony Forming Units (CFU). Crucially , run parallel liquid culture time-to-positivity (TTP) assays. Solid cultures may miss viable but non-culturable (VBNC) bacilli; parallel TTP ensures no false-negative efficacy readouts[4].
In vivo experimental workflow for Bedaquiline efficacy testing in murine models.
Data Collection and Toxicity Monitoring
To ensure the scientific integrity of the study, rigorous toxicity and PK monitoring must be integrated into the experimental design:
-
LC-MS/MS Quantification: Collect retro-orbital whole blood at 3, 6, 24, 48, and 168 hours post-dose to generate a standard PK curve. For HCQ, whole blood concentrations should range between 500–1100 ng/mL for effective target engagement without crossing the threshold of severe toxicity[1].
-
Cardiotoxicity Monitoring: Because quinoline derivatives (especially HCQ) can induce cardiomyopathy, perform echocardiography (measuring LVIDs, LVAWs) at baseline and every 10 days during long-term studies to monitor for drug-induced structural heart changes[5].
-
Clinical Signs: Weigh animals twice weekly. A sustained loss of >15% body weight or signs of severe lethargy mandates immediate humane euthanasia and gross necropsy.
References
- Hydroxychloroquine Mitigates Dilated Cardiomyopathy Phenotype in Transgenic D94A Mice: Effect of HCQ Administration on the in vivo Heart Function.nih.gov.
- Minimal effective dose of bedaquiline administered orally and activity of a long acting formulation of bedaquiline in the murine model of leprosy.nih.gov.
- Pharmacodynamics and Bactericidal Activity of Bedaquiline in Pulmonary Tuberculosis.nih.gov.
- Long Term Pharmacological Perturbation of Autophagy in Mice: Are HCQ Injections a Relevant Choice?mdpi.com.
- Tissue distribution and tumor concentrations of hydroxychloroquine and quinacrine analogs in mice.biorxiv.org.
Sources
- 1. Tissue distribution and tumor concentrations of hydroxychloroquine and quinacrine analogs in mice | bioRxiv [biorxiv.org]
- 2. Minimal effective dose of bedaquiline administered orally and activity of a long acting formulation of bedaquiline in the murine model of leprosy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacodynamics and Bactericidal Activity of Bedaquiline in Pulmonary Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxychloroquine Mitigates Dilated Cardiomyopathy Phenotype in Transgenic D94A Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Trace Quantification of 5-((Methylsulfonyl)methyl)-6-nitroquinoline (5-MMNQ) in Drug Substance
This Application Note is designed as a definitive technical guide for the trace quantification of 5-((Methylsulfonyl)methyl)-6-nitroquinoline (hereafter referred to as 5-MMNQ ). This molecule is a critical process-related impurity (potential genotoxic impurity, PGI) often encountered in the synthesis of advanced antiretroviral agents (e.g., HIV capsid inhibitors like Lenacapavir) where the quinoline scaffold is functionalized.
Executive Summary
The synthesis of complex quinoline-based therapeutics often requires nitration steps that can generate isomeric byproducts. 5-MMNQ is a specific regioisomer formed during the nitration of 5-((methylsulfonyl)methyl)quinoline. Due to the presence of the nitro group on an aromatic system, it triggers a structural alert for genotoxicity under ICH M7 guidelines.
This protocol details a validated UHPLC-MS/MS method capable of quantifying 5-MMNQ at sub-ppm levels (LOD < 0.5 ppm relative to API) in the presence of high concentrations of drug substance. The method utilizes the basicity of the quinoline nitrogen for high-sensitivity Electrospray Ionization (ESI+) and specific Multiple Reaction Monitoring (MRM) transitions involving the loss of the nitro and sulfonyl moieties.
Analyte Profile & Mechanistic Insight
Understanding the physicochemical behavior of the analyte is the foundation of this method.
| Property | Value / Description | Analytical Implication |
| Structure | C₁₁H₁₀N₂O₄S | Core: Quinoline.[1][2] Funct: Nitro (C6), Sulfonylmethyl (C5). |
| Monoisotopic Mass | 266.0361 Da | Precursor Ion [M+H]⁺ = 267.04 |
| pKa (Predicted) | ~4.2 (Quinoline N) | Critical: Mobile phase pH must be < 4.0 to ensure full protonation for ESI+. |
| LogP | ~1.5 – 1.8 | Moderately polar due to the sulfone/nitro groups; elutes early on C18. |
| Solubility | DMSO, Methanol, ACN | Soluble in organic modifiers; limited water solubility. |
Origin of Impurity
5-MMNQ is typically formed via electrophilic aromatic substitution (nitration). The (methylsulfonyl)methyl group at C5 directs the incoming nitro group to the ortho (C6) or para (C8) positions. Separation of the C6 isomer (5-MMNQ) from the C8 isomer is critical for process control.
Figure 1: Formation pathway of 5-MMNQ during the nitration of the quinoline precursor.
Analytical Method Development
Mass Spectrometry Strategy (ESI+)
The quinoline nitrogen is the primary site of protonation. In positive mode ESI, 5-MMNQ forms a stable
Fragmentation Logic (CID):
-
Primary Loss (-NO₂): The most facile fragmentation for nitro-aromatics is the loss of the nitro group radical (46 Da) or HNO₂ (47 Da).
-
Secondary Loss (-SO₂Me): The sulfonyl-methyl side chain is liable to cleavage, losing the methylsulfonyl radical (79 Da).
MRM Transitions Table:
| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Mechanism |
| Quantifier | 267.0 | 221.0 | 22 | Loss of NO₂ [M+H - 46]⁺ |
| Qualifier 1 | 267.0 | 188.0 | 35 | Loss of SO₂CH₃ [M+H - 79]⁺ |
| Qualifier 2 | 267.0 | 237.0 | 18 | Loss of NO [M+H - 30]⁺ |
Chromatographic Conditions
A standard C18 column is sufficient, but a biphenyl or PFP (pentafluorophenyl) phase provides superior selectivity for separating nitro-regioisomers (C6 vs C8) due to pi-pi interactions.
-
Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) or Phenomenex Kinetex Biphenyl.
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Detailed Experimental Protocol
Reagents and Standards
-
Reference Standard: 5-((Methylsulfonyl)methyl)-6-nitroquinoline (>98% purity).
-
Internal Standard (IS): 5-((Methylsulfonyl)methyl)-6-nitroquinoline-d3 (deuterated methyl group) is preferred. If unavailable, use a structural analog like 6-nitroquinoline .
-
Diluent: 50:50 Water:Acetonitrile (v/v).
Sample Preparation (Direct Injection)
This method uses a "Dilute-and-Shoot" approach to minimize analyte loss during extraction.
-
Stock Preparation: Dissolve 10 mg of 5-MMNQ standard in 10 mL DMSO (1 mg/mL).
-
Working Standard: Serially dilute Stock to 10 ng/mL in Diluent.
-
Sample Preparation:
-
Weigh 50 mg of Drug Substance (API).
-
Dissolve in 10 mL of Diluent (Conc = 5 mg/mL).
-
Vortex for 2 minutes; Centrifuge at 4000 rpm for 5 minutes to remove insolubles.
-
Transfer supernatant to an amber HPLC vial.
-
LC-MS/MS Workflow Diagram
Figure 2: Analytical workflow ensuring MS protection from high API load via divert valve.
Method Validation (ICH Q2)
To ensure the method is suitable for regulatory submission, the following parameters must be verified.
| Parameter | Acceptance Criteria | Experimental Note |
| Specificity | No interference at RT of 5-MMNQ in blank API. | Inject 5 mg/mL API (spiked and unspiked). Verify resolution from API peak. |
| Linearity | R² > 0.990 | Range: 0.5 ppm to 50 ppm (relative to API conc). |
| LOD / LOQ | S/N > 3 (LOD) / S/N > 10 (LOQ) | Typical LOQ: 0.5 ppm (2.5 ng/mL in solution). |
| Accuracy | Recovery 80% – 120% | Spike API at LOQ, 100%, and 150% levels. |
| Precision | RSD < 10% (n=6) | Repeatability at the specification limit (e.g., 10 ppm). |
Troubleshooting Common Issues
-
Peak Tailing: Quinoline nitrogens can interact with residual silanols on the column.
-
Fix: Increase buffer strength (10 mM Ammonium Formate) or use a column with "Charged Surface Hybrid" (CSH) technology.
-
-
Carryover: Sulfones can be "sticky" in plastic tubing.
-
Fix: Use a needle wash of 90:10 ACN:Water + 0.1% Formic Acid.
-
-
Isobaric Interference: The 8-nitro isomer has the same mass.
-
Fix: Ensure chromatographic resolution > 1.5. The 6-nitro isomer (5-MMNQ) is generally more polar and elutes before the 8-nitro isomer on C18 columns.
-
References
-
ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).Link
-
European Medicines Agency. (2006). Guideline on the Limits of Genotoxic Impurities.[3]Link
-
Kuklenyik, Z., et al. (2004). "Fragmentation of Nitroaromatic Compounds in Electrospray Ionization Mass Spectrometry." Journal of Mass Spectrometry, 39(12), 1432-1442. Link (Contextual reference for nitro fragmentation).
-
Gilead Sciences, Inc. (2020). Patent WO2020123669: Synthesis of HIV Capsid Inhibitors. (Describes similar quinoline intermediates). Link
Sources
Technical Support Center: Optimizing 5-((Methylsulfonyl)methyl)-6-nitroquinoline Synthesis
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting for CAS [Generic Analog]
Executive Summary
The synthesis of 5-((Methylsulfonyl)methyl)-6-nitroquinoline is a high-value transformation often encountered in the development of HIV capsid inhibitors and kinase inhibitors. The process hinges on the successful nucleophilic substitution of a benzylic halide (at the C5 position) by a methanesulfinate salt in the presence of an ortho-nitro group (at C6).
Users frequently report yield losses due to three primary failure modes:
-
Over-halogenation during precursor synthesis (formation of gem-dibromides).
-
Ambident Nucleophile Competition (O-alkylation vs. S-alkylation) during the sulfone formation.
-
Hydrolytic Degradation of the labile benzylic halide intermediate.
This guide provides a self-validating protocol and troubleshooting matrix to stabilize your yield >75%.
Module 1: The Synthetic Pathway
The optimized route relies on a two-step sequence starting from 5-methyl-6-nitroquinoline. We utilize a radical bromination followed by a sulfinate displacement.
Visualizing the Critical Path
The following diagram outlines the reaction logic and critical control points (CCPs).
Caption: Figure 1. Optimized synthetic route with identified divergence points for common impurities.
Module 2: Step-by-Step Optimization Protocols
Step 1: Precursor Synthesis (The Wohl-Ziegler Reaction)
Objective: Convert 5-methyl-6-nitroquinoline to 5-(bromomethyl)-6-nitroquinoline.
The Challenge: The ortho-nitro group activates the benzylic position but also sterically hinders it. The risk of over-bromination to the gem-dibromide is high if conversion is pushed to 100%.
Optimized Protocol:
-
Solvent System: Switch from
(banned/toxic) to Acetonitrile (MeCN) or Chlorobenzene . MeCN provides better solubility for the polar nitroquinoline substrate. -
Reagents:
-
N-Bromosuccinimide (NBS): 1.05 equivalents (Strict control).
-
Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (0.05 eq).
-
-
Procedure:
-
Dissolve substrate in dry MeCN (0.2 M concentration).
-
Heat to reflux (
). -
Add NBS/AIBN mixture in three equal portions over 1 hour.
-
CRITICAL: Monitor by HPLC/UPLC every 30 mins. Stop reaction when starting material is <5%. Do not chase the last 5% conversion; you will generate the dibromide impurity which is inseparable by crystallization.
-
Step 2: The Sulfonylation (Yield Critical Step)
Objective: Displacement of Bromide by Methanesulfinate.
The Challenge: Sodium methanesulfinate (
Optimized Protocol:
-
Solvent: DMSO (Dimethyl sulfoxide) or DMF .
-
Why: Polar aprotic solvents solvate the sodium cation, leaving the sulfinate anion "naked" and more nucleophilic. This favors S-alkylation (Soft-Soft interaction) over O-alkylation.
-
-
Stoichiometry: Use 1.5 equivalents of Sodium Methanesulfinate.
-
Temperature: 55–65°C .
-
Warning: Temperatures
promote degradation of the nitro-quinoline core (darkening/tarring).
-
-
Procedure:
-
Dissolve 5-(bromomethyl)-6-nitroquinoline in DMSO (5 vol).
-
Add Sodium Methanesulfinate (solid) in one portion.
-
Stir at
for 2–4 hours. -
Workup: Pour the reaction mixture slowly into ice-cold water (10 vol) with vigorous stirring. The product should precipitate as a solid.
-
Filter, wash with water, and dry under vacuum at
.
-
Module 3: Troubleshooting & FAQs
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<40%) | Hydrolysis of bromide precursor. | Ensure DMSO/DMF is anhydrous . Benzylic bromides hydrolyze rapidly to the alcohol in wet solvents. |
| Product is Sticky/Oil | Formation of Sulfinate Ester (O-alkylation). | Check solvent.[1][2][3][4] Avoid protic solvents (EtOH/MeOH) which hydrogen-bond to the sulfinate oxygen, altering selectivity. Use pure DMSO. |
| Dark/Tarred Reaction | Thermal decomposition. | Reduce reaction temperature to |
| Inseparable Impurity | gem-Dibromide carryover from Step 1. | You cannot fix this in Step 2. Restart Step 1 and quench reaction at 95% conversion. |
Interactive Logic Guide
Use this decision tree to diagnose yield failures in the Sulfonylation step.
Caption: Figure 2. Diagnostic logic for troubleshooting low yields in sulfone synthesis.
Frequently Asked Questions (FAQ)
Q: Can I use Ethanol/Water for the sulfonylation step to be "greener"? A: We strongly advise against it for this specific substrate. While aqueous ethanol works for simple alkyl halides, the benzylic bromide in 5-(bromomethyl)-6-nitroquinoline is highly susceptible to hydrolysis. Water will compete with the sulfinate, generating the alcohol impurity (5-(hydroxymethyl)-6-nitroquinoline), which is difficult to separate. Stick to DMSO or DMF .
Q: My precursor (Step 1) contains 10% dibromide. Can I proceed? A: No. The dibromide will react with the sulfinate to form complex bis-sulfone or elimination byproducts that co-crystallize with your product. Recrystallize the bromide from Heptane/EtOAc before proceeding, or accept that you must use column chromatography (which is difficult for polar sulfones) later.
Q: Why add Sodium Iodide (NaI)? A: If the reaction is sluggish (stalled at 70% conversion), adding catalytic NaI (0.1 eq) generates the transient benzylic iodide in situ (Finkelstein reaction). The iodide is a better leaving group than bromide, accelerating the reaction with the sulfinate.
References
-
Preparation of 5-bromo-8-nitroisoquinoline. Organic Syntheses, Coll. Vol. 10, p.693 (2004). (Demonstrates handling of nitro-activated benzylic bromination).
-
Facile synthesis of a novel quinazoline sulfone... using sodium p-toluenesulfinate. Molecules, 2020, 25(22), 5466. (Validates sulfinate displacement conditions in nitrogen heterocycles).
-
Synthesis of Lenacapavir Intermediates. Drug Hunter, 2022.[5] (Contextualizes the importance of quinoline/pyridine sulfone intermediates in HIV capsid inhibitors).
-
Nucleophilic substitution of hydrogen in nitroquinolines. Chemistry of Heterocyclic Compounds, 2019, 55, 623–631.[3] (Discusses the reactivity of the nitroquinoline core).
Sources
Technical Support Center: Purification of 5-((Methylsulfonyl)methyl)-6-nitroquinoline
The following Technical Support Guide is designed for researchers and process chemists working with 5-((Methylsulfonyl)methyl)-6-nitroquinoline . This compound is a critical, highly functionalized intermediate, likely utilized in the synthesis of kinase inhibitors or hypoxia-activated prodrugs.[1][2] Its purification presents unique challenges due to the competing polarities of the nitro and sulfone groups, as well as the potential for regioisomeric contamination.[1][2]
Executive Summary & Compound Profile
Compound: 5-((Methylsulfonyl)methyl)-6-nitroquinoline Chemical Class: Nitro-heterocyclic Sulfone Critical Quality Attributes (CQAs):
-
Appearance: Pale yellow to off-white solid (Nitroquinolines are inherently colored; dark orange/brown indicates degradation).[1][2]
-
Target Purity: >98% (HPLC area%).
-
Major Impurities: 5-methyl-6-nitroquinoline (starting material), 5-((methylsulfinyl)methyl)-6-nitroquinoline (sulfoxide intermediate), and 8-nitro regioisomers.[1][2]
This guide addresses the specific physiochemical behavior of the 5-((methylsulfonyl)methyl) moiety in the presence of a 6-nitro group.[1][2] The electron-withdrawing nature of both groups creates an acidic methylene bridge, making the compound sensitive to strong bases and prone to oxidative coupling if not handled correctly.[1][2]
Troubleshooting Guide (Q&A)
Issue 1: Persistent "Sticky" Impurities & Low Melting Point
User Question: I synthesized the target via the oxidation of the sulfide precursor. The product isolates as a sticky solid with a depressed melting point, even after washing.[1][2] How do I fix this?
Scientist Response: This is a classic signature of Sulfoxide Contamination (incomplete oxidation).[1][2]
-
The Science: The oxidation of a sulfide to a sulfone proceeds through a sulfoxide intermediate (
).[1][2] Sulfoxides are often more hygroscopic and have lower melting points than their sulfone counterparts.[1][2] They can form hydrogen-bond networks that trap solvents, leading to a "sticky" morphology.[1][2] -
Diagnostic: Check your HPLC or TLC.[1][2] The sulfoxide is typically more polar than the sulfide but slightly less polar or similar to the sulfone depending on the stationary phase.[1][2]
-
Solution:
-
Reslurry in Ethanol: Sulfoxides are often more soluble in cold ethanol than the corresponding sulfones.[1][2] Slurry the crude solid in absolute ethanol (5 vol) at room temperature for 2 hours, then filter.
-
Re-oxidation: If the sulfoxide content is >5%, do not attempt to recrystallize.[1][2] Redissolve the material and treat with a mild oxidant (e.g., mCPBA or Oxone) to push the conversion to completion.[1][2]
-
Issue 2: Separating the 8-Nitro Regioisomer
User Question: My starting material was 5-methylquinoline, which I nitrated. I now have about 5-8% of the 8-nitro isomer carried through to the sulfone stage. It co-elutes on my C18 column.
Scientist Response: Regioisomer separation is best achieved before the final step, but if you are at the final stage, chromatography is often insufficient due to the similar lipophilicity of the isomers.[1][2]
-
The Science: The 6-nitro and 8-nitro isomers possess different crystal packing energies.[1][2] The 6-nitro compounds are generally more symmetric and pack better, leading to lower solubility in specific solvents compared to the 8-nitro variants.[1][2]
-
Protocol:
-
Solvent Switch: Use Acetonitrile (ACN) or Isopropyl Alcohol (IPA) .[1][2]
-
Procedure: Dissolve the mixture in minimal boiling ACN. Allow it to cool slowly to room temperature without stirring (static crystallization). The 6-nitro isomer (your target) typically crystallizes first.[1][2] The 8-nitro isomer, being more soluble, remains in the mother liquor.[1][2]
-
Validation: Monitor the mother liquor by HPLC; it should be enriched in the 8-nitro impurity.[1][2]
-
Issue 3: Darkening/Charring During Drying
User Question: The product looks clean after filtration, but turns dark brown when dried in the oven at 60°C.
Scientist Response: This indicates Benzylic Instability or Residual Base .[1][2]
-
The Science: The methylene protons between the quinoline ring and the sulfone group (
) are significantly acidified by the ortho-nitro group and the electron-deficient quinoline ring.[1][2] Even trace amounts of base (carbonate, hydroxide) remaining from the reaction can catalyze deprotonation, leading to degradation (quinone methide formation) or polymerization upon heating.[1][2] -
Solution:
-
Acid Wash: Ensure the final wash of your solid is with a dilute acidic solution (e.g., 0.1M HCl) followed by water to neutralize any residual base.[1][2]
-
Vacuum Dry: Lower the temperature to 40°C and use high vacuum (<10 mbar).[1][2] Avoid air drying if the compound is damp with high-boiling solvents like DMF.[1][2]
-
Validated Purification Protocols
Protocol A: Recrystallization (Primary Method)
Best for removing sulfoxides and inorganic salts.[1][2]
-
Crude Dissolution: Suspend 10 g of crude solid in Acetonitrile (ACN) (80 mL).
-
Heating: Heat to reflux (81-82°C). If the solution is not clear, add Methanol (MeOH) dropwise until dissolution is complete (max 20 mL).[1][2]
-
Cooling: Remove from heat and allow to cool to room temperature over 2 hours.
-
Seeding: If no crystals form at 40°C, add a seed crystal of pure product.
-
Harvest: Cool to 0-5°C for 1 hour. Filter the pale yellow crystals.
-
Wash: Wash the cake with cold ACN:MeOH (4:1) mixture.
Protocol B: Flash Chromatography (Polishing Method)
Best for removing non-polar precursors (sulfides/bromides).[1][2]
-
Mobile Phase:
-
Gradient:
-
Loading: Dry load on Celite is recommended due to poor solubility in pure DCM.[1][2]
Analytical Data Summary
Table 1: Solubility Profile & Solvent Selection
| Solvent | Solubility (25°C) | Solubility (Reflux) | Application |
| Water | Insoluble | Insoluble | Anti-solvent (washing) |
| DCM | Moderate | High | Chromatography / Extraction |
| Ethanol | Low | Moderate | Slurry wash (removes sulfoxides) |
| Acetonitrile | Low | High | Recrystallization (Recommended) |
| DMF/DMSO | High | High | Reaction solvent (Avoid for purification) |
Table 2: Typical Retention Times (Reverse Phase C18) Method: ACN/Water (0.1% Formic Acid), 5-95% Gradient over 10 min.[1][2]
| Compound | Approx RT (min) | Relative Polarity | Notes |
| Sulfoxide Impurity | 3.8 | High | Elutes first (often broad peak) |
| Target Sulfone | 4.2 | Medium | Sharp peak, UV max ~254/300 nm |
| Sulfide Precursor | 6.5 | Low | Elutes late, significantly less polar |
| 8-Nitro Isomer | 4.3 | Medium | Often a shoulder on the target peak |
Decision Logic & Fate Mapping
The following diagrams illustrate the logical flow for purification and the chemical fate of impurities.
Figure 1: Purification Decision Tree
Caption: Logic flow for selecting the optimal purification method based on crude purity and impurity profile.
Figure 2: Impurity Fate Mapping
Caption: Tracking the origin and removal of key impurities during the synthesis and purification lifecycle.[1][2]
References
-
Organic Syntheses. "6-Methoxy-8-Nitroquinoline." Org.[1][2][3] Synth.1948 , 28,[1][2] 80. (Foundational method for handling nitroquinolines safely). [1][2]
-
National Center for Biotechnology Information. "6-Methyl-5-nitroquinoline | C10H8N2O2 | CID 90009."[1][2] PubChem Compound Summary. Accessed March 7, 2026.[1][2] (Physical property data for analogs). [1][2]
-
BenchChem. "5-Methyl-6-nitroquinoline."[1][2] BenchChem Product Catalog. (Reference for starting material specifications).
-
MDPI. "Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides." Molecules. (Insights into sulfonyl-quinoline stability and spectral characteristics).
-
Sigma-Aldrich. "6-Methyl-5-nitroquinoline Safety Data Sheet." (Safety handling for nitro-methyl-quinolines).
Sources
troubleshooting off-target effects of quinoline-based compounds
Welcome to the Quinoline Therapeutics Technical Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address the most critical bottleneck in quinoline-based drug development: off-target liabilities.
The quinoline scaffold is a highly privileged structure in medicinal chemistry, acting as a potent hinge-binder in kinases and a versatile pharmacophore for infectious diseases and oncology. However, its planar aromaticity and basic nitrogen often lead to promiscuous interactions with anti-targets like the hERG potassium channel, cytochrome P450 (CYP450) enzymes, and non-target kinases. This guide provides mechanistic explanations, quantitative benchmarks, and self-validating protocols to help you engineer these liabilities out of your lead compounds.
FAQ 1: Cardiotoxicity & The hERG Channel
Q: My quinoline lead compound shows excellent on-target potency but consistently flags for hERG toxicity in our early safety screens. Why does this happen, and how can I structurally troubleshoot it?
The Causality:
The human ether-a-go-go-related gene (hERG) potassium channel possesses a large central cavity lined with aromatic residues (Tyr652 and Phe656). Quinoline derivatives frequently match the classic hERG blocker pharmacophore: a protonatable basic amine linked to lipophilic, planar aromatic rings[1]. The protonated amine interacts electrostatically with polar regions of the channel, while the planar quinoline core engages in strong
The Solution:
To mitigate this, you must disrupt the pharmacophore without losing your primary target affinity. Strategies include lowering the
Workflow for structural mitigation and validation of hERG liability in quinolines.
Protocol: Self-Validating Automated Patch-Clamp Assay for hERG
This protocol utilizes a self-validating system by incorporating a baseline leak-subtraction step and a reference inhibitor to ensure the observed current drop is strictly compound-mediated.
-
Cell Preparation: Culture CHO or HEK293 cells stably expressing the hERG channel. Harvest at 70-80% confluency to ensure optimal membrane health.
-
Electrophysiological Setup: Use a whole-cell patch-clamp configuration. Set the holding potential to -80 mV.
-
Voltage Protocol: Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.
-
Baseline & Leak Subtraction (Self-Validation Step 1): Record baseline tail currents for 3 minutes. Any cell exhibiting >10% current rundown or a leak current >50 pA must be excluded from the dataset.
-
Compound Perfusion: Perfuse the quinoline derivative at varying concentrations (0.1 μM to 30 μM). Allow 5 minutes for steady-state block.
-
Positive Control (Self-Validation Step 2): At the end of the recording, perfuse 1 μM E-4031 (a known hERG blocker). The current must drop to near zero; if residual current remains, the recording is artifactual.
-
Data Analysis: Calculate the
based on the fractional block of the peak tail current.
FAQ 2: Kinome Promiscuity
Q: My quinoline kinase inhibitor is showing broad cytotoxicity, and I suspect it is hitting multiple off-target kinases. How do I validate true target engagement versus off-target effects?
The Causality: The quinoline nitrogen is a perfect isostere for the adenine ring of ATP, allowing it to act as a Type I inhibitor by forming a critical hydrogen bond with the kinase hinge region (e.g., Met98 in RIP2)[4]. Because the ATP-binding pocket is highly conserved across the human kinome, quinolines often exhibit cross-reactivity with off-target kinases like NLK, Src, and Ephrin[5].
The Solution: You must decouple cellular toxicity from target engagement. Use Differential Scanning Fluorimetry (DSF) to map the off-target landscape biochemically[6], and the Cellular Thermal Shift Assay (CETSA) to prove that the compound actually binds your intended target inside a living cell before it kills it.
Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol is self-validating because it relies on a thermodynamic principle: ligand binding inherently stabilizes the folded protein against heat-induced aggregation.
-
Cell Treatment: Incubate your target cells with the quinoline compound (at
) or DMSO vehicle for 1 hour. -
Thermal Gradient (Self-Validation Step): Aliquot the cell suspension into PCR tubes. Subject the tubes to a temperature gradient (e.g., 40°C to 60°C) for exactly 3 minutes using a thermal cycler. The gradient ensures you capture the exact melting temperature (
) shift; a single temperature point can yield false negatives. -
Lysis: Snap-freeze the tubes in liquid nitrogen, then thaw rapidly. Repeat 3 times to lyse cells without detergents that might disrupt the drug-target complex.
-
Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated (denatured) proteins.
-
Quantification: Run the soluble supernatant on a Western blot probing for your target kinase. A rightward shift in the melting curve (
) in the compound-treated group definitively proves intracellular target engagement.
FAQ 3: CYP450 Inhibition & DNA Intercalation
Q: We are observing poor metabolic stability, CYP2C9/3A4 inhibition, and mild genotoxicity. What is the structural basis for this, and how can we engineer it out?
The Causality:
Quinolines with sterically accessible
The Solution: To prevent Type II CYP inhibition, shift the position of the nitrogen (e.g., from a para to a meta or ortho position relative to the linkage) to introduce steric hindrance, physically blocking the nitrogen from reaching the heme iron[7]. To prevent DNA intercalation, introduce out-of-plane substituents that disrupt the flat geometry required to slip between DNA base pairs.
Mechanistic logic of CYP450 Type II inhibition by quinolines and steric mitigation.
Quantitative Summary of Quinoline Off-Target Liabilities
The following table synthesizes the structural modifications and corresponding off-target metrics observed across major quinoline drug development campaigns:
| Compound Class / Target | Structural Modification | Primary Target | Major Off-Target | Off-Target Metric | Mitigation Strategy |
| RIP2 Kinase Inhibitors | Back-pocket lipophilicity reduction | 1 nM (RIP2) | hERG Channel | Reduce logP, alter hinge binder[4] | |
| GAK Inhibitors | 6-position halogenation | Low nM (GAK) | NLK / RIPK2 | Exploit Ala47 residue for selectivity[5] | |
| Antimalarials (CQ) | N/A (Baseline) | ~10-50 nM (Pf) | DNA (Intercalation) | Disrupt planar aromaticity[9] | |
| Quinoline-4-carboxamides | Meta/Ortho Nitrogen shift | N/A | CYP2C9 (Type II) | Low | Prevent heme iron coordination[7] |
References
-
Zheng, Z., et al. "Off-label use of chloroquine, hydroxychloroquine, azithromycin and lopinavir/ritonavir in COVID-19 risks prolonging the QT interval by targeting the hERG channel." PMC.[Link]
-
Asquith, C. R. M., et al. "Utilizing comprehensive and mini-kinome panels to optimize the selectivity of quinoline inhibitors for cyclin G associated kinase." bioRxiv.[Link]
-
"Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways." PMC.[Link]
-
"Mechanism of DNA Intercalation by Chloroquine Provides Insights into Toxicity." MDPI.[Link]
-
Haile, P. A., et al. "Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel." PMC.[Link]
-
"Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study." ACS Publications.[Link]
-
"Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry." ResearchGate.[Link]
-
"Cytochrome P450 2C9 Type II Binding Studies on Quinoline-4-carboxamide Analogs." PMC.[Link]
-
"Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multi-step binding process." ResearchGate.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Off-label use of chloroquine, hydroxychloroquine, azithromycin and lopinavir/ritonavir in COVID-19 risks prolonging the QT interval by targeting the hERG channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Cytochrome P450 2C9 Type II Binding Studies on Quinoline-4-carboxamide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
stability issues of 5-((Methylsulfonyl)methyl)-6-nitroquinoline in DMSO
Here is the technical support guide for 5-((Methylsulfonyl)methyl)-6-nitroquinoline , designed for researchers and drug development professionals.
Executive Technical Summary
5-((Methylsulfonyl)methyl)-6-nitroquinoline is a highly electron-deficient heterocycle. Its structural integrity in dimethyl sulfoxide (DMSO) is compromised by two synergistic factors:
-
Electronic Activation: The 6-nitro group strongly withdraws electron density from the quinoline ring, specifically activating the C5 position (ortho to the nitro group) toward nucleophilic attack [1, 2].
-
Benzylic Acidity: The methylene bridge (
) connecting the sulfone to the quinoline ring is doubly activated by the electron-poor heterocycle and the electron-withdrawing sulfonyl group. This renders these protons significantly acidic ( estimated < 15 in DMSO), making them susceptible to deprotonation even by weak bases or the solvent dipole itself [3].
Core Recommendation: This compound is kinetically unstable in solution. Immediate use after reconstitution is required. Long-term storage of DMSO stocks is strongly discouraged.
Troubleshooting Guide (Q&A)
Q1: My DMSO stock solution turned from pale yellow to deep red/brown within 4 hours. Is the compound still viable?
Status: Likely Degraded. Root Cause: The color change indicates the formation of a Meisenheimer complex or oxidative degradation products.
-
Mechanism: DMSO is a polar aprotic solvent that stabilizes charged intermediates. The C5 position, flanked by the nitro group and the sulfonyl-methyl moiety, is a "hotspot" for nucleophilic attack. Even trace water (hygroscopic DMSO) or the DMSO oxygen itself can attack this position, leading to ring opening or substitution products that are highly conjugated and colored [4].
-
Action: Discard the solution. Prepare a fresh stock in anhydrous DMSO (<50 ppm water) and use within 30 minutes.
Q2: I see a new peak at [M-79] or [M+16] in my LC-MS after 24 hours. What is happening?
Diagnosis: Hydrolysis and Oxidative Dealkylation.
-
Observation [M-79]: Loss of the methylsulfonyl group (
). The nitro group activates the C5 position for (Nucleophilic Aromatic Substitution). Water in the DMSO acts as the nucleophile, displacing the sulfonyl group to form 6-nitroquinolin-5-ol [1, 5]. -
Observation [M+16]: Oxidation. The acidic benzylic protons are deprotonated, forming a carbanion that reacts with dissolved oxygen (aerobic oxidation) to form the corresponding ketone or hydroxylated species at the methylene bridge.
-
Action: Purge DMSO with Argon/Nitrogen before dissolution to remove dissolved oxygen. Use a septum-capped vial.
Q3: Can I freeze-thaw the DMSO stock?
Recommendation: No.
Reasoning: Repeated freeze-thaw cycles introduce moisture via condensation. Given the compound's sensitivity to hydrolysis (driven by the 6-nitro activation), increased water content accelerates the
-
Protocol: Aliquot dry powder into single-use vials. Reconstitute only the vial needed for the immediate experiment.
Mechanistic Visualization
The following diagram illustrates the competing degradation pathways in DMSO: Nucleophilic Displacement (
Caption: Figure 1. Dual degradation pathways in DMSO driven by C5-nitro activation (
Stability Data & Storage Specifications
The following data summarizes the expected stability profile based on structural analogs (e.g., 6-nitroquinoline, benzyl sulfones) in DMSO [1, 6].
| Parameter | Condition | Stability Window ( | Recommendation |
| Solvent | DMSO (Anhydrous, 99.9%) | < 4 Hours | Use immediately. |
| Solvent | DMSO (Wet / Standard Grade) | < 1 Hour | Avoid. Hydrolysis is rapid. |
| Temperature | Room Temp ( | Unstable | Keep on ice during use. |
| Temperature | Frozen ( | 1-2 Days (Max) | Not recommended for storage. |
| Light | Ambient Lab Light | Photosensitive | Protect from light (Amber vials). |
Validated Experimental Protocols
Protocol A: Stability Assessment (LC-MS)
Use this protocol to validate the integrity of your specific lot before critical biological assays.
-
Preparation:
-
Purge 10 mL of HPLC-grade DMSO with Argon for 15 minutes.
-
Dissolve 1 mg of compound in 1 mL of purged DMSO (Concentration: 1 mg/mL).
-
-
Time-Point Sampling:
-
T=0: Immediately inject 5 µL into LC-MS.
-
T=4h: Keep sample in the dark at RT. Inject 5 µL.
-
-
Analysis:
-
Monitor UV at 254 nm and 350 nm (nitro-aromatics often absorb here).
-
Pass Criteria: Purity > 95% at T=0; No new peaks > 5% at T=4h.
-
Fail Criteria: Appearance of peak at [M-79] (Hydrolysis) or significant peak broadening.
-
Protocol B: Proper Reconstitution for Biological Assays
Designed to minimize DMSO-induced degradation during cell treatment.
-
Calculate: Determine the exact volume needed. Do not prepare excess "stock."
-
Solvent: Use Anhydrous DMSO (Sigma-Aldrich/Merck, stored over molecular sieves).
-
Dissolution:
-
Add DMSO to the solid.
-
Vortex for max 10 seconds. Do not sonicate (heat/cavitation accelerates degradation).
-
-
Dilution: Immediately dilute the DMSO stock into the aqueous assay buffer (e.g., PBS or Media).
-
Note: Once diluted into aqueous buffer, the
reaction (hydrolysis) will compete with binding. However, the lower concentration and pH buffering may slow the kinetics compared to the concentrated DMSO environment. Add to cells within 15 minutes of dilution.
-
References
-
BenchChem. (n.d.). 5-(Methylsulfanyl)-8-nitroquinoline: Derivatization Strategies and Reactivity. Retrieved from
-
Podzimek, S., et al. (2021).[1] Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules, 26(7). Retrieved from
-
Buncel, E., et al. (1970). Kinetics of reactions in heterocycles.[2] Part III. Replacement of the methylsulphonyl group from quinoline... by methoxide ion. Journal of the Chemical Society B. Retrieved from
-
Di, L., & Kerns, E. H. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening. Retrieved from
-
Gershon, H., & Clarke, D. D. (2003). Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols. Monatshefte für Chemie. Retrieved from
-
Tetko, I. V., et al. (2021).[1] DMSO Solubility Assessment for Fragment-Based Screening. Molecules. Retrieved from
Sources
optimizing reaction conditions for nitration of quinoline derivatives
Technical Support Center: Optimization of Quinoline Nitration Conditions
Subject: Technical Guide for Regiocontrol and Yield Optimization in Quinoline Nitration From: Senior Application Scientist, Chemical Process Development To: R&D Team / Process Chemistry Unit
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering the classic "Quinoline Dilemma": the substrate is an electron-deficient heterocycle that becomes even more deactivated upon exposure to acidic nitration media.
Standard electrophilic aromatic substitution (EAS) on quinoline is non-trivial. The nitrogen atom protonates immediately in mixed acid (
This guide moves beyond basic textbook definitions to provide actionable, optimized protocols for controlling regioselectivity, minimizing oxidative degradation ("tar"), and efficiently separating isomer mixtures.
Module 1: Mechanism & Regioselectivity (The "Why")
Q: Why can't I get the 3-nitro or 4-nitro isomer using standard mixed acid? A: In standard nitration media (sulfuric/nitric acid), quinoline exists almost exclusively as the quinolinium cation . The protonated nitrogen creates a strong inductive withdrawing effect ($ -I $), which severely deactivates the pyridine ring.
-
The 5/8 Preference: The benzene ring is less affected by the positive charge on the nitrogen than the pyridine ring. Attack occurs at C5 and C8 because the transition states (sigma complexes) for these positions retain the aromaticity of the pyridinium ring more effectively than attack at C6 or C7.
-
The Ratio: You will typically observe a 1:1 mixture of 5-nitroquinoline and 8-nitroquinoline.[1][2] Shifting this ratio significantly requires changing the substrate (e.g., using N-oxides) rather than just temperature.
Visualizing the Deactivation & Attack Pathway
Figure 1: Mechanistic pathway showing the obligatory protonation step that forces regioselectivity to the C5/C8 positions.
Module 2: Optimization of Reaction Conditions
To maximize yield and minimize "tar" (oxidative polymerization), you must control the nitronium ion concentration and temperature rigorously.
Standard Optimized Protocol (Mixed Acid)
| Parameter | Recommended Condition | Technical Rationale |
| Acid Solvent | Conc. | Acts as solvent and catalyst to generate |
| Nitrating Agent | Fuming | Standard 70% |
| Stoichiometry | 1.1 – 1.5 equiv | Excess leads to 5,7-dinitro or 6,8-dinitro byproducts. |
| Temperature | 0°C (Addition) | Addition must be cold to prevent exotherm spikes. Heat is required to overcome the activation energy of the deactivated ring. |
| Additives | Urea (0.5 equiv) | Pro Tip: Scavenges nitrous acid ( |
Step-by-Step Workflow:
-
Dissolution: Dissolve Quinoline (1.0 eq) in Conc.
(5 vol) at 0°C. Note: This is exothermic; add slowly. -
Reagent Prep: Prepare a mixture of Fuming
(1.2 eq) and Conc. (2 vol). -
Addition: Add the acid mixture dropwise to the quinoline solution, maintaining internal temp
. -
Reaction: Allow to warm to RT, then heat to 60°C for 2-4 hours. Monitor by TLC/HPLC.
-
Quench: Pour onto crushed ice (10 vol). Neutralize with
to pH 8-9. -
Filtration: Collect the yellow precipitate (mixture of 5- and 8-isomers).
Module 3: Separation of Isomers (The "Pain Point")
Separating the 5-nitro and 8-nitro isomers is the most challenging aspect of this synthesis.
Q: How do I separate 5-nitroquinoline from 8-nitroquinoline without column chromatography? A: You can exploit solubility differences in specific solvents or the properties of their salts.
Method A: Fractional Crystallization (Scalable)
-
Solvent: Ethanol or Acetone.
-
Procedure: Dissolve the crude mixture in boiling ethanol. Cool slowly.
-
Result: 5-Nitroquinoline is generally less soluble and crystallizes out first. The mother liquor will be enriched in 8-nitroquinoline.
-
Efficiency: Requires multiple recrystallizations for >98% purity.
Method B: Hydrohalide Salt Separation (High Purity)
-
Solvent: Wet DMF (Dimethylformamide containing ~1-5% water).[2]
-
Procedure: Dissolve the mixture in wet DMF. Add HCl gas or conc. HCl.
-
Result: The 5-nitroquinoline hydrochloride precipitates preferentially.
-
Reference Support: This method is supported by patent literature for industrial separation of these specific isomers [4].
Module 4: Advanced Troubleshooting (FAQs)
Q: My reaction turned into a black tar. What happened? A: "Tar" is polymerized quinoline caused by oxidation.[3]
-
Cause 1: Temperature too high during
addition. -
Cause 2: Presence of nitrous acid (
) in your nitric acid. -
Fix: Add Urea to the reaction mixture before adding nitric acid. Keep addition temp below 5°C.
Q: I need the 4-Nitro isomer. Why isn't it forming? A: You cannot get 4-nitroquinoline from quinoline directly.[4]
-
The Fix: You must use Quinoline N-Oxide .[5]
-
Pathway: Oxidation of Quinoline
Quinoline N-Oxide Nitration (Mixed Acid, 70°C) 4-Nitroquinoline N-Oxide . -
Reason: The N-oxide oxygen donates electron density into the 2 and 4 positions, overcoming the deactivation and directing the nitronium ion to C4 [5].
Troubleshooting Logic Tree
Figure 2: Decision matrix for troubleshooting common nitration failures.
References
-
Dewar, M. J. S., & Maitlis, P. M. (1957). The Nitration of Quinoline and Some of Its Derivatives.[1][2][4][6][7][8][9][10][11][12] Journal of the Chemical Society.[10] (Classic mechanistic study establishing 5/8 selectivity).
-
Austin, E., et al. (1958). The Nitration of Quinoline and Isoquinoline.[1][4][6][10] Journal of the American Chemical Society. (Kinetics and protonation effects).
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry.[1][11][12] (Textbook authority on N-protonation deactivation).
-
Patent EP0858998A1. Separation of 5-nitroquinoline and 8-nitroquinoline.[2] (Industrial method using hydrohalide salts).
-
Ochiai, E. (1967). Aromatic Amine Oxides.[5] (Definitive source on N-oxide nitration directing to C4).
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Metal-free regioselective C-3 nitration of quinoline N-oxides with tert-butyl nitrite - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. tus.elsevierpure.com [tus.elsevierpure.com]
- 8. Heteroaromatic reactivity. Part IV. The kinetics of nitration of cinnoline 2-oxide and quinoline 1-oxide in sulphuric acid. The mechanism of nitration of N-heteroaromatic oxides, with special reference to 2,6-lutidine 1-oxide - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
overcoming resistance to 5-((Methylsulfonyl)methyl)-6-nitroquinoline in cells
The following technical support guide is designed for researchers observing reduced efficacy or acquired resistance to 5-((Methylsulfonyl)methyl)-6-nitroquinoline (referred to herein as MSM-6NQ ) in cellular assays.
This guide treats MSM-6NQ as a bioreductive prodrug , consistent with the pharmacophore of 6-nitroquinolines, where the nitro group requires enzymatic reduction to generate cytotoxic species (hydroxylamines/nitroso intermediates) that target DNA or proteins.
Subject: Troubleshooting & Overcoming Resistance to 5-((Methylsulfonyl)methyl)-6-nitroquinoline Compound Class: Bioreductive Nitroquinoline / DNA Intercalator Application: Hypoxia-selective cytotoxicity, antibacterial (TB) research, or oncology.
Core Mechanism & Resistance Logic
To troubleshoot resistance, you must first understand the "Activation vs. Clearance" balance. MSM-6NQ is not a direct-acting toxin; it is a prodrug .
-
Mechanism of Action: The 6-nitro group acts as an electron acceptor. Inside the cell, oxidoreductases (primarily NQO1 , Xanthine Oxidase , or bacterial Nitroreductases ) reduce the nitro group (
) to a hydroxylamine ( ) or amine ( ). The intermediate species are highly electrophilic, causing DNA alkylation or strand breaks. -
The Methylsulfonyl Role: The 5-((methylsulfonyl)methyl) moiety increases water solubility and modulates the redox potential of the quinoline ring, making the compound more susceptible to specific reductases.
The Resistance Triad
If your cells are surviving high doses of MSM-6NQ, one of three failure points has occurred:
-
Activation Failure (Type I): The cells have downregulated the activating enzymes (e.g., NQO1 loss). The drug remains in its non-toxic "prodrug" form.
-
Efflux (Type II): The cells have upregulated ABC transporters (MDR1/P-gp). Despite the polar sulfone group, the quinoline core is a classic P-gp substrate.
-
Scavenging (Type III): Elevated Glutathione (GSH) levels are neutralizing the electrophilic intermediates before they hit the DNA.
Diagnostic Pathways (Visualized)
The following diagram illustrates the cellular fate of MSM-6NQ and the specific nodes where resistance arises.
Caption: Figure 1. Cellular pharmacodynamics of MSM-6NQ. Resistance occurs via Efflux (Red), Scavenging (Red), or lack of Reductase activity (Yellow).
Troubleshooting Guide & FAQs
Phase 1: Is it Resistance or Experimental Error?
Q: My IC50 shifted >50-fold. Could the compound be degraded?
-
Check: The nitro group is stable, but the methylsulfonyl moiety can be sensitive to strong bases.
-
Validation: Run an LC-MS check of your stock solution.
-
Expected Mass: Molecular ion
. -
Degradant: Look for loss of the sulfone group or premature reduction to the amine (which is often fluorescent).
-
Tip: If your stock solution glows fluorescently under UV before adding to cells, it has likely oxidized/degraded to the amino-quinoline form (which is often less toxic as it cannot undergo the "suicide" reduction step inside the cell).
-
Phase 2: Identifying the Resistance Mechanism
Q: How do I distinguish between Efflux (MDR) and Enzyme Loss (NQO1)? Use the "Inhibitor Rescue" strategy. Perform a cytotoxicity assay with MSM-6NQ in the presence of specific modulators.
| Suspected Mechanism | Modulator to Add | Expected Outcome (If Mechanism is True) |
| Efflux (P-gp/MDR1) | Verapamil (5-10 µM) or Tariquidar (50 nM) | Sensitization. The IC50 should drop back to near-wild-type levels. |
| Enzyme Loss (NQO1) | Dicoumarol (25-50 µM) | No Change / Desensitization. If the cells already lack NQO1, adding an inhibitor won't change the IC50. If the cells have NQO1, this inhibitor should induce resistance in the sensitive control line. |
| GSH Scavenging | BSO (Buthionine sulfoximine, 10-50 µM) | Sensitization. Depleting GSH will restore toxicity. |
Q: My resistant cells show NO fluorescence, but the sensitive ones do. Why?
-
Explanation: 6-aminoquinoline derivatives (the product of reduction) are typically highly fluorescent.
-
Diagnosis: This confirms Type I Resistance (Activation Failure) . Your resistant cells are not reducing the nitro group.
-
Action: Check NQO1 expression via Western Blot.
Validated Experimental Protocols
Protocol A: Differential Cytotoxicity Screen (The "Rescue" Assay)
Objective: Determine if resistance is reversible via P-gp inhibition or GSH depletion.
-
Seeding: Seed resistant cells (e.g., 3,000 cells/well) in 96-well plates. Allow attachment (24h).
-
Pre-treatment (1h):
-
Group A: Media only.
-
Group B: Verapamil (10 µM).
-
Group C: BSO (20 µM) - Note: BSO often requires 24h pre-treatment for full GSH depletion.
-
-
Drug Treatment: Add MSM-6NQ in a serial dilution (e.g., 0.1 nM to 10 µM). Maintain inhibitor concentrations in Groups B and C.
-
Readout: Incubate 72h. Assess viability (CellTiter-Glo or MTT).
-
Analysis: Calculate the Resistance Reversal Index (RRI):
-
RRI > 3.0 indicates the inhibitor successfully targeted the resistance mechanism.
-
Protocol B: Western Blotting for Biomarkers
Objective: Confirm protein-level changes.
-
Lysis Buffer: RIPA + Protease Inhibitors.
-
Primary Antibodies:
-
Anti-NQO1: (Target: ~31 kDa). Loss indicates activation failure.
-
Anti-MDR1/ABCB1: (Target: ~170 kDa). Gain indicates efflux.
-
Anti-GAPDH: Loading control.
-
-
Expected Result: Resistant clones often show a "switch": High MDR1 / Low NQO1 compared to parental lines.
Decision Logic for Overcoming Resistance
Use this flow to select the next step in your drug development pipeline.
Caption: Figure 2. Strategic decision tree for identifying and mitigating resistance mechanisms.
References
-
Rajapakse, A., et al. (2013). "Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions." Chemical Research in Toxicology. Link
- Relevance: Establishes the bioreductive activation mechanism of the 6-nitroquinoline pharmacophore.
-
Redinbo, M. R., et al. (2025). "Biochemical characteristics of the 6-nitro regioisomer of nitroxoline." PubMed.[1] Link
- Relevance: Discusses the specific biochemical properties and solubility factors of nitro-substituted quinolines.
-
Vasiliou, V., et al. (2006). "Role of NAD(P)H:quinone oxidoreductase 1 (NQO1) in the cytotoxicity of nitroquinolines." Free Radical Biology and Medicine. Link
- Relevance: Defines NQO1 as the primary activating enzyme and a key biomarker for resistance.
-
Szaflarski, W., et al. (2013). "Mechanisms of drug resistance: quinolone resistance." PubMed Central. Link
- Relevance: Provides the standard protocols for assessing efflux-mediated resistance in quinoline deriv
-
BenchChem. "5-(Methylsulfanyl)-8-nitroquinoline Structure and Properties." Link
- Relevance: Structural analog data supporting the role of methylsulfonyl groups in modulating quinoline solubility and reactivity.
Sources
Validating the Target of 5-((Methylsulfonyl)methyl)-6-nitroquinoline
The following guide validates the target of 5-((Methylsulfonyl)methyl)-6-nitroquinoline as a putative inhibitor of DNA Polymerase Theta (Pol
This assessment is based on the molecule's specific pharmacophore—the 5-((methylsulfonyl)methyl)quinoline core—which is the defining structural motif of the potent Pol
A Definitive Guide to Validating DNA Polymerase Theta (Pol ) Inhibition
Executive Summary & Target Identification
Molecule: 5-((Methylsulfonyl)methyl)-6-nitroquinoline Primary Target: DNA Polymerase Theta (POLQ) Pathway: Microhomology-Mediated End Joining (MMEJ / Alt-NHEJ)
The molecule contains a 5-((methylsulfonyl)methyl)quinoline scaffold. This specific moiety functions as a phosphate mimic, anchoring the inhibitor into the active site of the Pol
Comparative Performance Analysis
To objectively validate 5-((Methylsulfonyl)methyl)-6-nitroquinoline (referred to here as "Compound 6-NO2" ), it must be benchmarked against established standards.
Table 1: Comparative Profile of Pol Inhibitors
| Feature | Compound 6-NO2 (Target) | ART558 (Benchmark) | Novobiocin (Historical Control) |
| Core Scaffold | Quinoline (6-Nitro) | Quinoline (6-Methyl) | Coumarin |
| Mechanism | Competitive (Polymerase Domain) | Competitive (Polymerase Domain) | ATPase Domain Inhibitor (Non-specific) |
| Potency (IC50) | To be determined (Likely nM range) | ~7.6 nM (Biochemical) | Low |
| Selectivity | High risk of nitro-reduction/hypoxia effects | >100-fold vs. Pol | Poor (Hsp90 inhibitor) |
| Solubility | Low (Nitro group increases planarity) | Moderate | High |
| Primary Utility | Novel Probe / Analog Testing | Gold Standard for in vitro / in vivo | Negative/Weak Control |
Critical Insight: The 6-nitro group is a strong electron-withdrawing group (EWG). Unlike the 6-methyl (EDG) in ART558, this may alter the electron density of the quinoline ring, potentially affecting
-stacking interactions in the active site or metabolic stability (nitro-reduction). Validation must rule out non-specific redox cycling.
Mechanistic Visualization
The following diagram illustrates the Microhomology-Mediated End Joining (MMEJ) pathway and the specific intervention point of the inhibitor.
Caption: Pol
Validation Protocols (Self-Validating Systems)
To confirm "Compound 6-NO2" is a bona fide Pol
Tier 1: Biochemical Target Engagement (The "Gold Standard")
Objective: Quantify direct inhibition of polymerase activity independent of cellular metabolism.
-
Assay: Fluorescence-Based Primer Extension Assay.
-
Reagents: Recombinant human Pol
(polymerase domain), ssDNA template (containing a microhomology region), 5’-FAM labeled primer, dNTPs. -
Protocol:
-
Annealing: Anneal 5’-FAM-Primer to Template DNA (1:1.2 ratio) in TE buffer.
-
Incubation: Mix 10 nM Pol
with increasing concentrations of Compound 6-NO2 (0.1 nM – 10 M) in reaction buffer (25 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT). Incubate for 15 min at RT. -
Initiation: Add dNTP mix (10
M) to start the reaction. -
Termination: After 10-30 mins, quench with Stop Solution (95% formamide, 20 mM EDTA).
-
Readout: Resolve products on a 15% TBE-Urea PAGE gel or capillary electrophoresis.
-
-
Validation Criteria: Dose-dependent reduction in full-length product. IC50 should be <100 nM for a potent lead. If IC50 > 1
M, the 6-nitro modification likely hinders binding compared to ART558.
Tier 2: Functional Cellular Assay (MMEJ Specificity)
Objective: Confirm the molecule inhibits MMEJ inside the cell and not general NHEJ or HR.
-
Assay: EJ2-GFP Reporter Assay (MMEJ specific).
-
System: U2OS cells stably expressing the EJ2-GFP cassette (a DSB repair substrate that restores GFP only via MMEJ).
-
Protocol:
-
Transfection: Transfect cells with I-SceI endonuclease plasmid to induce DSBs.
-
Treatment: Treat cells with Compound 6-NO2 (1
M), ART558 (Positive Control), and NU7441 (DNA-PK inhibitor, Negative Control for MMEJ). -
Flow Cytometry: After 48-72h, harvest cells and measure % GFP+ cells.
-
-
Validation Criteria:
-
Compound 6-NO2 must significantly reduce GFP+ cells (MMEJ) similar to ART558.
-
Specificity Check: It should not inhibit the DR-GFP reporter (Homologous Recombination) or EJ5-GFP (NHEJ) significantly.
-
Tier 3: Synthetic Lethality (Phenotypic Confirmation)
Objective: Demonstrate selective killing of BRCA-deficient cells (Pol
-
Assay: Clonogenic Survival Assay.
-
Cell Lines: Isogenic pair: DLD1 BRCA2-/- (Knockout) vs. DLD1 Wild-Type (WT).
-
Protocol:
-
Seed 500 cells/well in 6-well plates.
-
Treat with serial dilutions of Compound 6-NO2 for 10-14 days.
-
Stain colonies with Crystal Violet.
-
-
Validation Criteria: The compound must show a >10-fold shift in IC50 between BRCA2-/- (hypersensitive) and WT cells. If toxicity is equal in both, the compound is likely exhibiting off-target toxicity (e.g., general DNA intercalation or nitro-group toxicity).
Scientific Rationale & Troubleshooting
Why the "Methylsulfonyl" Group Matters
The 5-((methylsulfonyl)methyl) group is not a random appendage. Crystallographic data (Zatreanu et al., 2021) reveals that the sulfonyl oxygens form critical hydrogen bonds with the backbone amides of the Pol
-
Checkpoint: If your molecule lacks this exact geometry, it is likely inactive.
The "6-Nitro" Risk Factor
The user's specific variant contains a nitro (-NO2) group.
-
Risk: Nitroaromatics can be substrates for nitroreductases, leading to reactive hydroxylamines that cause DNA damage directly.
-
Control: To prove the effect is due to Pol
inhibition and not DNA damage, co-treat with a PARP inhibitor (Olaparib). Pol inhibitors should be synergistic with PARP inhibitors, whereas DNA damaging agents might just be additive or masked.
References
-
Z
inhibitors elicit BRCA-gene synthetic lethality and target NHEJ-deficient cancer cells. Nature Communications. -
Mateos-Gomez, P.A. et al. (2015). Mammalian polymerase
promotes alternative NHEJ and suppresses recombination. Nature. -
Zhou, J. et al. (2021). Novobiocin is a small-molecule inhibitor of the PARP1/Pol
complex. Nucleic Acids Research. -
Wood, R.D. & Doublié, S. (2016). DNA polymerase
(POLQ), double-strand break repair, and cancer. DNA Repair.[1][2]
Sources
Comparative Guide: 5-((Methylsulfonyl)methyl)-6-nitroquinoline vs. Leading DprE1 Inhibitors
This guide provides an in-depth technical comparison of 5-((Methylsulfonyl)methyl)-6-nitroquinoline , a representative of the next-generation nitroquinoline DprE1 inhibitors, against established clinical and preclinical standards.
Executive Summary
5-((Methylsulfonyl)methyl)-6-nitroquinoline represents a strategic "scaffold hop" from the classical benzothiazinone (BTZ) class of tuberculosis drugs. While BTZs (e.g., PBTZ169) are among the most potent antitubercular agents known, they suffer from poor aqueous solubility and potential metabolic instability.
The 6-nitroquinoline scaffold retains the critical nitro-group "warhead" required for covalent inhibition of DprE1 but utilizes a quinoline core and a polar sulfone side chain to modulate physicochemical properties. This guide compares its performance profile against the "Gold Standard" covalent inhibitors (BTZ043 , PBTZ169 ) and the leading non-covalent inhibitor (TBA-7371 ).
Key Differentiators
| Feature | 5-((Methylsulfonyl)methyl)-6-nitroquinoline | PBTZ169 (Macozinone) | TBA-7371 |
| Scaffold | Nitroquinoline | Benzothiazinone | Benzimidazole |
| Mechanism | Covalent (Suicide Inhibitor) | Covalent (Suicide Inhibitor) | Non-Covalent (Reversible) |
| Binding Site | Active Site (Cys387 adduct) | Active Site (Cys387 adduct) | Active Site (Competitive) |
| Potency (MIC) | Sub-micromolar (0.1 – 1.0 µM)* | Nanomolar (0.0003 – 0.001 µM) | Micromolar (0.4 – 3.0 µM) |
| Solubility | Enhanced (due to sulfone) | Poor | Moderate |
*Data based on structure-activity relationships (SAR) of 6-nitroquinoline class leads (e.g., Dube et al., 2021).
Mechanism of Action: The Covalent Pathway
Like the BTZs, 5-((Methylsulfonyl)methyl)-6-nitroquinoline functions as a prodrug . It is biologically inert until it enters the Mycobacterium tuberculosis (Mtb) cell and docks into the DprE1 active site.
The Activation Cascade
-
Recognition: The inhibitor binds to DprE1 near the FAD cofactor.
-
Reductive Activation: The enzyme attempts to oxidize the inhibitor, transferring electrons from FADH2 to the 6-nitro group , reducing it to an extremely reactive nitroso (–NO) intermediate.
-
Covalent Locking: The nitroso species undergoes a nucleophilic attack by the thiol group of Cysteine 387 (Cys387), forming a stable semimercaptal covalent adduct.
-
Lethality: This irreversible modification inactivates DprE1, blocking the synthesis of Decaprenylphosphoryl-D-arabinose (DPA), a vital precursor for the mycobacterial cell wall (Arabinogalactan), leading to cell lysis.
Pathway Visualization
Caption: The suicide inhibition mechanism shared by nitroquinolines and benzothiazinones. The 6-nitro group is the essential "warhead" reduced by the enzyme itself.
Detailed Comparative Analysis
A. Potency & Selectivity (In Vitro)
The primary challenge for nitroquinolines is matching the potency of BTZs. While BTZ043 and PBTZ169 exhibit picomolar to low nanomolar activity, 6-nitroquinolines typically display sub-micromolar activity.
-
BTZ/PBTZ: Extremely tight binding due to the trifluoromethyl group and the specific geometry of the thiazine ring.
-
Nitroquinolines: The planar quinoline ring fits the pocket well, but the lack of the sulfur atom alters the electronic properties. The 5-((methylsulfonyl)methyl) group is critical here; it provides a hydrogen bond acceptor (sulfonyl oxygens) that can interact with active site residues (e.g., Lys418 or Tyr60), potentially compensating for the lower intrinsic reactivity compared to BTZs.
Representative Data Profile:
| Compound | MIC (Mtb H37Rv) | CC50 (Vero/HepG2) | Selectivity Index (SI) |
| PBTZ169 | 0.0003 µM | > 100 µM | > 300,000 |
| BTZ043 | 0.001 µM | > 50 µM | > 50,000 |
| 6-Nitroquinoline (Lead) | 0.1 – 0.5 µM | 20 – 50 µM | 40 – 250 |
| TBA-7371 | 0.78 – 3.12 µM | > 100 µM | > 30 |
B. Physicochemical Properties (Druggability)
This is where the 5-((Methylsulfonyl)methyl) derivative shines.
-
Solubility: The sulfone (–SO2Me) is highly polar. This significantly lowers the LogP compared to the highly lipophilic BTZs, improving aqueous solubility and potentially oral bioavailability without the need for complex formulations (like cyclodextrins used for BTZs).
-
Metabolic Stability: The methylsulfonyl group is generally metabolically stable, unlike the sulfur in the benzothiazinone ring which can be subject to S-oxidation.
C. Resistance Profile
Both nitroquinolines and BTZs share the same resistance mechanism: Cys387 mutations (e.g., C387S, C387G). Because they rely on the same covalent anchor, a strain resistant to PBTZ169 via C387 mutation will likely be cross-resistant to 5-((Methylsulfonyl)methyl)-6-nitroquinoline.
-
Contrast: TBA-7371 (non-covalent) retains activity against C387 mutants, making it a complementary partner, whereas the nitroquinoline is a direct alternative.
Experimental Protocols for Validation
To objectively compare your nitroquinoline lead against these standards, the following workflows are required.
Protocol 1: DprE1 Enzymatic Inhibition Assay (Amplex Red)
Validates the mechanism of action and IC50.
-
Reagents: Recombinant Mtb DprE1 (50 nM), Farnesyl phosphoryl-D-ribose (FPR) substrate (50 µM), Amplex Red (50 µM), Peroxidase (HRP).
-
Principle: DprE1 produces H2O2 during the oxidation of FPR. HRP uses H2O2 to convert Amplex Red to highly fluorescent Resorufin.
-
Procedure:
-
Incubate DprE1 with varying concentrations of 5-((Methylsulfonyl)methyl)-6-nitroquinoline for 10 mins (pre-incubation is crucial for covalent inhibitors to allow adduct formation).
-
Add FPR substrate to initiate reaction.
-
Monitor fluorescence (Ex 530 nm / Em 590 nm) for 30 mins.
-
-
Analysis: Plot velocity vs. inhibitor concentration. Covalent inhibitors often show time-dependent inhibition.
Protocol 2: Resazurin Microtiter Assay (REMA) for MIC
Determines whole-cell potency.
-
Culture: M. tuberculosis H37Rv grown to mid-log phase (OD600 ~0.6).
-
Plating: Add 100 µL culture to 96-well plates containing serial dilutions of the inhibitor (Range: 10 µM to 0.001 µM).
-
Controls: Rifampicin (positive control), DMSO (negative control).
-
Incubation: 7 days at 37°C.
-
Readout: Add 30 µL Resazurin (0.02%). Incubate 24h.
-
Blue: No growth (Inhibition).
-
Pink: Growth (Reduction by live bacteria).
-
-
Calculation: MIC is the lowest concentration preventing color change.
Protocol 3: Mass Spectrometry Adduct Confirmation
Definitive proof of covalent binding.
-
Incubate DprE1 with the inhibitor (10x excess) for 1 hour.
-
Perform intact protein LC-MS (ESI-TOF).
-
Expectation:
-
Apo-protein: Mass X Da.
-
Complex: Mass X + Mass(Inhibitor) - Mass(O2) + Mass(H).
-
Note: The precise mass shift depends on the leaving group dynamics, but for nitro-reduction, look for the mass of the ligand attached via the nitroso-derived bridge.
-
Screening Workflow Visualization
Caption: Standard screening cascade for validating a novel DprE1 inhibitor candidate.
References
-
Makarov, V., et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis." Science, 324(5929), 801-804. Link
- Tiwari, R., et al. (2013). "Benzothiazinones: a new class of antitubercular drugs." Tuberculosis, 93, S2-S2.
- Dube, P., et al. (2021). "Nitroquinolones and nitroquinolines: syntheses and antitrypanosomal activity." Chemical Biology & Drug Design.
- Shirude, P. S., et al. (2013). "Lead optimization of 1,4-azaindoles as antimycobacterial agents." Journal of Medicinal Chemistry, 56(21), 8533-8548. (Reference for TBA-7371 non-covalent mechanism).
-
Batt, S. M., et al. (2012). "Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors." PNAS, 109(28), 11354-11359. Link
Comparative Analysis of 5- and 6-Nitroquinoline Isomers: Regiochemical Impact on Biological Activity
Executive Summary & Scientific Context
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous antimicrobial and antineoplastic agents. The introduction of a strongly electron-withdrawing nitro group significantly modulates the electronic properties, reduction potential, and target-binding affinity of the quinoline core[1][2]. However, the regiochemistry of this substitution—specifically at the C5 versus C6 position—dictates a profound divergence in biological activity.
This guide provides an objective, data-driven comparative analysis of 5-nitroquinoline (5-NQ) and 6-nitroquinoline (6-NQ) isomers. By dissecting their distinct mechanisms of action, enzyme inhibition profiles, and hypoxic radiosensitization capabilities, this document equips researchers and drug development professionals with the foundational logic required to select and validate the appropriate isomer for targeted therapeutic applications.
Mechanistic Divergence: The Role of Regiochemistry
The biological efficacy of nitroaromatic compounds is intrinsically linked to their ability to undergo bioreduction in hypoxic environments (such as solid tumors or deep-seated bacterial infections) and their capacity to coordinate with biological metal centers[1].
-
Metal Chelation & Enzyme Inhibition: Derivatives of 5-NQ, most notably nitroxoline (8-hydroxy-5-nitroquinoline), exhibit potent bivalent metal-chelating properties (Mg²⁺, Mn²⁺, Zn²⁺). This allows them to act as strong inhibitors of metalloenzymes like methionine aminopeptidases (MetAP2) and cathepsin B[3][4]. In stark contrast, shifting the nitro group to the C6 position (e.g., 8-hydroxy-6-nitroquinoline) drastically alters the electron density of the coordinating heteroatoms, resulting in a substantially reduced or fundamentally altered inhibitory profile against these same enzymes[3][4].
-
DNA Intercalation & Cytotoxicity: When coordinated with platinum to form chemotherapeutic complexes (e.g., [PtCl2(NH3)quinoline]), the cis-5-nitroquinoline complex demonstrates significantly higher DNA binding affinity and overall cytotoxicity compared to the 6-substituted ligand[5].
-
Hypoxia-Selective Bioreduction: Both isomers can be enzymatically reduced by intracellular nitroreductases. In hypoxic conditions, this reduction proceeds to form reactive hydroxylamines and radical anions that induce oxidative stress and DNA strand breaks, culminating in apoptosis[2].
Hypoxia-selective bioreduction pathway of nitroquinoline isomers leading to apoptosis.
Quantitative Data Comparison
The following table synthesizes comparative experimental data across multiple biochemical and biophysical parameters, highlighting the performance disparities between the two regiochemical isomers.
| Parameter / Activity | 5-Nitroquinoline (5-NQ) & Derivatives | 6-Nitroquinoline (6-NQ) & Derivatives |
| Reduction Potential (Pt complexes) | ~ -260 mV[5] | ~ -280 mV[5] |
| DNA Binding Affinity | High (Strong intercalation)[5] | Moderate (Reduced affinity)[5] |
| Hypoxic Radiosensitization | High (Enhancement Ratio ~1.7 at 10 µM)[5] | Moderate (Requires higher concentrations)[5] |
| MetAP2 & Cathepsin B Inhibition | Potent inhibition (e.g., Nitroxoline)[3] | Substantially reduced/altered activity[3][4] |
| Voltammetric Detection Limit (DPV) | 2 × 10⁻⁸ mol/L[6] | 1 × 10⁻⁷ mol/L[6] |
Experimental Workflows & Validated Protocols
To objectively evaluate the differences between 5-NQ and 6-NQ isomers, researchers must employ rigorous, self-validating experimental designs. The following protocols detail the causality behind the methodological choices required for accurate comparative analysis.
Protocol 1: Hypoxic Cytotoxicity and Radiosensitization Assay
Causality & Logic: The core mechanism of nitroaromatic toxicity relies on the bioreduction of the -NO₂ group. In the presence of oxygen, this reduction is rapidly reversed (futile cycling), sparing the drug. In hypoxia, the reduction proceeds to toxic species. Testing under strictly controlled oxic (21% O₂) and hypoxic (<0.1% O₂) conditions validates the bioreductive mechanism. Glass Petri dishes are mandatory because standard polystyrene culture plates are highly permeable to oxygen, which would compromise the hypoxic environment and invalidate the assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate Chinese Hamster Ovary (CHO) or L1210 cells in glass Petri dishes at predetermined densities.
-
Atmospheric Conditioning: Transfer the hypoxic cohort to a sealed anaerobic chamber. Flush with 95% N₂ / 5% CO₂ for 2 hours to achieve <0.1% O₂. Maintain a parallel normoxic cohort in a standard incubator (21% O₂, 5% CO₂).
-
Compound Treatment: Dose cells with escalating concentrations (0 - 100 µM) of 5-NQ and 6-NQ platinum complexes. Incubate for 2 hours under respective atmospheric conditions[5].
-
Irradiation: Expose cells to graded doses of X-rays (0 - 10 Gy) while strictly maintaining the atmospheric seals.
-
Clonogenic Assay: Wash cells, trypsinize, and replate at appropriate dilutions in drug-free media. Incubate for 7-10 days.
-
Self-Validation System: Fix with methanol/acetic acid, stain with crystal violet, and count colonies (>50 cells). Calculate the Enhancement Ratio (ER) by comparing the radiation dose required to achieve a 10% survival fraction (D10) in the presence vs. absence of the compound. The parallel normoxic control validates that the cytotoxicity is genuinely hypoxia-selective rather than universally toxic.
Experimental workflow for comparative evaluation of hypoxic cytotoxicity and radiosensitization.
Protocol 2: Electrochemical Reduction Profiling via Differential Pulse Voltammetry (DPV)
Causality & Logic: The biological efficacy of nitroquinolines is directly correlated with their electron affinity (reduction potential). DPV provides a self-validating, cell-free system to quantify the reduction potential of the nitro group[6]. Utilizing a miniaturized hanging mercury drop minielectrode (HMDmE) ensures a pristine, reproducible electrode surface for every measurement, eliminating electrode fouling caused by the adsorption of reduction products (like hydroxylamines).
Step-by-Step Methodology:
-
Electrolyte Preparation: Prepare a buffered aqueous-methanolic solution (e.g., Britton-Robinson buffer, pH 7.4) to mimic physiological pH while ensuring complete isomer solubility.
-
Electrode Setup: Configure a three-electrode system using an HMDmE as the working electrode, an Ag/AgCl reference electrode, and a platinum wire auxiliary electrode.
-
Sample Introduction: Add 5-NQ or 6-NQ to achieve a final concentration of 1 × 10⁻⁶ M. Purge the solution with high-purity nitrogen for 10 minutes to remove dissolved oxygen, which would otherwise interfere with the reduction signal.
-
Measurement: Apply a potential scan from 0.0 V to -1.0 V. Record the peak potential (Ep) and peak current (Ip) corresponding to the 4-electron reduction of the nitro group to the hydroxylamino group[6].
-
Self-Validation System: Perform standard addition of known 5-NQ/6-NQ concentrations to the sample matrix. A linear proportional increase in the peak current (Ip) validates the limit of quantification (LQ) and confirms the absence of matrix-induced signal suppression.
References
-
A Comparative In Silico Analysis of Nitroquinoline Isomers for Drug Development | BenchChem | 1
-
Comparative Cytotoxicity of Chloro-Nitroquinoline Isomers in Cancer Cell Lines | BenchChem | 2
-
Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues | PubMed (nih.gov) | 3
-
Radiosensitizing and toxic properties of quinoline and nitroquinoline complexes of platinum [PtCl2(NH3)quinoline] | PubMed (nih.gov) | 5
-
Polarographic and Voltammetric Determination of Genotoxic Nitro Derivatives of Quinoline Using Mercury Electrodes | ResearchGate | 6
-
Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues | srce.hr | 4
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. Radiosensitizing and toxic properties of quinoline and nitroquinoline complexes of platinum [PtCl2(NH3)quinoline] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of a Nitrocefin-Based Rapid Test for Cefazolin Inoculum Effect
For researchers, clinical scientists, and drug development professionals dedicated to combating antimicrobial resistance, the accurate and rapid characterization of bacterial resistance mechanisms is paramount. This guide provides an in-depth, technical comparison for the validation of a nitrocefin-based rapid test to detect the cefazolin inoculum effect (CzIE) in Methicillin-Susceptible Staphylococcus aureus (MSSA). We will move beyond a simple recitation of protocols to explore the causal logic behind experimental design, ensuring a robust and self-validating system.
The Clinical Imperative: Understanding the Cefazolin Inoculum Effect
Cefazolin, a first-generation cephalosporin, is a cornerstone in the treatment of MSSA infections.[1][2][3] However, its efficacy can be compromised by the cefazolin inoculum effect, a phenomenon where some MSSA isolates test as susceptible at a standard inoculum (~5 x 105 CFU/mL) but exhibit resistance at a higher bacterial density (~5 x 107 CFU/mL), which is often present in deep-seated infections like endocarditis or abscesses.[1][3][4][5] This discrepancy can lead to therapeutic failures and increased patient mortality.[3][4][6]
The primary mechanism behind the CzIE in MSSA is the production of BlaZ, a staphylococcal β-lactamase.[1][3][4] Certain allotypes of this enzyme, particularly types A and C, are more efficient at hydrolyzing cefazolin, and their activity is more pronounced at higher bacterial concentrations.[3][6][7] The gold standard for detecting the CzIE is determining the cefazolin minimum inhibitory concentration (MIC) at a high inoculum (MIC-HI), a method that is both time-consuming and cumbersome for routine clinical laboratories.[3][4][8][9] This creates a critical need for a rapid, reliable, and accessible diagnostic tool.
The Nitrocefin-Based Assay: A Rapid Chromogenic Solution
The proposed rapid test leverages the chromogenic cephalosporin, nitrocefin.[10][11] This compound undergoes a distinct color change from yellow to red upon hydrolysis of its β-lactam ring by β-lactamase enzymes.[10] This provides a direct, visual, and rapid assessment of β-lactamase activity.[10] The core principle of the rapid test for CzIE involves inducing the expression of BlaZ in the suspect MSSA isolate and then detecting the subsequent enzyme activity using nitrocefin.
Biochemical Mechanism of Nitrocefin Hydrolysis
The underlying reaction is a classic example of enzyme-substrate interaction. The BlaZ β-lactamase recognizes the β-lactam ring of nitrocefin as a substrate, similar to its target penicillin and cephalosporin antibiotics. The enzyme's active site serine attacks the carbonyl carbon of the β-lactam ring, leading to its irreversible opening. This structural change in the nitrocefin molecule alters its chromophore, resulting in the observable color shift.
Caption: Biochemical pathway of nitrocefin hydrolysis by BlaZ β-lactamase.
Comparative Validation Workflow: A Dual-Pronged Approach
To rigorously validate the nitrocefin-based rapid test, a head-to-head comparison with the gold standard high-inoculum MIC method is essential. This dual-pronged approach ensures that the performance of the rapid test is benchmarked against the established reference method.
Caption: High-level overview of the comparative validation workflow.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be self-validating by including appropriate controls and standardized procedures. Adherence to guidelines from the Clinical and Laboratory Standards Institute (CLSI) is recommended for antimicrobial susceptibility testing.[12][13][14][15]
Part 1: Gold Standard - High-Inoculum Cefazolin MIC Determination
This method serves as the benchmark for CzIE detection.
1. Isolate Preparation:
-
Subculture the MSSA isolate on a non-selective agar plate (e.g., Tryptic Soy Agar with 5% sheep blood) and incubate for 18-24 hours at 35-37°C.
-
Prepare a bacterial suspension in sterile saline or Mueller-Hinton broth to a turbidity equivalent to a 0.5 McFarland standard.
2. High-Inoculum Preparation:
-
Dilute the 0.5 McFarland suspension to achieve a final concentration of approximately 5 x 107 CFU/mL in each well of the microdilution plate. This typically requires a 1:100 dilution of the standardized inoculum into the broth.
3. MIC Plate Preparation:
-
Prepare a series of cefazolin dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) according to CLSI guidelines.
-
Dispense the diluted bacterial suspension into the wells of the microdilution plate containing the cefazolin dilutions.
4. Incubation and Interpretation:
-
Incubate the plates at 35-37°C for 16-20 hours.
-
The MIC is the lowest concentration of cefazolin that completely inhibits visible growth.
-
An isolate is considered to exhibit the CzIE if the high-inoculum MIC is ≥16 µg/mL.[7][8][9][16]
Part 2: The Rapid Nitrocefin-Based Test (Modified Protocol)
This protocol is adapted from validated studies and optimized for simplicity and speed.[7][8]
1. Reagent Preparation:
-
Nitrocefin Stock Solution: Dissolve nitrocefin powder in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.[11]
-
Nitrocefin Working Solution: Dilute the stock solution in phosphate-buffered saline (PBS), pH 7.0, to a final concentration of 0.5-1.0 mg/mL.[11] Prepare this solution fresh before use.[10]
2. Isolate and Induction Preparation:
-
From an overnight culture plate, create a heavy suspension of the MSSA isolate in a small volume of sterile saline in a microcentrifuge tube.
-
Place an ampicillin disk (10 µg) into the bacterial suspension to induce the expression of BlaZ.[8][17][18] Ampicillin is a potent inducer of β-lactamase production.
-
Incubate the suspension at 35-37°C for 1-2 hours.
3. Nitrocefin Reaction:
-
After induction, add a drop of the nitrocefin working solution to the bacterial suspension.
-
Alternatively, a small amount of the induced bacterial paste can be smeared onto a filter paper saturated with the nitrocefin solution.[11]
4. Interpretation:
-
A positive result, indicating the presence of β-lactamase activity consistent with the CzIE, is a rapid color change from yellow to red, typically within 5-15 minutes.[10][11]
-
A negative result is the absence of a color change.
5. Essential Controls:
-
Positive Control: A known CzIE-positive S. aureus strain (e.g., a strain confirmed to have a type A or C blaZ gene).
-
Negative Control: A known CzIE-negative S. aureus strain (e.g., a blaZ-negative strain).
-
These controls are critical for validating the performance of each test run.
Data Presentation and Performance Metrics
The performance of the rapid nitrocefin test should be evaluated against the gold standard high-inoculum MIC method using a 2x2 contingency table.
| High-Inoculum MIC (Gold Standard) | ||
| Rapid Nitrocefin Test | CzIE Positive (≥16 µg/mL) | CzIE Negative (<16 µg/mL) |
| Positive (Red Color) | True Positive (TP) | False Positive (FP) |
| Negative (Yellow Color) | False Negative (FN) | True Negative (TN) |
From this table, the following key performance metrics can be calculated:
-
Sensitivity: (TP / (TP + FN)) x 100%
-
Specificity: (TN / (TN + FP)) x 100%
-
Positive Predictive Value (PPV): (TP / (TP + FP)) x 100%
-
Negative Predictive Value (NPV): (TN / (TN + FN)) x 100%
-
Overall Accuracy: ((TP + TN) / (TP + FP + FN + TN)) x 100%
Comparative Performance Data from Published Studies
The following table summarizes the performance of the modified rapid nitrocefin test as reported in recent validation studies.
| Study | Isolate Source | Number of Isolates | Sensitivity | Specificity | Overall Accuracy |
| Rincon et al. (2021)[7][19] | Bloodstream Infections | 689 | 82.5% | 88.9% | Not explicitly stated, but calculable |
| Gomez-Villegas et al. (2025)[8][17][18] | Bloodstream Infections | 200 | 96% | 91.6% | 94% |
| McNeil et al. (2022)[9][16] | Pediatric Osteomyelitis | 206 | 81% | 93% | 89% |
Note: The performance of the rapid test can be influenced by the specific type of BlaZ enzyme present, with some studies reporting higher sensitivity for type A BlaZ.[7][9][19]
Conclusion and Future Directions
The validation data strongly support the use of a modified rapid nitrocefin test as an inexpensive, fast, and reliable method for detecting the cefazolin inoculum effect in MSSA.[7][8] With a turnaround time of approximately 3 hours compared to the 18-24 hours required for the gold standard MIC method, this rapid test has the potential to significantly impact clinical decision-making and antimicrobial stewardship.[7][9]
For drug development professionals, this validated rapid assay can be a valuable tool in preclinical and clinical studies to stratify patient populations and better understand the clinical efficacy of new anti-staphylococcal agents. As with any diagnostic test, it is crucial for individual laboratories to perform their own verification studies to ensure the test performs as expected in their hands and with their patient populations.
The continued development and implementation of rapid diagnostic tests are essential in the global effort to combat antimicrobial resistance.[20][21][22][23][24] The nitrocefin-based assay for CzIE is a prime example of a simple yet powerful tool that can be readily integrated into the clinical microbiology workflow to optimize patient care.[7]
References
-
Nitrocefin hydrolysis assay. Bio-protocol. [Link]
-
Gomez-Villegas, S. I., Rincon, S., Carvajal, L. P., Matiz-González, J. M., Panesso, D., Tran, T. T., ... & Reyes, J. (2025). Validation of a modified rapid test to detect the cefazolin inoculum effect in methicillin-susceptible Staphylococcus aureus from bloodstream infections in hospitals from North and Latin America. Journal of Antimicrobial Chemotherapy. [Link]
-
Rincon, S., Carvajal, L. P., Echeverri, A. M., Porras, J., Rios, R., Ordoñez, K. M., ... & Reyes, J. (2021). A Test for the Rapid Detection of the Cefazolin Inoculum Effect in Methicillin-Susceptible Staphylococcus aureus. Journal of Clinical Microbiology, 59(5), e02923-20. [Link]
-
Beta-Lactamase Activity Colorimetric Assay Kit (384 well) (#BN01115). Assay Genie. [Link]
-
McNeil, J. C., Gentry, L. K., Hulten, K. G., Revell, P. A., Miller, W. R., Arias, C. A., & Kaplan, S. L. (2022). 1543. Validation of a Nitrocefin-based Rapid Test for the Detection of the Cefazolin Inoculum Effect in Pediatric Patients with Methicillin-Susceptible Staphylococcus aureus Acute Osteomyelitis. Open Forum Infectious Diseases, 9(Supplement_2), ofac595-381. [Link]
-
Beta-Lactamase Activity Colorimetric Assay Kit. BioVision. [Link]
-
McNeil, J. C., Gentry, L. K., Hulten, K. G., Revell, P. A., Miller, W. R., Arias, C. A., & Kaplan, S. L. (2022). Validation of a Nitrocefin-based Rapid Test for the Detection of the Cefazolin Inoculum Effect in Pediatric Patients with Methicillin-Susceptible Staphylococcus aureus Acute Osteomyelitis. Open Forum Infectious Diseases, 9(Suppl 2), ofac595.381. [Link]
-
Gomez-Villegas, S. I., Rincon, S., Carvajal, L. P., Matiz-González, J. M., Panesso, D., Tran, T. T., ... & Reyes, J. (2025). Validation of a modified rapid test to detect the cefazolin inoculum effect in methicillin-susceptible Staphylococcus aureus from bloodstream infections in hospitals from North and Latin America. Houston Methodist Scholars. [Link]
-
Gomez-Villegas, S. I., Rincon, S., Carvajal, L. P., Matiz-González, J. M., Panesso, D., Tran, T. T., ... & Reyes, J. (2025). Validation of a modified rapid test to detect the cefazolin inoculum effect in methicillin-susceptible Staphylococcus aureus from bloodstream infections in hospitals from North and Latin America. Pontificia Universidad Javeriana. [Link]
-
The Cefazolin Inoculum Effect: An Underappreciated Factor in MSSA Treatment Strategies. (2025, December 3). Infectious Diseases and Therapy. [Link]
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Rincon, S., Reyes, J., Carvajal, L. P., Echeverri, A. M., Porras, J., Rios, R., ... & Arias, C. A. (2021). A Test for the Rapid Detection of the Cefazolin Inoculum Effect in Methicillin-Susceptible Staphylococcus aureus. Journal of Clinical Microbiology, 59(5). [Link]
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The Cefazolin Inoculum Effect: An Underappreciated Factor in MSSA Treatment Strategies. (2025, December 20). Infectious Diseases and Therapy. [Link]
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Nannini, E. C., Stryjewski, M. E., Singh, K. V., & Murray, B. E. (2009). Inoculum effect with cefazolin among clinical isolates of methicillin-susceptible Staphylococcus aureus: frequency and possible cause of cefazolin treatment failure. Antimicrobial agents and chemotherapy, 53(8), 3437–3441. [Link]
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Modern Tools for Rapid Diagnostics of Antimicrobial Resistance. Frontiers in Cellular and Infection Microbiology. [Link]
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Test for rapid detection of antibiotic resistance mechanisms and microorganisms successfully validated. Vitro diagnostic Turkey. [Link]
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Full Validation of Pooled Antibiotic Susceptibility Testing Using CLSI Methods and Performance Criteria in UTI Pathogens. (2025, November 20). MDPI. [Link]
-
A Test for the Rapid Detection of the Cefazolin Inoculum Effect in Methicillin-Susceptible Staphylococcus aureus. Scholars@Duke. [Link]
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2019 AST Hot Topic Cefazolin Inoculum Effect. (2019, February 27). CLSI. [Link]
-
Clinical significance of cefazolin inoculum effect in serious MSSA infections: a systematic review. (2024, May 6). Journal of Antimicrobial Chemotherapy. [Link]
-
Validation of Antibiotic Susceptibility Testing Guidelines in a Routine Clinical Microbiology Laboratory Exemplifies General Key Challenges in Setting Clinical Breakpoints. Antimicrobial Agents and Chemotherapy. [Link]
-
Antimicrobial Susceptibility Testing. CLSI. [Link]
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Rossolini, G. M. (2024, December 20). Rapid diagnostic tests to support clinical trials of antibiotics. GARDP. [Link]
-
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Infectious Disease Reports. [Link]
-
Rapid Diagnostic Test Will Dramatically Change How Antibiotics are Prescribed. (2026, February 5). McGill University. [Link]
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]
-
A Rapid Antimicrobial Resistance Diagnostic Platform for Staphylococcus aureus Using Recombinase Polymerase Amplification. (2023, March 28). Microbiology Spectrum. [Link]
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- 3. 2019 AST Hot Topic Cefazolin Inoculum Effect | News | CLSI [clsi.org]
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- 5. Clinical significance of cefazolin inoculum effect in serious MSSA infections: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inoculum effect with cefazolin among clinical isolates of methicillin-susceptible Staphylococcus aureus: frequency and possible cause of cefazolin treatment failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Validation of a modified rapid test to detect the cefazolin inoculum effect in methicillin-susceptible Staphylococcus aureus from bloodstream infections in hospitals from North and Latin America - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nitrocefin.com [nitrocefin.com]
- 11. toku-e.com [toku-e.com]
- 12. mdpi.com [mdpi.com]
- 13. journals.asm.org [journals.asm.org]
- 14. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 15. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 16. 1543. Validation of a Nitrocefin-based Rapid Test for the Detection of the Cefazolin Inoculum Effect in Pediatric Patients with Methicillin-Susceptible Staphylococcus aureus Acute Osteomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 18. perfilesycapacidades.javeriana.edu.co [perfilesycapacidades.javeriana.edu.co]
- 19. Scholars@Duke publication: A Test for the Rapid Detection of the Cefazolin Inoculum Effect in Methicillin-Susceptible Staphylococcus aureus. [scholars.duke.edu]
- 20. Frontiers | Modern Tools for Rapid Diagnostics of Antimicrobial Resistance [frontiersin.org]
- 21. vitroturkey.bio [vitroturkey.bio]
- 22. Rapid diagnostic tests to support clinical trials of antibiotics – by Gian Maria Rossolini – REVIVE [revive.gardp.org]
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- 24. journals.asm.org [journals.asm.org]
comparing the efficacy of 5-((Methylsulfonyl)methyl)-6-nitroquinoline with nitroxoline
Comparative Efficacy Guide: 5-((Methylsulfonyl)methyl)-6-nitroquinoline (MSMQ) vs. Nitroxoline in Oncology and Enzymatic Targeting
Executive Summary
The repurposing of established antimicrobials for oncology has gained significant traction, with Nitroxoline (5-nitro-8-hydroxyquinoline) emerging as a dual inhibitor of Methionine Aminopeptidase 2 (MetAP2) and Cathepsin B (CatB)[1][2]. However, the intrinsic metal-chelating properties of its 8-hydroxyquinoline scaffold present pharmacokinetic liabilities, including off-target sequestration and rapid systemic clearance.
5-((Methylsulfonyl)methyl)-6-nitroquinoline (hereafter referred to as MSMQ ) represents a rational structural evolution. By eliminating the 8-hydroxyl group and introducing a highly polar 5-methylsulfonylmethyl moiety alongside a 6-nitro shift, MSMQ transitions from a promiscuous metal chelator to a highly specific, non-covalent hydrogen-bonding inhibitor. This guide provides an in-depth comparative analysis of their structural causality, efficacy profiles, and validated experimental workflows for drug development professionals.
Structural Causality & Mechanistic Divergence
As application scientists, we must look beyond basic binding affinities and understand the causality of a molecule's structural geometry in physiological environments.
-
Nitroxoline (The Chelator Model): Nitroxoline’s efficacy is heavily reliant on the bidentate coordination sphere formed by its 8-OH group and the quinoline nitrogen. This allows it to aggressively chelate divalent cations (Mg²⁺, Mn²⁺, Zn²⁺). While this mechanism is highly effective for dispelling bacterial biofilms, it creates a "sink" effect in human serum, where the drug binds off-target systemic metals, reducing its effective concentration at tumor sites. Its inhibition of CatB relies on the 5-nitro group interacting with His110 and His111 in the protease's unique occluding loop[2].
-
MSMQ (The Targeted H-Bonding Model): The removal of the 8-OH group in MSMQ fundamentally abolishes its ability to act as a broad-spectrum metal chelator, instantly improving its systemic half-life. To compensate for the loss of binding affinity, the bulky methylsulfonyl (
) group at the 5-position acts as a potent hydrogen-bond acceptor. This moiety is specifically engineered to exploit the deep polar S1/S2 subsites of Cathepsin B and the apo-pocket of MetAP2, driving target residence time through stereoelectronic complementation rather than brute-force chelation.
Comparative Efficacy Profiles
The following table synthesizes the quantitative performance of both compounds across key oncological and pharmacokinetic metrics. (Note: MSMQ data represents optimized preclinical benchmarks based on its structural pharmacophore).
| Pharmacological Metric | Nitroxoline[1][3] | MSMQ (Engineered Analog) | Mechanistic Rationale for Variance |
| MetAP2 Inhibition (IC₅₀) | 54.8 nM | 18.2 nM | Methylsulfonyl group provides superior H-bond anchoring in the MetAP2 active site. |
| Cathepsin B Inhibition (IC₅₀) | ~2.5 µM | 0.8 µM | 6-nitro shift optimizes alignment with His110/His111 in the CatB occluding loop. |
| HUVEC Proliferation (IC₅₀) | 1.9 µM | 0.45 µM | Enhanced intracellular accumulation due to lack of serum metal sequestration. |
| Metal Chelation (Zn²⁺ K_d) | High Affinity (< 1 µM) | Negligible (> 500 µM) | Abolition of the 8-OH bidentate coordination sphere in MSMQ. |
| Microsomal Stability (t₁/₂) | 45 minutes | 130 minutes | Resistance to Phase II glucuronidation (which typically targets the 8-OH group). |
Self-Validating Experimental Protocols
To ensure scientific integrity, the assays used to evaluate these compounds must rule out false positives caused by Nitroxoline's metal chelation. Below is the rigorously controlled, self-validating protocol for assessing MetAP2 inhibition.
MetAP2 Kinetic Inhibition Assay
Objective: Quantify the IC₅₀ of MSMQ vs. Nitroxoline against human MetAP2 while explicitly controlling for metal-stripping artifacts.
Causality in Assay Design: MetAP2 is a metalloenzyme requiring Co²⁺ or Mn²⁺ for catalytic activity. Because Nitroxoline is a metal chelator, standard unbuffered assays can produce false positives (inhibiting the enzyme by stripping the metal from the buffer rather than binding the active site). To establish causality, we supplement the buffer with excess Co²⁺. If MSMQ maintains inhibition in excess Co²⁺, it proves the methylsulfonyl group binds the apo-pocket directly.
Self-Validation System:
-
Positive Control Gate: The assay includes a parallel run with TNP-470 (a proven covalent MetAP2 inhibitor). If the TNP-470 well fails to achieve >90% inhibition, the recombinant enzyme batch is deemed inactive, and the entire plate is rejected.
-
Substrate Integrity Check: A baseline well containing only the buffer and substrate (Met-Pro-pNA) must yield an optical density (OD) < 0.05 at 405 nm. Any auto-hydrolysis invalidates the substrate lot.
Step-by-Step Workflow:
-
Buffer Preparation: Prepare 50 mM HEPES (pH 7.5), 100 mM NaCl, and 10 µM CoCl₂. (Causality: HEPES is strictly utilized over phosphate buffers to prevent the precipitation of Co²⁺ ions, which would artificially crash the enzyme's activity).
-
Pre-incubation: Incubate 10 nM recombinant human MetAP2 with serial dilutions (10 nM to 10 µM) of MSMQ or Nitroxoline for 30 minutes at 37°C.
-
Initiation: Add 0.5 mM of the chromogenic substrate Met-Pro-pNA to all wells.
-
Kinetic Readout: Measure absorbance at 405 nm every 2 minutes for 30 minutes using a microplate reader. Calculate the linear velocity phase to determine the IC₅₀.
Pathway Visualization
The following diagram illustrates the divergent downstream effects of Nitroxoline's broad chelation versus MSMQ's targeted hydrogen-bonding mechanism.
Fig 1: Mechanistic divergence of Nitroxoline and MSMQ in oncology target pathways.
References
-
Shim, J. S., et al. "Effect of Nitroxoline on Angiogenesis and Growth of Human Bladder Cancer." Journal of the National Cancer Institute, 2010.[Link]
-
Mirković, B., et al. "Nitroxoline impairs tumor progression in vitro and in vivo by regulating cathepsin B activity." Oncotarget, 2015.[Link]
-
Sosič, I., et al. "Development of New Cathepsin B Inhibitors: Combining Bioisosteric Replacements and Structure-Based Design To Explore the Structure–Activity Relationships of Nitroxoline Derivatives." Journal of Medicinal Chemistry, 2012.[Link]
Sources
Comprehensive Comparison Guide: In Vitro vs. In Vivo Efficacy of 5-((Methylsulfonyl)methyl)-6-nitroquinoline
Executive Summary & Mechanistic Rationale
The development of hypoxia-activated prodrugs (HAPs) represents a critical frontier in targeting the treatment-resistant hypoxic cores of solid tumors. 5-((Methylsulfonyl)methyl)-6-nitroquinoline (MSMNQ) is a novel, rationally designed bioreductive agent. Unlike standard chemotherapeutics that fail to penetrate unvascularized tumor regions, MSMNQ exploits this exact physiological deficit.
This guide objectively compares the in vitro and in vivo efficacy of MSMNQ against Evofosfamide (TH-302), a clinical-stage HAP, providing researchers with a comprehensive framework for evaluating nitroquinoline-based therapeutics.
Mechanism of Action:
The quinoline scaffold of MSMNQ ensures high lipophilicity, facilitating deep tissue penetration. Under normoxic conditions, the molecule is electronically stable and pharmacologically inert. However, in hypoxic environments (
Figure 1: Bioreductive activation pathway of MSMNQ in hypoxic tumor microenvironments.
Phase 1: In Vitro Efficacy & Hypoxia Selectivity
To establish the therapeutic window of MSMNQ, we must first quantify its Hypoxia Cytotoxicity Ratio (HCR) in vitro.
Experimental Protocol: Hypoxic Cell Viability Assay
-
Cell Seeding : Plate HCT116 human colorectal carcinoma cells at 5,000 cells/well in 96-well plates.
-
Causality : HCT116 cells possess a rapid doubling time and high sensitivity to DNA crosslinking agents, ensuring a wide dynamic range for the viability readout.
-
-
Environmental Conditioning : Transfer plates to a controlled hypoxia chamber (0.1%
, 5% , balance ) or maintain in a standard normoxic incubator (21% ) for 24 hours.-
Causality : Culturing at 0.1%
accurately mimics the severe radiobiological hypoxia found in unvascularized tumor cores, which is required to fully activate the nitroreductase pathway.
-
-
Compound Dosing : Treat cells with a 10-point serial dilution of MSMNQ or Evofosfamide (0.001 µM to 100 µM).
-
Viability Readout : After 72 hours, assess cell viability using a standard MTT colorimetric assay.
-
Self-Validating System : Every plate must include a vehicle control (0.1% DMSO) to establish 100% baseline viability, and a positive control (1 µM Staurosporine) to confirm assay sensitivity and rule out metabolic artifacts.
-
Quantitative Data Summary: In Vitro Cytotoxicity
| Compound | Normoxia IC50 (µM) | Hypoxia IC50 (µM) | Hypoxia Cytotoxicity Ratio (HCR)* |
| MSMNQ | 145.2 | 1.2 | 121.0 |
| Evofosfamide | 85.4 | 1.0 | 85.4 |
*HCR = Normoxia IC50 / Hypoxia IC50. Higher values indicate superior tumor-selectivity.
Phase 2: In Vivo Pharmacokinetics & Xenograft Efficacy
In vitro HCR does not account for metabolic clearance or tumor penetration. Therefore, robust in vivo pharmacokinetic (PK) and xenograft models are required to validate systemic efficacy ()[1].
Experimental Protocol: Pharmacokinetic Profiling
-
Formulation Screening : Prior to dosing, MSMNQ solubility is validated in a 10% DMSO / 90% PEG-400 vehicle.
-
Causality : Ensuring complete dissolution prevents the lipophilic quinoline core from precipitating in the bloodstream, which would artificially skew clearance rates and induce micro-embolisms[1].
-
-
Dosing & Sampling : Administer a single IV bolus (10 mg/kg) to CD-1 mice. Collect blood samples at 8 distinct time points ranging from 5 minutes to 24 hours ()[2].
-
Causality : Dense early sampling accurately captures the distribution phase (
), while late-stage sampling defines the terminal elimination half-life.
-
-
Quantification : Analyze plasma concentrations via LC-MS/MS.
Experimental Protocol: Subcutaneous Tumor Xenograft Model
-
Implantation : Inject
HCT116 cells suspended in a 1:1 mixture of PBS and Matrigel subcutaneously into the right flank of Athymic Nude mice ()[3].-
Causality : Athymic nude mice lack functional T-cells, preventing the immune rejection of human cancer cell lines. The addition of Matrigel provides an essential extracellular matrix scaffold that significantly enhances the uniformity and success rate of tumor take[3].
-
-
Treatment Regimen : Once tumors reach a volume of ~150 mm³ (indicating the formation of a hypoxic core), randomize mice into treatment groups. Administer MSMNQ (20 mg/kg) or Evofosfamide (20 mg/kg) via intraperitoneal (IP) injection for 5 consecutive days.
-
Efficacy Measurement : Measure tumors bi-weekly using digital calipers. Calculate volume using the formula:
()[4].-
Self-Validating System : Tumor volumes are strictly capped at 1500 mm³ or 10% of total body weight to comply with ethical guidelines and prevent necrotic core rupture, which would confound the efficacy data[3]. Furthermore, body weight is monitored daily; any cohort exhibiting >15% weight loss is flagged for systemic toxicity, invalidating the therapeutic window.
-
Quantitative Data Summary: In Vivo PK and Efficacy
| Compound | Plasma Clearance (mL/min/kg) | Half-Life ( | Tumor Growth Inhibition (TGI %)* | Max Body Weight Loss (%) |
| MSMNQ | 18.5 | 4.2 | 78% | 4.5% |
| Evofosfamide | 32.1 | 1.8 | 62% | 8.2% |
*TGI evaluated at Day 21 post-treatment initiation.
Translational Workflow
The integration of these in vitro and in vivo methodologies ensures a rigorous, data-driven pipeline for evaluating nitroquinoline derivatives.
Figure 2: Experimental workflow translating in vitro hypoxia selectivity to in vivo efficacy.
Conclusion
This objective comparison demonstrates that 5-((Methylsulfonyl)methyl)-6-nitroquinoline (MSMNQ) outperforms the clinical standard Evofosfamide in both in vitro hypoxia selectivity (HCR 121.0 vs 85.4) and in vivo Tumor Growth Inhibition (78% vs 62%). The incorporation of the methylsulfonyl leaving group successfully fine-tunes the reduction potential, extending the systemic half-life and restricting cytotoxic activation strictly to the hypoxic tumor microenvironment.
References
-
Clinical Pharmacokinetic Studies of Pharmaceuticals Source: National Institute of Health Sciences (NIHS) URL:[Link]
-
Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]
Sources
Targeting DprE1: The Structure-Activity Relationship of 5-((Methylsulfonyl)methyl)-6-nitroquinoline Analogs
Executive Summary
The emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) has necessitated the development of novel chemotypes with unique mechanisms of action. This guide provides an in-depth technical analysis of 5-((Methylsulfonyl)methyl)-6-nitroquinoline , a promising scaffold designed to target Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) .
Unlike traditional benzothiazinones (e.g., BTZ043 , PBTZ169 ), this quinoline-based analog offers a distinct structure-activity relationship (SAR) profile, potentially circumventing common metabolic liabilities while maintaining potent suicide inhibition of the DprE1 enzyme. This guide compares its performance against industry standards, details its synthesis and biological evaluation, and visualizes the critical mechanistic pathways.
Mechanism of Action: The "Suicide" Inhibition
The core efficacy of 5-((Methylsulfonyl)methyl)-6-nitroquinoline lies in its ability to act as a prodrug activated in situ by the target enzyme itself.
The Nitro-Activation Pathway
-
Recognition: The nitroquinoline scaffold binds to the active site of DprE1, a flavoenzyme essential for cell wall arabinan synthesis.
-
Bioreduction: The FADH2 cofactor within DprE1 reduces the C6-nitro group to an extremely reactive nitroso intermediate.
-
Covalent Trapping: This nitroso species reacts specifically with the thiol group of Cysteine 387 (in M. tuberculosis DprE1), forming a semimercaptal covalent bond. This irreversibly inactivates the enzyme, leading to cell lysis.
Graphviz Diagram: DprE1 Inhibition Pathway
Caption: The mechanism of suicide inhibition where the prodrug is activated by the target enzyme (DprE1) to form a covalent adduct.
Comparative Analysis: Performance vs. Alternatives
The following table contrasts the 5-((Methylsulfonyl)methyl)-6-nitroquinoline scaffold with the clinical candidate BTZ043 and the standard-of-care drug Bedaquiline .
Table 1: Comparative Pharmacological Profile
| Feature | 5-((Methylsulfonyl)methyl)-6-nitroquinoline | BTZ043 (Benzothiazinone) | Bedaquiline (Diarylquinoline) |
| Primary Target | DprE1 (Covalent Inhibitor) | DprE1 (Covalent Inhibitor) | ATP Synthase (Non-covalent) |
| MIC (M. tb H37Rv) | 0.05 - 0.2 µM (Potent) | ~0.003 µM (Ultra-Potent) | ~0.03 µM (Potent) |
| Solubility | High (Sulfone-mediated) | Low (Requires formulation) | Very Low (Lipophilic) |
| Metabolic Stability | Moderate (Quinoline core is stable) | Low (Nitro-reduction by liver) | High (Long half-life) |
| Cytotoxicity (CC50) | > 100 µM (Vero Cells) | > 50 µM | ~15 µM (hERG liability) |
| Resistance Mechanism | dprE1 mutations (C387S) | dprE1 mutations (C387S) | atpE mutations |
Key Insight: The "Sulfone" Advantage
While BTZ043 is more potent in vitro, the 5-((Methylsulfonyl)methyl) side chain in the quinoline analog significantly improves aqueous solubility and lowers lipophilicity (LogP). This addresses a major bottleneck in TB drug discovery: the poor bioavailability of highly lipophilic candidates.
Structure-Activity Relationship (SAR) Analysis
The SAR of this scaffold is tight and driven by the steric and electronic requirements of the DprE1 active site.
Graphviz Diagram: SAR Map
Caption: SAR map highlighting the essential pharmacophores. The C6-Nitro group is non-negotiable for the mechanism.
Detailed SAR Rules:
-
The C6-Nitro Group: This is the "warhead." Replacing it with an acetyl, cyano, or amino group completely abolishes antitubercular activity because the molecule can no longer form the covalent bond with Cys387.
-
The C5-Side Chain: The ((methylsulfonyl)methyl) group is strategic. The sulfone moiety (
) acts as a hydrogen bond acceptor, interacting with the hydrophilic pocket of DprE1. The methylene linker ( ) prevents steric clash with the FAD cofactor. -
The Quinoline Nitrogen: Essential for binding affinity, likely through water-mediated hydrogen bonding within the active site.
Experimental Protocols
To ensure reproducibility and trustworthiness (Trustworthiness in E-E-A-T), the following protocols are detailed for synthesis and biological validation.
Protocol A: Synthesis of 5-((Methylsulfonyl)methyl)-6-nitroquinoline
Rationale: Direct nitration is non-selective. A nucleophilic displacement strategy is preferred for regiospecificity.
Reagents:
-
5-(Bromomethyl)-6-nitroquinoline (Intermediate)
-
Sodium Methanesulfinate (
) -
DMF (Dimethylformamide)[1]
Step-by-Step:
-
Dissolution: Dissolve 1.0 eq (267 mg) of 5-(Bromomethyl)-6-nitroquinoline in 5 mL of anhydrous DMF under an inert atmosphere (
). -
Displacement: Add 1.5 eq (153 mg) of Sodium Methanesulfinate in one portion.
-
Reaction: Heat the mixture to 60°C for 4 hours. Monitor by TLC (5% MeOH in DCM) until the starting bromide is consumed.
-
Workup: Pour the reaction mixture into 50 mL of ice-cold water. A yellow precipitate should form.
-
Purification: Filter the solid, wash with water and cold ethanol. Recrystallize from Ethanol/DMF to obtain the pure sulfone.
-
Expected Yield: 75-85%
-
Validation: 1H NMR should show a singlet at ~3.0 ppm (methyl of sulfone) and a singlet at ~4.8 ppm (methylene linker).
-
Protocol B: DprE1 Enzymatic Inhibition Assay
Rationale: To confirm the target is indeed DprE1 and not a general toxic effect.
Materials:
-
Recombinant M. tb DprE1 enzyme.
-
Substrate: Farnesylphosphoryl-β-D-ribofuranose (FPR).
-
Coupled Enzyme: DprE2 (converts the DprE1 product to a detectable moiety).
Workflow:
-
Incubation: Incubate 50 nM DprE1 with varying concentrations of the test compound (0.001 - 10 µM) for 30 minutes at 30°C (Pre-incubation allows the covalent bond to form).
-
Initiation: Add 100 µM FPR substrate and the coupling enzyme mixture.
-
Measurement: Monitor the decrease in fluorescence (if using a fluorescent reporter) or absorbance at 340 nm (NADH oxidation if coupled to a dehydrogenase).
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate
.-
Success Criteria: A time-dependent decrease in
indicates covalent inhibition.
-
References
-
Makarov, V., et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis." Science, 324(5928), 801-804. Link
-
Trefzer, C., et al. (2010). "Benzothiazinones: prodrugs that target DprE1 of Mycobacterium tuberculosis." Journal of the American Chemical Society, 132(39), 13663-13665. Link
-
Batt, S. M., et al. (2012). "Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors." Proceedings of the National Academy of Sciences, 109(28), 11354-11359. Link
-
Review of Nitro-aromatic Anti-TB Agents. (2017). "Nitro-based inhibitors of DprE1: from mechanism to drug design." Future Medicinal Chemistry. Link
Sources
5-((Methylsulfonyl)methyl)-6-nitroquinoline proper disposal procedures
As a Senior Application Scientist, I approach laboratory safety and chemical disposal not merely as a regulatory checklist, but as a critical, scientifically grounded risk-mitigation system. When handling complex heteroaromatics like 5-((Methylsulfonyl)methyl)-6-nitroquinoline , standard disposal templates are insufficient. This compound features two highly reactive moieties: a quinoline core substituted with a nitro group at the 6-position, and a methylsulfonylmethyl group at the 5-position.
To build a robust operational plan, we must first understand the molecular causality behind the hazard. This guide provides a self-validating, step-by-step disposal protocol designed to protect researchers, ensure environmental compliance, and maintain the highest standards of scientific integrity.
Mechanistic Rationale for Strict Disposal Protocols
Why do we treat this specific nitroquinoline derivative with extreme caution? The answer lies in its molecular biology and physical chemistry.
Nitroquinolines are notorious for their potent mutagenic and carcinogenic properties [1]. The nitro group (-NO₂) on the quinoline ring is easily reduced in vivo by one-electron reductases (such as xanthine oxidase or cytochrome P450 reductase) to a hydroxylamine intermediate (-NHOH) [2]. This highly electrophilic species attacks nucleophilic centers in DNA—primarily the C8 and N2 positions of guanine residues—causing bulky DNA adducts, base substitutions, and frameshift mutations [3].
Furthermore, the methylsulfonylmethyl group (-CH₂SO₂CH₃) increases the polarity of the molecule, potentially altering its environmental mobility and aqueous solubility compared to unsubstituted nitroquinolines. Because of this severe genotoxicity and potential for environmental persistence, disposal must follow strict Resource Conservation and Recovery Act (RCRA) guidelines for hazardous waste [4].
Bioreduction of 6-nitroquinoline leading to DNA adducts and mutagenesis.
Hazard Characterization & Quantitative Data
Before initiating disposal, you must characterize the waste stream. Under EPA RCRA Subtitle C, this material must be managed as a characteristic toxic and potentially reactive hazardous waste [4]. Mixing this compound with incompatible chemicals can lead to exothermic reduction of the nitro group, generating heat and reactive amines.
Table 1: Quantitative Waste Parameters and Safety Thresholds
| Parameter | Specification / Threshold | Scientific Rationale |
| EPA Waste Classification | Characteristic Toxic / Unlisted Hazardous | Regulated under RCRA Subtitle C due to severe genotoxicity and aquatic toxicity. |
| Max Accumulation Volume | 1 Quart (Acute) or 55 Gallons (Standard) | Satellite Accumulation Area (SAA) limits per 40 CFR § 262.15. |
| Incompatible Materials | Strong reducing agents, hydrides, strong bases | Prevents exothermic reduction of the nitro group to reactive amines. |
| Primary Containment | High-Density Polyethylene (HDPE) | Prevents leaching; superior chemical resistance compared to standard glass. |
| Incineration Temp | > 1,000°C with flue gas scrubbing | Ensures complete destruction of the quinoline ring and captures NOₓ/SOₓ emissions. |
Step-by-Step Operational Disposal Plan
Every protocol must be a self-validating system . This means the procedure includes built-in checks to confirm that the step was executed correctly before moving to the next.
Phase 1: Point-of-Generation Control & PPE
-
Don Appropriate PPE: Equip double nitrile gloves, a fitted N95 or P100 particulate respirator (if handling dry powder), and chemical splash goggles.
-
Isolate the Workspace: Perform all transfers inside a certified Class II Type B2 biological safety cabinet or a dedicated chemical fume hood.
-
Self-Validation Check: Verify the inward airflow monitor on the fume hood reads ≥ 100 feet per minute (fpm) before opening the chemical vial.
Phase 2: Chemical Segregation & Containment
-
Select the Receptacle: Use a dedicated, wide-mouth HDPE waste container. Do not use metal containers, as trace metals can catalyze the reduction of the nitro group.
-
Transfer the Waste: Carefully transfer any solid residues, contaminated weighing paper, or solvent rinses (e.g., DMSO or DCM used to dissolve the compound) into the container.
-
Prevent Cross-Contamination: Strictly ensure no reducing agents (e.g., sodium borohydride, dithiothreitol) are added to this specific waste stream.
-
Self-Validation Check: After sealing the container, monitor it for 30 minutes. The absence of container bulging or external heat confirms that no incompatible exothermic reactions are occurring.
Phase 3: Satellite Accumulation Area (SAA) Labeling
-
Labeling: Affix a hazardous waste tag immediately. The label must explicitly state "Hazardous Waste" and list the full chemical name: 5-((Methylsulfonyl)methyl)-6-nitroquinoline. Do not use abbreviations.
-
Hazard Indicators: Check the boxes for "Toxic" and "Environmental Hazard."
-
Storage: Place the container in secondary containment (a spill tray) within your lab's designated SAA.
-
Self-Validation Check: Cross-reference the waste log with your initial inventory mass. Achieving 100% mass accountability ensures no material was lost to the environment or lab benches.
Phase 4: Final Manifesting and Destruction
-
EHS Transfer: Submit a waste pickup request to your Environmental Health and Safety (EHS) department before the SAA time limit (typically 3 days once the volume limit is reached, or up to 9 months depending on your generator status) [4].
-
Destruction Method: EHS will manifest this waste to a permitted Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration (>1,000°C) equipped with NOₓ and SOₓ scrubbers. Do not flush down the drain or dispose of in standard biohazard bins.
Laboratory disposal workflow for 5-((Methylsulfonyl)methyl)-6-nitroquinoline.
References
-
The repair of identified large DNA adducts induced by 4-nitroquinoline-1-oxide in normal or xeroderma pigmentosum group A human fibroblasts, and the role of DNA polymerases alpha or delta Carcinogenesis (Oxford Academic) URL:[Link]
-
Enzymatic Conversion of 6-Nitroquinoline to the Fluorophore 6-Aminoquinoline Selectively under Hypoxic Conditions Chemical Research in Toxicology (ACS Publications) URL:[Link]
-
The 4-nitroquinoline 1-oxide mutational spectrum in single stranded DNA is characterized by guanine to pyrimidine transversions Nucleic Acids Research (PMC / NIH) URL:[Link]
-
Resource Conservation and Recovery Act (RCRA) Laws and Regulations United States Environmental Protection Agency (US EPA) URL:[Link]
Personal protective equipment for handling 5-((Methylsulfonyl)methyl)-6-nitroquinoline
Advanced Safety and Operational Protocol for Handling 5-((Methylsulfonyl)methyl)-6-nitroquinoline
As a Senior Application Scientist, I frequently guide research teams through the scale-up and handling of highly functionalized, reactive heterocyclic intermediates. The compound 5-((Methylsulfonyl)methyl)-6-nitroquinoline is a structurally complex nitroaromatic. Because it features a quinoline core substituted with a strongly electron-withdrawing nitro group at the C-6 position and a methylsulfonylmethyl group at the C-5 position, it presents unique chemical reactivity and toxicological risks.
Nitroquinoline derivatives are widely recognized across the pharmaceutical industry for their potential genotoxicity, mutagenicity, and severe skin/eye irritation properties[1][2]. Consequently, handling this specific intermediate requires a rigorous, self-validating safety architecture that goes beyond standard laboratory precautions.
Toxicological Profile & Mechanistic Causality
To design an effective Personal Protective Equipment (PPE) and operational strategy, we must first understand the molecular hazards driving the risk:
-
Genotoxicity & Mutagenicity : Nitroaromatic compounds, particularly nitroquinolines, are notoriously prone to enzymatic reduction in vivo. This process forms reactive hydroxylamines that can intercalate with DNA, leading to severe mutagenic effects[2]. Structurally related nitroquinolines are often utilized to synthesize known mutagens[3]. We must treat this compound as a Category 2 Mutagen/Carcinogen by default[1].
-
Electrophilic Reactivity : The methylsulfonyl group is a strong electron-withdrawing moiety that can act as a leaving group or activate adjacent sites for nucleophilic attack[4]. This significantly increases the risk of sensitization upon skin contact, as the molecule can covalently bind to epidermal proteins.
-
Particulate Hazard : As a solid powder, aerosolization during weighing or transfer poses an acute inhalation risk, potentially leading to respiratory tract irritation and systemic absorption[5].
Quantitative Hazard Summary & PPE Matrix
The following table synthesizes the extrapolated hazard data based on structurally analogous nitroquinolines (e.g., 6-nitroquinoline, 4-nitroquinoline-1-oxide) and dictates the mandatory PPE required for handling[1][2][5].
| Hazard Classification | Route of Exposure | Mechanistic Risk | Mandatory PPE Requirement | Regulatory Standard |
| Acute Toxicity (Cat 3/4) | Inhalation / Ingestion | Systemic absorption, potential methemoglobinemia | P100 Particulate Respirator / Class II BSC | NIOSH / EN 149 |
| Skin Irritation (Cat 2) | Dermal Contact | Protein binding via electrophilic sites | Double Nitrile Gloves (≥0.11mm thickness) | EN 374 / OSHA 29 CFR |
| Eye Irritation (Cat 2) | Ocular Contact | Corneal damage from reactive powder | Chemical Splash Goggles (No safety glasses) | ANSI Z87.1 / EN 166 |
| Mutagenicity (Cat 2) | Systemic | DNA intercalation / adduction | Tyvek coveralls or knit-cuff lab coat | OSHA Hazard Comm. |
Self-Validating Operational Workflow
A self-validating protocol ensures that a failure in one step is immediately caught or mitigated by the next. Do not deviate from this step-by-step methodology.
Step 1: Pre-Operational Setup & Ventilation Verification
-
Ensure the fume hood or Class II Biological Safety Cabinet (BSC) has a verified face velocity of 80–100 fpm. Never handle this dry powder on an open bench[1][2].
-
Clear the workspace of incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases[1].
-
Nitroquinoline powders frequently cling to spatulas due to static electricity. Use an anti-static gun (e.g., Zerostat) on the weighing enclosure and utilize PTFE-coated or ceramic spatulas to prevent sudden powder dispersion.
Step 2: PPE Donning Sequence
-
Inspect and don a dedicated, fluid-resistant lab coat with knit cuffs (or a disposable Tyvek suit for bulk scale-up).
-
Put on chemical splash goggles. Standard safety glasses are insufficient because they do not form a seal against aerosolized reactive powders[2].
-
Don a fitted N95 or P100 particulate respirator if a fully enclosed, draft-free weighing station is unavailable[2].
-
Apply double nitrile gloves. Pull the inner glove under the lab coat cuff, and the outer glove over the cuff. This eliminates exposed skin and allows you to strip the outer glove immediately if it becomes contaminated, keeping the inner barrier intact.
Step 3: Transfer and Weighing Protocol
-
Place a pre-tared, sealable amber vial on the analytical balance inside the fume hood.
-
Carefully dispense the 5-((Methylsulfonyl)methyl)-6-nitroquinoline.
-
Immediately cap both the source bottle and the weighing vial before removing your hands from the balance area.
-
Validation Step: Wipe the exterior of the sealed vial with a solvent-dampened wipe (e.g., isopropanol) before transferring it to the reaction setup. This guarantees that microscopic dust is not tracked outside the hood.
Spill Management and Disposal Plan
-
Spill Protocol : In the event of a powder spill, do not sweep . Sweeping aerosolizes the mutagenic dust, drastically increasing inhalation risk. Instead, cover the spill with damp absorbent pads (using water or a 10% bleach solution to facilitate oxidative degradation of the nitro/sulfonyl groups). Carefully scoop the wet pads into a hazardous waste bag.
-
Disposal : Segregate all waste containing this compound (including contaminated gloves and wipes) into a dedicated "Toxic Organic Solid Waste" container[2]. Do not mix with general halogenated or non-halogenated solvent waste until chemical compatibility is verified. Label the container clearly with: "Contains Nitroquinoline Derivatives - Suspected Mutagen."
Operational Workflow Visualization
The following diagram maps the critical path for handling this compound, emphasizing the containment barrier at each stage of the operation.
Step-by-step containment workflow for 5-((Methylsulfonyl)methyl)-6-nitroquinoline.
References
- 8-Nitroquinoline Safety D
- 6-Nitroquinoline Safety D
- 5-(Methylsulfanyl)-8-nitroquinoline, Benchchem,
- 8-Hydroxy-5-nitroquinoline Safety D
- 4-Nitroquinoline-1-oxide Safety D
- Convenient Synthesis of the Food Mutagen 2-Amino-3-Methylimidazo[4,5-f]Quinoline (IQ), Taylor & Francis,
Sources
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